S-Adenosyl-L-methionine disulfate tosylate
Description
Physiologic methyl radical donor involved in enzymatic transmethylation reactions and present in all living organisms. It possesses anti-inflammatory activity and has been used in treatment of chronic liver disease. (From Merck, 11th ed). S-Adenosylmethionine is only found in individuals that have used or taken this drug. It is a physiologic methyl radical donor involved in enzymatic transmethylation reactions and present in all living organisms. It possesses anti-inflammatory activity and has been used in treatment of chronic liver disease. (From Merck, 11th ed)S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules.
mild NSAID
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCFCHNAIMYBAZ-XQVUROGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N6O16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97540-22-2, 375798-65-5, 375798-66-6 | |
| Record name | Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5′-deoxy-, sulfate, 4-methylbenzenesulfonate sulfate (1:1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97540-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosylmethionine tosylate bis(sulfate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097540222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Adenosyl-L-methionine disulfate tosylate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375798655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Adenosyl-L-methionine disulfate tosylate, (R)- | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Adenosyl-L-Methionine Disulfate Tosylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96GHU97Q3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G5PYL0DR1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564ROC9U09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Stability of S-Adenosyl-L-methionine Disulfate Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosyl-L-methionine (SAMe) is a crucial methyl donor in a myriad of biological reactions, making it a molecule of significant interest for therapeutic and research applications. However, its inherent instability presents considerable challenges for its production and formulation. The disulfate tosylate salt of SAMe is a chemically stable form that enhances its shelf-life and utility. This technical guide provides an in-depth overview of the synthesis and stability of S-Adenosyl-L-methionine disulfate tosylate, offering detailed experimental protocols, quantitative data, and visual diagrams of key processes to support researchers and professionals in drug development.
Introduction
S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule found in all living cells, where it plays a central role in cellular metabolism.[1] Synthesized from adenosine (B11128) triphosphate (ATP) and methionine, SAMe is the primary methyl group donor in the methylation of DNA, proteins, lipids, and neurotransmitters.[1] Due to its involvement in these fundamental processes, SAMe has been investigated and utilized as a therapeutic agent and dietary supplement for various conditions, including liver disease, depression, and osteoarthritis.[2]
A significant hurdle in the widespread application of SAMe is its chemical instability. The molecule is susceptible to degradation, particularly at neutral or alkaline pH and elevated temperatures.[1] To overcome this limitation, SAMe is often prepared as a stable salt. The this compound salt is a specific formulation that combines SAMe with both disulfuric acid and p-toluenesulfonic acid (tosylate), conferring greater chemical stability and making it a reliable compound for research and pharmaceutical use.[1]
This guide details the primary methods for synthesizing SAMe disulfate tosylate, outlines the key factors influencing its stability, and provides established protocols for its analysis.
Synthesis of this compound
The synthesis of SAMe disulfate tosylate can be broadly categorized into two main approaches: biotechnological (enzymatic) synthesis and chemical synthesis.
Biotechnological (Enzymatic) Synthesis
Biotechnological production is a common method for synthesizing the biologically active (S,S)-isomer of SAMe. This process typically involves the fermentation of a high-yield microbial strain, followed by extraction, purification, and salt formation.
This protocol is based on the methodology described in Chinese patent CN102321136B.[3][4]
Step 1: Fermentation and Thallus Collection
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A high-yield strain of Saccharomyces cerevisiae is cultured under optimized fermentation conditions with the addition of L-methionine as a precursor to stimulate SAMe production.
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After fermentation, the yeast cells (thallus) are harvested by centrifugation.
Step 2: Cell Disruption and Extraction
-
The collected wet thallus is subjected to an acid-heat treatment for cell disruption and extraction of intracellular SAMe.
-
For every 1 kg of wet thallus, 2-5 liters of a 0.1-0.5 M sulfuric acid solution are added.
-
The mixture is homogenized at 300-10000 rpm for 0.5-3 hours at a controlled temperature of 30-60°C.[5]
-
The cell lysate is then cooled, and the supernatant containing the SAMe extract is collected after centrifugation at 6000 rpm for 10 minutes at 4°C. The recovery of the SAMe extract is typically between 85% and 90%.[3]
Step 3: Purification
-
Ultrafiltration: The crude extract is subjected to ultrafiltration to remove macromolecules.
-
Ion-Exchange Chromatography: The filtrate is then purified using a cation exchange resin. The SAMe solution is loaded onto the column, and after washing with deionized water, the SAMe is eluted with a 0.05-0.25 M sulfuric acid solution.[3] The recovery rate for this step is typically 93-96%.[3]
Step 4: Precipitation
-
The purified SAMe eluent is precipitated to concentrate the product.
Step 5: Salt Formation and Drying
-
The precipitated SAMe is dissolved in a p-toluenesulfonic acid/sulfuric acid solution. The molar ratio of SAMe to p-toluenesulfonic acid to sulfuric acid is controlled to be between 1:1:1.5 and 1:3:3.[3][5] The concentration of the acid solution is in the range of 0.5 M to 2 M.[3][5]
-
The resulting solution of this compound is then dried, typically by freeze-drying or vacuum drying, to yield a white powder.[3]
Chemical Synthesis
Chemical synthesis of SAMe offers an alternative to biotechnological methods. A common strategy involves the synthesis of S-adenosyl-L-homocysteine (SAH) followed by stereoselective methylation.
This protocol is a composite based on established chemical synthesis principles for SAH and its subsequent methylation.[1][6]
Step 1: Synthesis of S-adenosyl-L-homocysteine (SAH)
-
Preparation of 5'-Chloro-5'-deoxyadenosine (B559659): This intermediate is prepared from adenosine.
-
Preparation of Sodium Homocysteine Thiolate: L-homocysteine is treated with a base (e.g., sodium hydroxide) to form the thiolate.
-
Coupling Reaction: The sodium homocysteine thiolate is reacted with 5'-chloro-5'-deoxyadenosine in a suitable solvent to produce SAH.[1]
Step 2: Methylation of SAH
-
The synthesized SAH is methylated to form SAMe. The choice of methylating agent is crucial for the stereoselectivity of the reaction. Trimethylsulfonium iodide has been shown to yield a higher proportion of the desired (-)-epimer compared to methyl iodide.[1]
Step 3: Purification
-
The synthesized SAMe is purified using ion-exchange chromatography to separate it from unreacted starting materials and byproducts.
Step 4: Salt Formation
-
The purified SAMe is converted to the disulfate tosylate salt by dissolving it in a solution containing the appropriate molar ratios of sulfuric acid and p-toluenesulfonic acid, as described in the biotechnological protocol.
-
The final product is obtained by precipitation or lyophilization.
Yield and Purity Comparison
| Synthesis Method | Typical Yield | Typical Purity | Key Advantages | Key Disadvantages |
| Biotechnological | Product recovery rate of 75%-80%[3][4] | 96-98%[3][4] | Produces the biologically active (S,S)-isomer; scalable. | Requires expertise in fermentation and downstream processing. |
| Chemical | Variable, generally lower than biotechnological methods. | High, dependent on purification. | Control over reaction conditions; can produce analogs. | Often produces a racemic mixture of isomers; may use harsh reagents. |
Stability of this compound
The stability of SAMe is paramount for its efficacy and shelf-life. The disulfate tosylate salt significantly enhances stability compared to the free form.[1] However, it is still susceptible to degradation under certain conditions.
Factors Affecting Stability
-
pH: SAMe is most stable in acidic conditions (pH 3.5-5.0).[7] As the pH increases towards neutral or alkaline, the rate of degradation significantly increases.[1]
-
Temperature: Low temperatures are crucial for preserving the integrity of SAMe. Even at room temperature, degradation can occur rapidly.[1] For long-term storage, temperatures of -20°C or -80°C are recommended.[1]
-
Moisture: The presence of water can facilitate degradation. Therefore, the disulfate tosylate salt should be stored in a dry environment.
Degradation Pathways
The primary degradation pathways of SAMe involve intramolecular reactions. The main degradation products are 5'-methylthioadenosine (MTA) and homoserine lactone.[8] Under acidic conditions, the carboxylate group of the methionine moiety can attack the γ-carbon, leading to the cleavage of the bond with the sulfur atom and the formation of MTA and homoserine lactone.[9]
Experimental Protocol: Stability Testing
This protocol is adapted from a long-term stability study methodology.[7]
Step 1: Sample Preparation
-
Prepare solutions of this compound at known concentrations in buffers of varying pH (e.g., pH 4.0, 7.0, 9.0).
-
Aliquots of the solid powder should also be prepared for testing.
Step 2: Storage Conditions
-
Store the prepared liquid and solid samples under different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
Step 3: Time Points
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
Step 4: Analysis
-
Quantify the amount of remaining SAMe and the formation of degradation products at each time point using a validated stability-indicating HPLC method.
Analytical Methods for Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the purity and stability of SAMe disulfate tosylate.
Experimental Protocol: HPLC Analysis
The following are examples of HPLC conditions that can be used for the analysis of SAMe.
Method 1: USP-NF Monograph
-
Column: C18, 4.6 mm x 25 cm, 5-µm packing.
-
Mobile Phase: A gradient of Buffer A (4.2 g citric acid monohydrate and 2.03 g sodium dihydrogen phosphate (B84403) dihydrate in 1 L water) and acetonitrile.
-
Detection: UV at 254 nm.[10]
Method 2: Ion-Pair Chromatography
-
Column: C8, 4.6 mm x 250 mm, 5-µm packing.
-
Mobile Phase: A gradient of phosphate buffer, sodium octanesulfonate (as the ion-pair reagent), and acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 257 nm.[11]
Visualizations
Biotechnological Synthesis Workflow
Caption: Biotechnological synthesis workflow for SAMe disulfate tosylate.
Chemical Synthesis Pathway
Caption: Chemical synthesis pathway for SAMe disulfate tosylate.
Degradation Pathway of S-Adenosyl-L-methionine
Caption: Primary degradation pathway of S-Adenosyl-L-methionine.
Conclusion
The synthesis and stabilization of S-Adenosyl-L-methionine are critical for its application in research and medicine. The disulfate tosylate salt provides a stable and reliable form of this vital molecule. Biotechnological synthesis offers a scalable method for producing the biologically active isomer with high purity. Understanding the factors that affect the stability of SAMe disulfate tosylate and employing robust analytical methods are essential for ensuring its quality and efficacy. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their work with this important compound.
References
- 1. S-adenosylmethionine: studies on chemical and enzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102321136B - Preparation method for S-adenosine-L-methionine disulfate tosylate - Google Patents [patents.google.com]
- 4. EP0189322A2 - Enzymatic synthesis of S-adenosylmethionine - Google Patents [patents.google.com]
- 5. CN102321136A - Preparation method for S-adenosine-L-methionine disulfate tosylate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. drugfuture.com [drugfuture.com]
- 11. researchgate.net [researchgate.net]
S-Adenosyl-L-methionine (SAMe): A Technical Guide to its Core Biochemical Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract: S-Adenosyl-L-methionine (SAMe), a ubiquitous biological sulfonium (B1226848) compound, is a critical metabolite synthesized from methionine and ATP.[1] It stands second only to ATP in the variety of enzymatic reactions for which it serves as a cofactor, acting as the principal methyl donor and a precursor for polyamines and cysteine.[2][3] This central role places SAMe at the crossroads of numerous cellular processes, including epigenetic regulation, cell proliferation, and redox homeostasis.[4][5] Dysregulation of SAMe metabolism is implicated in a range of pathologies, from liver disease to neuropsychiatric disorders, making its pathways significant targets for therapeutic intervention.[3][6][7] This document provides an in-depth technical overview of the synthesis, utilization, and regulation of SAMe, details key experimental methodologies, and presents quantitative data for the core enzymes involved.
SAMe Synthesis
S-Adenosyl-L-methionine is synthesized in the cytoplasm from L-methionine and adenosine (B11128) triphosphate (ATP).[1] This reaction is catalyzed by the enzyme Methionine Adenosyltransferase (MAT), also known as S-Adenosylmethionine Synthetase.[2][8][9] In an unusual reaction, the MAT enzyme transfers the adenosyl group from ATP to the sulfur atom of methionine, forming the high-energy sulfonium ion of SAMe.[2][9] This process is essential, as the synthesis of SAMe is the rate-limiting step of the methionine cycle.[8]
The overall reaction is as follows: L-methionine + ATP → S-Adenosyl-L-methionine + Pyrophosphate (PPi) + Orthophosphate (Pi) [9]
Mammalian systems express two primary genes, MAT1A and MAT2A, which encode for different isoenzymes of MAT, with distinct tissue distribution and regulatory properties.[9]
Caption: Synthesis of S-Adenosyl-L-methionine (SAMe) from Methionine and ATP.
Core Metabolic Pathways
SAMe is a branch-point metabolite that directs the flow of one-carbon units into three fundamental biochemical pathways: transmethylation, transsulfuration, and aminopropylation.[2][3][4]
Transmethylation
Transmethylation is the most common fate for SAMe, where it serves as the universal donor of a methyl group (-CH3).[2][3] SAMe-dependent methyltransferases (MTases) catalyze the transfer of this methyl group to a vast array of acceptor substrates, including DNA, RNA, proteins (histones), phospholipids, and neurotransmitters.[3][6][10] This methylation is a critical epigenetic modification that regulates gene expression and protein function.[1]
The general reaction mechanism is an SN2 nucleophilic substitution.[6] Upon donating its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH).[2] SAH is a potent competitive inhibitor of methyltransferases, and its cellular concentration must be tightly controlled.[2][3] The ratio of SAMe to SAH is often used as an indicator of the cell's methylation capacity.[3] SAH is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH), a reversible reaction that proceeds forward only if the products are efficiently removed.[2][3]
Transsulfuration
The transsulfuration pathway channels homocysteine, derived from the hydrolysis of SAH, towards the synthesis of cysteine.[11][12] This pathway is crucial for producing cysteine, a precursor for the major cellular antioxidant glutathione (B108866) (GSH).[5] The pathway involves two key, vitamin B6-dependent enzymes:
-
Cystathionine (B15957) β-synthase (CBS): Catalyzes the condensation of homocysteine and serine to form cystathionine.[5][13]
-
Cystathionine γ-lyase (CGL): Cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[5][11]
This pathway effectively links methionine metabolism to redox homeostasis.[5] In mammals, the transsulfuration pathway is primarily active in the liver, kidney, and pancreas.[14]
Aminopropylation (Polyamine Synthesis)
The aminopropylation pathway utilizes SAMe for the synthesis of polyamines, such as spermidine (B129725) and spermine (B22157), which are essential for cell growth, differentiation, and maintaining DNA/RNA stability.[2][5]
The process begins with the decarboxylation of SAMe by the enzyme SAM decarboxylase (SAMDC), forming decarboxylated SAM (dcSAM).[15] The aminopropyl group from dcSAM is then transferred to putrescine (formed from ornithine) by spermidine synthase to create spermidine. A subsequent transfer of another aminopropyl group from dcSAM to spermidine by spermine synthase yields spermine.[2][16] This process generates 5'-methylthioadenosine (MTA) as a byproduct, which is recycled back to methionine via the methionine salvage pathway.[5]
Caption: Interconnected core metabolic pathways involving SAMe.
Regulation of SAMe Metabolism
The flux of methionine through these interconnected pathways is tightly regulated to maintain cellular homeostasis. SAMe and SAH are key regulatory metabolites.[14][17]
-
Allosteric Regulation by SAMe: High levels of SAMe act as an allosteric activator for cystathionine β-synthase (CBS), directing homocysteine towards the transsulfuration pathway for cysteine synthesis and catabolism.[14] Conversely, SAMe inhibits enzymes involved in the remethylation of homocysteine back to methionine, such as methionine synthase (MS).[17]
-
Inhibition by SAH: As a product of all transmethylation reactions, SAH is a powerful feedback inhibitor of most SAMe-dependent methyltransferases.[2] The cellular SAMe/SAH ratio is therefore a critical determinant of methylation potential.[3]
-
Enzyme Expression: The expression levels of key enzymes, such as MAT1A and MAT2A, are tissue-specific and can be altered in disease states like liver cancer, further impacting SAMe homeostasis.[4]
Quantitative Data on Key Enzymes
The kinetic properties of enzymes in the SAMe pathways are crucial for understanding metabolic flux and for designing targeted drug therapies. While these values can vary based on the specific enzyme isoform, organism, and experimental conditions, the following table summarizes representative kinetic data.
| Enzyme | Substrate(s) | Km (µM) | Vmax (units) | Organism/Tissue |
| Methionine Adenosyltransferase (MAT) | L-Methionine | 6 - 1000 | Variable | Mammalian Liver |
| ATP | 60 - 2000 | Variable | Mammalian Liver | |
| Histone Methyltransferases (HMTs) | S-Adenosyl-L-methionine | < 1 - 10 | Typically low (<1 min⁻¹) | General |
| SAH Hydrolase (SAHH) | S-Adenosylhomocysteine | ~ 1 | Variable | Mammalian |
| Cystathionine β-synthase (CBS) | Homocysteine | 250 - 1000 | Variable | Human |
| Serine | 1500 - 4500 | Variable | Human | |
| SAM Decarboxylase (SAMDC) | S-Adenosyl-L-methionine | 50 - 100 | Variable | Mammalian |
Note: Data are compiled from various sources and represent approximate ranges. Specific values should be consulted from primary literature for precise applications. Histone methyltransferases, in particular, are noted for having generally slow turnover rates and low Km values for SAMe.[18]
Experimental Protocols
Protocol: Quantification of SAMe and SAH by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the sensitive and specific quantification of SAMe and SAH in biological samples.
Principle: Cellular or tissue extracts are prepared to release small metabolites. SAMe and SAH are separated from other cellular components on a reverse-phase HPLC column based on their physicochemical properties and detected by UV absorbance, typically at 254-260 nm. Quantification is achieved by comparing peak areas to those of known standards.
Methodology:
References
- 1. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]
- 3. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-adenosylmethionine and proliferation: new pathways, new targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Emerging roles for methionine metabolism in immune cell fate and function [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. nccih.nih.gov [nccih.nih.gov]
- 8. S-Adenosylmethionine synthetase enzyme - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Diversity of the reaction mechanisms of SAM-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Transsulfuration Pathway → Area → Sustainability [lifestyle.sustainability-directory.com]
- 13. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 14. Metabolic regulatory properties of S-adenosylmethionine and S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polyamines and Their Biosynthesis/Catabolism Genes Are Differentially Modulated in Response to Heat Versus Cold Stress in Tomato Leaves (Solanum lycopersicum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic regulatory properties of S-adenosylmethionine and S-adenosylhomocysteine | Semantic Scholar [semanticscholar.org]
- 18. bellbrooklabs.com [bellbrooklabs.com]
S-Adenosyl-L-methionine Disulfate Tosylate: A Deep Dive into its Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Abstract
S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule that plays a central role in cellular metabolism across a wide range of species. The synthetically stabilized salt, S-Adenosyl-L-methionine disulfate tosylate, ensures the bioavailability of this crucial compound for therapeutic and research applications. This technical guide provides an in-depth exploration of the core mechanisms of action of SAMe, focusing on its pivotal roles in transmethylation, transsulfuration, and aminopropylation pathways. We will detail its function as the primary methyl group donor for the synthesis of neurotransmitters, phospholipids (B1166683), and nucleic acids, and its contribution to the production of the critical antioxidant glutathione (B108866) and essential polyamines. This document summarizes key quantitative data, provides detailed experimental protocols for studying SAMe's activity, and utilizes visualizations to elucidate complex biochemical pathways and experimental workflows.
Introduction
S-Adenosyl-L-methionine (SAMe) is a pleiotropic molecule synthesized from the reaction of L-methionine and adenosine (B11128) triphosphate (ATP), a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT).[1] Due to its inherent instability, SAMe is commercially produced and studied in various salt forms, with this compound being a common and stable formulation.[2] This salt form enhances the stability and bioavailability of SAMe, allowing for its effective use in clinical and research settings.[3][4] The therapeutic potential of SAMe has been explored in a variety of conditions, including liver disease, osteoarthritis, and depression.[5][6][7] A comprehensive understanding of its mechanism of action at the molecular level is paramount for the continued development of SAMe-based therapies and for researchers investigating cellular methylation and related pathways.
Core Mechanisms of Action
The biochemical significance of SAMe stems from its involvement in three fundamental metabolic pathways:
-
Transmethylation: The transfer of its reactive methyl group to a vast array of acceptor molecules.[8]
-
Transsulfuration: The pathway for the synthesis of cysteine and subsequently glutathione.[9]
-
Aminopropylation: The donation of an aminopropyl group for the synthesis of polyamines.[8]
These pathways are intricately linked, and the metabolic fate of SAMe is tightly regulated to maintain cellular homeostasis.
Transmethylation: The Universal Methyl Donor
SAMe is the principal methyl donor in the cell, participating in over 40 known methylation reactions.[1] This process, catalyzed by a class of enzymes known as methyltransferases, is fundamental to the regulation of numerous cellular processes, including gene expression, protein function, and the synthesis of small molecules.[8] The transfer of the methyl group from SAMe results in the formation of S-adenosylhomocysteine (SAH), which is a potent inhibitor of most methyltransferases.[8] The ratio of SAMe to SAH is often referred to as the "methylation index" and is a critical indicator of the cell's methylation capacity.[8]
SAMe-dependent methylation is crucial for the synthesis of several key neurotransmitters that regulate mood and cognitive function.[10] For instance, catechol-O-methyltransferase (COMT) utilizes SAMe to methylate catechols, including the neurotransmitters dopamine (B1211576) and norepinephrine (B1679862).[11][12] Similarly, phenylethanolamine N-methyltransferase (PNMT) catalyzes the SAMe-dependent conversion of norepinephrine to epinephrine.[7][13] The antidepressant effects of SAMe are thought to be, at least in part, mediated by its ability to increase the levels of these monoamine neurotransmitters in the central nervous system.[14][15]
The synthesis of phosphatidylcholine (PC), a major component of cell membranes, involves the sequential methylation of phosphatidylethanolamine (B1630911) (PE) in a reaction that requires three molecules of SAMe.[16] This pathway is particularly important in the liver. The methylation of phospholipids influences membrane fluidity and the function of membrane-bound proteins.[17]
DNA and histone methylation are critical epigenetic modifications that regulate gene expression without altering the underlying DNA sequence. SAMe serves as the methyl donor for DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs).[13] Alterations in DNA methylation patterns are associated with various diseases, including cancer.[1]
Transsulfuration Pathway and Antioxidant Defense
Following the donation of its methyl group, SAMe is converted to SAH, which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway. In this pathway, homocysteine is irreversibly converted to cystathionine (B15957) and then to cysteine.[18] Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[14] By providing the cysteine necessary for GSH synthesis, SAMe plays a vital role in protecting cells from oxidative damage.[19] This antioxidant property is particularly relevant to its therapeutic effects in liver diseases, where oxidative stress is a major contributor to cellular injury.[14]
Aminopropylation and Polyamine Synthesis
SAMe is also a precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine.[8] This pathway begins with the decarboxylation of SAMe by the enzyme S-adenosylmethionine decarboxylase to form decarboxylated SAMe (dcSAMe). The aminopropyl group from dcSAMe is then transferred to putrescine to form spermidine, and subsequently to spermidine to form spermine.[20] Polyamines are essential for cell growth, proliferation, and differentiation.[21]
Quantitative Data Summary
The following tables summarize key quantitative data related to the mechanism of action of S-Adenosyl-L-methionine.
Table 1: Enzyme Kinetics of SAMe-Dependent Methyltransferases
| Enzyme | Substrate | Km for SAMe (µM) | Vmax | Organism/System | Reference |
| CheR methyltransferase | Tar protein | 8.62 | - | Salmonella typhimurium | [22] |
| Nicotinic acid-N-methyltransferase | Nicotinic acid | 55 | - | Glycine max | [13] |
| Methionine adenosyltransferase (I303V variant) | L-methionine | 180 | 2.81 mmol h-1 mg-1 | Escherichia coli | [14] |
| Protein arginine methyltransferase 7 (TbPRMT7) | Peptide H4(1-20) | 1.1 | 22.3 h-1 | Trypanosoma brucei | [23] |
| Phenylethanolamine N-methyltransferase (hPNMT) | Norepinephrine | - | - | Human | [13] |
Table 2: Clinical Trial Data for SAMe in Osteoarthritis
| Study Population | Intervention | Duration | Primary Outcome Measure | Result | Reference |
| Patients with knee osteoarthritis | SAMe vs. Placebo | - | WOMAC Pain Score | 20% reduction in pain compared to placebo | [24] |
| Patients with knee osteoarthritis | SAMe vs. NSAIDs | - | WOMAC Pain Score | No significant difference from NSAIDs | [24] |
Table 3: Clinical Trial Data for SAMe in Liver Disease
| Study Population | Intervention | Duration | Key Outcome Measures | Result | Reference |
| Patients with alcoholic liver disease | SAMe (1200 mg/day) vs. Placebo | 24 weeks | Serum methionine metabolites, liver histopathology | - | [1] |
| Patients with chronic liver disease (meta-analysis) | SAMe vs. Placebo | Variable | Total bilirubin (B190676), AST, ALT | Significant reduction in total bilirubin and AST; no significant change in ALT | [19] |
| Patients with cholestasis of pregnancy | SAMe vs. UDCA | Until delivery | Pruritus, serum bile acids | Both effective for pruritus; UDCA more effective for reducing bile acids | [9] |
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay using Radioactive Labeling
This protocol describes a common method for measuring the activity of histone methyltransferases using a radioactive methyl donor.[22][24]
Materials:
-
Recombinant histone methyltransferase (enzyme)
-
Histone substrate (e.g., purified core histones, recombinant histones, or histone peptides)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAMe)
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)
-
P81 phosphocellulose paper
-
Scintillation vials
-
Scintillation fluid
-
Sodium bicarbonate (50 mM, pH 9.0)
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 20 µL reaction includes:
-
10 µL of 2x HMT assay buffer
-
1 µL of [³H]-SAMe (specific activity will determine the final concentration)
-
1-5 µg of histone substrate
-
1-2 µL of recombinant HMT enzyme
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Stopping the Reaction: Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.
-
Spotting: Spot 10 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for 5 minutes each in 50 mM sodium bicarbonate (pH 9.0) to remove unincorporated [³H]-SAMe.
-
Drying: Air dry the P81 papers completely.
-
Scintillation Counting: Place each dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
SDS-PAGE Analysis (Optional): The remaining reaction mixture can be run on an SDS-PAGE gel to visualize the methylated histones by autoradiography.
Quantification of SAMe and SAH in Cell Lysates by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of SAMe and SAH in cellular extracts using liquid chromatography-tandem mass spectrometry.[1][5][8]
Materials:
-
Cell culture and harvesting reagents
-
Internal standards: [²H₃]-SAMe and [¹³C₅]-SAH
-
Extraction solvent (e.g., 0.1 M formic acid in methanol/water)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Hypercarb column or equivalent for chromatographic separation
Procedure:
-
Cell Lysis and Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Add ice-cold extraction solvent containing internal standards ([²H₃]-SAMe and [¹³C₅]-SAH) to the cell pellet.
-
Lyse the cells by sonication or freeze-thaw cycles on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Separate SAMe and SAH using a suitable chromatographic gradient.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) mode. The mass transitions for SAMe (m/z 399.3 → 250.3) and SAH (m/z 385.3 → 136.3) are commonly used.[5]
-
-
Data Analysis:
-
Generate standard curves using known concentrations of SAMe and SAH.
-
Calculate the concentrations of SAMe and SAH in the samples by normalizing to the internal standards and comparing to the standard curves.
-
Calculate the SAMe/SAH ratio (methylation index).
-
Visualizations
Conclusion
This compound is a stabilized form of a vital cellular metabolite with a multifaceted mechanism of action. Its central role as a methyl donor in transmethylation reactions underpins its influence on neurotransmitter synthesis, phospholipid metabolism, and epigenetic regulation. Furthermore, its contribution to the transsulfuration and aminopropylation pathways highlights its importance in antioxidant defense and cellular growth and proliferation. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential and biochemical significance of SAMe. Continued research into the intricate regulatory networks governed by SAMe will undoubtedly unveil new avenues for therapeutic intervention in a wide range of human diseases.
References
- 1. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of methionine and S-adenosylmethionine on S-adenosylmethionine levels in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Kinetic and pH studies on human phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 13. Kinetic Isotope Effects and Transition State Structure for Human Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. S-Adenosylmethionine (SAMe) for Neuropsychiatric Disorders: A Clinician-Oriented Review of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potent Antidepressant Effects of SAMe - Life Extension [lifeextension.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Influence of SAMe on the modifications of brain polyamine levels in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pure.ed.ac.uk [pure.ed.ac.uk]
- 23. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of S-Adenosylmethionine in Cellular Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosylmethionine (SAMe) is a pivotal molecule in cellular metabolism, serving as the principal methyl donor for the methylation of a vast array of biomolecules, including DNA, RNA, proteins, and lipids. These methylation events are critical for the regulation of numerous cellular processes, from gene expression and signal transduction to the maintenance of genomic stability. Dysregulation of SAMe-dependent methylation pathways is implicated in a wide range of pathologies, including cancer, neurodegenerative disorders, and liver disease, making the enzymes and pathways involved attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the core functions of SAMe in cellular methylation, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support advanced research and drug development efforts.
Introduction to S-Adenosylmethionine (SAMe)
S-Adenosylmethionine is a naturally occurring molecule found in all living cells.[1] It is synthesized from methionine and adenosine (B11128) triphosphate (ATP) in a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT).[2][3] The unique chemical structure of SAMe, featuring a reactive methyl group attached to a sulfonium (B1226848) ion, makes it an exceptionally potent methyl donor.[4] This methyl group can be transferred to a variety of acceptor molecules in reactions catalyzed by a large and diverse family of enzymes known as methyltransferases.[5]
The SAMe Cycle: A Nexus of Cellular Metabolism
The synthesis, utilization, and regeneration of SAMe are intricately linked in a metabolic pathway known as the SAMe cycle. This cycle is interconnected with other crucial metabolic pathways, including the folate and methionine cycles, which are essential for providing the necessary precursors for SAMe synthesis.[4]
Following the donation of its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH).[5] SAH is a potent competitive inhibitor of most methyltransferases and its accumulation can lead to feedback inhibition of methylation reactions.[5][6] Therefore, the efficient removal of SAH is critical for maintaining cellular methylation capacity. SAH is hydrolyzed to homocysteine and adenosine by the enzyme SAH hydrolase (SAHH).[4] Homocysteine can then be remethylated to methionine, completing the cycle, in a reaction that requires folate and vitamin B12.[7]
The ratio of SAMe to SAH within the cell is considered a critical indicator of the cellular "methylation potential."[4][7] A high SAMe/SAH ratio is indicative of a robust capacity for methylation, while a low ratio suggests an inhibited methylation state.[7]
Quantitative Data on SAMe-Dependent Processes
The efficiency and regulation of cellular methylation are governed by the kinetic properties of the enzymes involved and the intracellular concentrations of SAMe and its metabolites.
Kinetic Parameters of Key Methyltransferases
The following table summarizes the Michaelis-Menten constant (Km) for SAMe and various substrates, as well as the inhibition constant (Ki) for SAH, for several key classes of methyltransferases. These values provide insight into the substrate affinity and the sensitivity of these enzymes to product inhibition.
| Enzyme Class | Enzyme | Substrate | Km (SAMe) (µM) | Km (Substrate) (µM) | Ki (SAH) (µM) |
| DNA Methyltransferases | DNMT1 | DNA | - | - | 3.63 |
| Histone Methyltransferases | G9a | Histone H3 | - | - | - |
| SETD2 | Nucleosomes | - | - | - | |
| Protein Arginine Methyltransferases | PRMT1 | Histone H4 | - | - | - |
Note: Specific Km values can vary depending on the specific substrate and experimental conditions.
Cellular Concentrations of SAMe and SAH
The intracellular concentrations of SAMe and SAH, and their ratio, can vary significantly between different cell types and physiological states. These levels are tightly regulated and can be indicative of the overall methylation capacity of a cell.
| Tissue/Cell Type | Condition | SAMe Concentration | SAH Concentration | SAMe/SAH Ratio |
| Liver | Normal | 0.1–0.2 µmol/g | 0.02–0.06 µmol/g | - |
| Alcoholic Liver Disease | Decreased | Increased | Decreased | |
| Brain | Normal | - | - | - |
| Niemann-Pick type C | Decreased | Unchanged | Decreased | |
| Prostate Cancer Cells | LNCaP (less aggressive) | Higher | Higher | 1.2 |
| PC-3 (more aggressive) | Lower | Lower | 0.4 |
Experimental Protocols for Studying Cellular Methylation
A variety of sophisticated techniques are employed to investigate the intricate processes of SAMe-dependent methylation. Detailed below are the methodologies for several key experimental approaches.
In Vitro Methyltransferase Assay
This assay is fundamental for characterizing the activity and substrate specificity of a given methyltransferase.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant methyltransferase, the specific substrate (e.g., histone, DNA), and radioactively labeled SAMe (e.g., [³H]-SAMe) in an appropriate reaction buffer.
-
Incubation: The reaction is incubated at an optimal temperature (typically 30-37°C) for a defined period to allow for the transfer of the radiolabeled methyl group to the substrate.
-
Reaction Termination: The reaction is stopped, often by the addition of SDS-PAGE loading buffer and heating.
-
Detection: The methylated substrate is separated by SDS-PAGE, and the incorporation of the radiolabel is detected by autoradiography or scintillation counting.
Quantification of SAMe and SAH by HPLC-MS/MS
This method allows for the precise and sensitive quantification of SAMe and SAH levels in biological samples.
Methodology:
-
Sample Preparation: Tissues or cells are homogenized in an acidic solution (e.g., perchloric acid) to precipitate proteins and stabilize SAMe and SAH.
-
Internal Standards: Stable isotope-labeled internal standards ([²H₃]-SAMe and [¹³C₅]-SAH) are added to the samples for accurate quantification.
-
Chromatographic Separation: The extracted metabolites are separated using high-performance liquid chromatography (HPLC), often with a specialized column for retaining these polar molecules.
-
Mass Spectrometry Detection: The separated SAMe and SAH are detected and quantified using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.
Chromatin Immunoprecipitation (ChIP) for Histone Methylation Analysis
ChIP is a powerful technique to study the association of specific proteins, including methylated histones, with specific genomic regions.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the histone modification of interest (e.g., H3K4me3, H3K27me3) is used to immunoprecipitate the chromatin fragments.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to assess the enrichment of the histone mark at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide mapping.
Bisulfite Sequencing for DNA Methylation Analysis
Bisulfite sequencing is the gold standard for single-base resolution analysis of DNA methylation.
Methodology:
-
Bisulfite Treatment: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: The bisulfite-converted DNA is amplified by PCR, during which the uracils are converted to thymines.
-
Sequencing: The amplified DNA is sequenced.
-
Data Analysis: The sequenced reads are aligned to a reference genome, and the methylation status of each cytosine is determined by comparing the sequenced base to the reference. A cytosine that remains a cytosine was methylated, while one that is read as a thymine (B56734) was unmethylated.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of mammalian liver methionine adenosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control and regulation of S‐Adenosylmethionine biosynthesis by the regulatory β subunit and quinolone‐based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Emerging roles for methionine metabolism in immune cell fate and function [frontiersin.org]
- 5. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
S-Adenosyl-L-methionine: The Universal Methyl Donor in Biochemical Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosyl-L-methionine (SAM or AdoMet) is a pivotal cosubstrate in a vast array of biochemical reactions, most notably as the principal donor of methyl groups.[1] This function is critical in the post-translational modification of proteins, the epigenetic regulation of gene expression through DNA and histone methylation, and the biosynthesis of numerous essential metabolites.[2][3][4] The enzymes that catalyze these methyl transfer reactions, known as SAM-dependent methyltransferases (MTs), constitute a large and diverse superfamily.[5] Dysregulation of SAM-dependent methylation has been implicated in a range of pathologies, including cancer, neurodegenerative disorders, and developmental abnormalities, making SAM and its associated enzymes significant targets for therapeutic intervention.[6] This technical guide provides a comprehensive overview of the core biochemistry of SAM as a universal methyl donor, details on the mechanisms of methyl transfer, quantitative data on enzyme kinetics and cellular concentrations, and established experimental protocols for the study of SAM-dependent methylation.
The Central Role of S-Adenosyl-L-methionine in Cellular Metabolism
S-Adenosyl-L-methionine is synthesized from L-methionine and adenosine (B11128) triphosphate (ATP) in a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT).[7] The resulting molecule possesses a chemically reactive sulfonium (B1226848) ion, which renders the attached methyl group electrophilic and susceptible to nucleophilic attack.[8] This unique chemical feature underpins its role as a near-universal methyl donor in the cell.
Beyond its primary function in transmethylation, SAM is also a precursor for other essential biochemical pathways:
-
Transsulfuration Pathway: After donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH). SAH is then hydrolyzed to homocysteine, which can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine, a precursor for the major intracellular antioxidant glutathione.[9]
-
Aminopropylation Pathway: SAM can be decarboxylated to form S-adenosyl-methioninamine, which serves as a donor of the aminopropyl group in the synthesis of polyamines such as spermidine (B129725) and spermine. These molecules are crucial for cell growth, differentiation, and the stabilization of nucleic acids.[2]
-
Radical SAM Reactions: A large superfamily of "Radical SAM" enzymes utilizes SAM to generate a 5'-deoxyadenosyl radical, which can initiate a wide variety of radical-based biochemical transformations.[10]
The intracellular concentration of SAM and the ratio of SAM to its product inhibitor, SAH (the "methylation index"), are critical indicators of the cell's methylation capacity and are tightly regulated.[11][12]
Mechanism of SAM-Dependent Methyl Transfer
The transfer of a methyl group from SAM to a substrate is predominantly catalyzed by a diverse group of enzymes known as SAM-dependent methyltransferases. These enzymes facilitate a nucleophilic substitution (SN2) reaction. In this mechanism, a nucleophilic atom on the substrate (such as oxygen, nitrogen, carbon, or sulfur) attacks the electrophilic methyl group of SAM. This leads to the formation of a new covalent bond between the methyl group and the substrate, and the concomitant release of SAH.[5]
The general SN2 mechanism can be summarized as follows:
-
The methyltransferase binds both SAM and the substrate in its active site, orienting them for optimal reactivity.
-
A nucleophilic atom of the substrate attacks the methyl group of SAM.
-
A transition state is formed where the methyl carbon is transiently bonded to both the incoming nucleophile and the departing sulfur atom of what will become SAH.
-
The bond between the methyl carbon and the sulfur atom breaks, resulting in the transfer of the methyl group to the substrate and the formation of SAH.
Methyltransferases are classified into several classes based on their structural folds, with the Rossmann-fold methyltransferases being the most common.[10]
Quantitative Data
Kinetic Parameters of SAM-Dependent Methyltransferases
The efficiency and substrate specificity of SAM-dependent methyltransferases can be described by their kinetic parameters, primarily the Michaelis constant (Km) for SAM and the catalytic rate (kcat or Vmax). A lower Km value indicates a higher affinity of the enzyme for SAM.
| Enzyme (EC Number) | Substrate | Km for SAM (µM) | Vmax or kcat | Organism/System | Reference(s) |
| SET7/9 (2.1.1.43) | Histone H3 (full-length) | 2.24 ± 0.97 | 0.047 ± 0.0057 pmol/min | In vitro | [2] |
| SET7/9 (2.1.1.43) | Histone H3 peptide | 0.22 ± 0.03 | 0.19 ± 0.004 pmol/min | In vitro | [2] |
| G9a (2.1.1.43) | 0.76 | In vitro | [13] | ||
| MLL2 (2.1.1.43) | ~4 | [13] | |||
| SETD2 (2.1.1.43) | ~4 | [13] | |||
| PRMT4 (CARM1) (2.1.1.125) | Histone H3 | 0.21 ± 0.052 | [13] | ||
| Tk Trm10 | tRNA-G | 3-6 | (3.9 ± 0.3) x 10-3 min-1 | Thermococcus kodakaraensis | [14] |
| Tk Trm10 | tRNA-A | 3-6 | (7.8 ± 0.4) x 10-3 min-1 | Thermococcus kodakaraensis | [14] |
| RnCOMT | Dopamine | 2.9 ± 0.9 | 10.9 ± 0.5 µM/min | Rattus norvegicus | [15] |
| MxSafC | Dopamine | 29 ± 4 | 2.6 ± 0.1 µM/min | Myxococcus xanthus | [15] |
Cellular and Tissue Concentrations of SAM
The intracellular concentration of SAM varies between different cell types and tissues and can be influenced by factors such as diet and disease state.
| Tissue/Fluid | Concentration | Organism | Reference(s) |
| Various Organ Tissues | 3.5 - 9 nmol/100 mg tissue | [7] | |
| Plasma | 50 - 150 nmol/L | Human | [7] |
| Mouse Liver | ~60 nmol/g wet weight | Mouse | [12] |
| Mouse Kidney | ~20 nmol/g wet weight | Mouse | [12] |
| Hepatocytes (in vitro) | 0.19 µM (intracellular) at 1 µM extracellular | [7] |
Inhibition Constants of SAM Analogs and Other Inhibitors
A variety of SAM analogs and other small molecules have been developed to inhibit the activity of methyltransferases. The potency of these inhibitors is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
| Inhibitor | Target Enzyme(s) | IC50 or Ki | Reference(s) |
| n-propyl sinefungin | SETD2 | IC50 = 0.8 ± 0.02 µM | [16] |
| Compound 4 (cyclohexyl substitution) | EHMT1, EHMT2 | IC50 = 1.5 µM, 1.6 µM | [16] |
| Compound 15 (5'-N SAM analog) | PRMT1, CARM1 | IC50 = 6.2 µM, 13.3 µM | [16] |
| Compound 16 (methylene extension of 15) | PRMT1 | IC50 = 2.9 µM | [16] |
| Compound 17 | CARM1 | IC50 = 0.12 µM | [16] |
| Compound 19 (S-linker) | G9a | IC50 = 3.18 µM | [16] |
| Compound 20 (N-linker) | PRMT6 | IC50 = 3.2 µM | [16] |
| PNPNP | E. coli MAT | Ki = 2 nM | [17] |
Signaling Pathways and Logical Relationships
SAM-dependent methylation is a key regulatory mechanism in numerous cellular signaling pathways, most notably in epigenetic control of gene expression.
References
- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 2. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 3. Frontiers | Emerging roles for methionine metabolism in immune cell fate and function [frontiersin.org]
- 4. Nutritional epigenetics - Wikipedia [en.wikipedia.org]
- 5. Diversity of the reaction mechanisms of SAM-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into S-adenosyl-l-methionine (SAM)-dependent methyltransferase related diseases and genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. amsbio.com [amsbio.com]
- 12. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Novel Types of Inhibitors of S-Adenosylmethionine Synthesis by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
S-Adenosyl-L-methionine: A Technical Guide to its Discovery and Enduring Legacy in Metabolic Research
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosyl-L-methionine (SAMe), a naturally occurring molecule synthesized from methionine and adenosine (B11128) triphosphate (ATP), stands as a cornerstone of cellular metabolism. Since its discovery in the mid-20th century, SAMe has been identified as a critical player in a vast array of biochemical reactions essential for life. This technical guide provides an in-depth exploration of the discovery and history of SAMe in metabolic research. It details the key metabolic pathways it governs—transmethylation, transsulfuration, and aminopropylation—and presents the experimental methodologies that have been pivotal in unraveling its functions. This document serves as a comprehensive resource, offering structured data, detailed experimental protocols, and visual representations of the core metabolic and experimental workflows involving this pleiotropic molecule.
The Foundational Discovery of a Key Metabolite
The journey into the metabolic significance of S-Adenosyl-L-methionine began in 1951 with the pioneering work of Giulio Cantoni.[1] His research led to the identification of SAMe as a new intermediate formed enzymatically from L-methionine and ATP.[2] This discovery was a landmark in metabolic research, revealing the mechanism by which the methyl group of methionine is "activated" for transfer. Cantoni's seminal paper, published in the Journal of Biological Chemistry in 1953, laid the groundwork for decades of research into the multifaceted roles of this vital molecule.[2][3]
The enzymatic synthesis of SAMe is catalyzed by the enzyme methionine adenosyltransferase (MAT), which facilitates the transfer of the adenosyl group from ATP to the sulfur atom of methionine.[1][4] This reaction is unique in that it involves the transfer of the entire adenosyl moiety from ATP.[5] The product, SAMe, is a sulfonium (B1226848) compound with a positively charged sulfur atom, which makes the attached methyl, propylamino, and adenosyl groups highly reactive and available for transfer to various acceptor molecules.[5]
Core Metabolic Pathways Governed by SAMe
SAMe is a central hub in cellular metabolism, directing the flow of one-carbon units and sulfur-containing compounds through three primary pathways. It is considered second only to ATP in the diversity of biochemical reactions for which it serves as a cofactor.[5]
Transmethylation: The Universal Methyl Donor
The most prominent role of SAMe is as the principal biological methyl donor in a multitude of transmethylation reactions.[5][6] In these reactions, the methyl group of SAMe is transferred to a wide range of substrates, including DNA, RNA, proteins, and phospholipids.[7] This process is critical for epigenetic regulation of gene expression, protein function, and membrane fluidity.[6][7] Following the donation of its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH), which is a potent inhibitor of methyltransferase enzymes.[5] The ratio of SAMe to SAH is therefore a critical indicator of the cell's methylation capacity.
Transsulfuration: Gateway to Cysteine and Glutathione (B108866) Synthesis
The transsulfuration pathway links SAMe metabolism to the synthesis of the sulfur-containing amino acid cysteine and the major intracellular antioxidant, glutathione (GSH).[5][6] This pathway begins with the hydrolysis of SAH to homocysteine and adenosine by the enzyme SAH hydrolase.[5] Homocysteine can then be either remethylated back to methionine or enter the transsulfuration pathway, where it is irreversibly converted to cystathionine (B15957) and then to cysteine. This pathway is crucial for maintaining redox balance and protecting cells from oxidative damage.
Aminopropylation: The Pathway to Polyamines
SAMe is also the precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine, which are essential for cell growth, differentiation, and the stability of DNA and RNA.[5][6][8] In this pathway, SAMe is first decarboxylated by the enzyme SAMe decarboxylase to form decarboxylated SAMe (dcSAMe).[4] The propylamine (B44156) group of dcSAMe is then transferred to putrescine to form spermidine, and subsequently to spermidine to form spermine.[4][9]
dot
Caption: Central Role of SAMe in Cellular Metabolism.
Experimental Protocols for SAMe Research
The study of SAMe has been facilitated by the development of various analytical techniques for its quantification in biological samples.
Quantification of SAMe by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the determination of SAMe in various matrices, including dietary supplements and biological tissues.[10][11]
Principle: This method separates SAMe from other components in a sample based on its physicochemical properties as it passes through a chromatography column. Detection is typically achieved using a UV detector.
Detailed Methodology:
-
Sample Preparation:
-
For solid samples (e.g., tablets, tissues), accurately weigh and grind the sample.
-
Extract SAMe using an acidic buffer (e.g., phosphate (B84403) buffer) to ensure its stability.[10]
-
Centrifuge the extract to pellet any insoluble material and filter the supernatant.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C8 or C18 column is commonly used.[10][12]
-
Mobile Phase: A gradient mobile phase is often employed, consisting of a phosphate buffer and an organic modifier like acetonitrile (B52724) or methanol.[10][12] An ion-pairing reagent, such as sodium octanesulfonate, may be included to improve the retention and separation of the charged SAMe molecule.[10]
-
Flow Rate: A typical flow rate is around 1.0-1.2 mL/min.[10][12]
-
Detection: UV detection is set at approximately 257-260 nm, which is the absorbance maximum for the adenine (B156593) moiety of SAMe.[10][12]
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of SAMe of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and determine the concentration of SAMe by comparing its peak area to the calibration curve.
-
dot
Caption: General Workflow for SAMe Quantification by HPLC.
Fluorescence-Based Assays for SAMe Quantification
Fluorescence assays offer a high-throughput and sensitive alternative for measuring SAMe concentrations.
Principle: These assays typically employ a competitive immunoassay format or an enzyme-coupled reaction that results in the production of a fluorescent signal proportional to the amount of SAMe in the sample.
Detailed Methodology (Example: Bridge-It® SAM Fluorescence Assay): [13]
-
Reagent Preparation: Prepare the assay solution and SAMe standards according to the kit instructions.
-
Assay Procedure:
-
Pipette the standards and test samples into the wells of a microplate.
-
Add the assay solution to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes).
-
-
Signal Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Generate a standard curve by plotting the fluorescence signal of the standards against their concentrations. Determine the SAMe concentration in the samples from the standard curve.
Quantitative Data in SAMe Research
The following tables summarize key quantitative parameters from various analytical methods used for the determination of SAMe.
Table 1: Performance Characteristics of Analytical Methods for SAMe Quantification
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| HPLC-UV | 10 pmol | 50 pmol | 30-800 pmol | [11] |
| Capillary Electrophoresis (CE) | 0.5 µg | 2 µg | 10-200 µg/mL | [11] |
| Fluorescence Assay | 0.5 µM | Not Specified | 0.5-20 µM | [13] |
Conclusion and Future Directions
The discovery of S-Adenosyl-L-methionine by Giulio Cantoni revolutionized our understanding of cellular metabolism. For over seven decades, research has continued to unveil the profound impact of this molecule on a vast spectrum of biological processes, from epigenetic control to the regulation of cell growth and redox balance. The development of robust analytical methods has been instrumental in advancing this field, enabling researchers to precisely quantify SAMe levels and dissect its complex metabolic network.
As we look to the future, the therapeutic potential of SAMe continues to be an active area of investigation for a variety of conditions, including liver disease, depression, and osteoarthritis.[14][15] A deeper understanding of the intricate regulation of SAMe metabolism and its interplay with other metabolic pathways will be crucial for the development of novel therapeutic strategies. The foundational knowledge and experimental approaches detailed in this guide provide a solid framework for future research into this remarkable and indispensable molecule.
References
- 1. S-Adenosylmethionine: From the Discovery of Its Inhibition of Tumorigenesis to Its Use as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Adenosylmethionine; a new intermediate formed enzymatically from L-methionine and adenosinetriphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-adenosylmethionine metabolism and liver disease | Annals of Hepatology [elsevier.es]
- 5. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]
- 6. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Positive Regulation of S-Adenosylmethionine on Chondrocytic Differentiation via Stimulation of Polyamine Production and the Gene Expression of Chondrogenic Differentiation Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyamine Metabolism and Gene Methylation in Conjunction with One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. mediomics.com [mediomics.com]
- 14. nccih.nih.gov [nccih.nih.gov]
- 15. S-Adenosylmethionine: From the Discovery of Its Inhibition of Tumorigenesis to Its Use as a Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Tosylate Salt in Enhancing the Stability of S-Adenosylmethionine (SAMe): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-adenosylmethionine (SAMe) is a crucial endogenous molecule involved in numerous metabolic pathways, primarily as a universal methyl donor. Its therapeutic potential is significant, yet its inherent instability presents a considerable challenge for its formulation and clinical application. This technical guide provides an in-depth analysis of the function of the tosylate salt in stabilizing SAMe. Through a comprehensive review of available data, we compare the stability of SAMe tosylate with other common salt forms, detail the experimental methodologies used for stability assessment, and illustrate the degradation pathways of SAMe. This guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective formulation and study of SAMe.
Introduction
S-adenosylmethionine (SAMe) is a naturally occurring pleiotropic molecule synthesized from methionine and adenosine (B11128) triphosphate (ATP)[1]. It plays a pivotal role in three major types of biochemical reactions: transmethylation, transsulfuration, and aminopropylation[2]. These processes are fundamental to the synthesis of neurotransmitters, phospholipids, and polyamines, and are critical for maintaining cellular function and health.
Despite its therapeutic promise, SAMe is notoriously unstable, particularly in solution and at room temperature. The primary degradation pathway involves the non-enzymatic cleavage of SAMe into 5'-methylthioadenosine (MTA) and homoserine lactone[1]. This instability significantly hinders its development as a pharmaceutical agent. To overcome this limitation, SAMe is formulated as stable salts. Among the various salt forms developed, S-adenosylmethionine tosylate, often in combination with a disulfate salt, has been widely utilized. This guide focuses on the role of the tosylate counter-ion in conferring stability to the SAMe molecule.
The Function of the Tosylate Salt in SAMe Stability
The stability of SAMe is significantly improved when it is formulated as a salt with a strong acid[1]. The tosylate anion, derived from p-toluenesulfonic acid, is a large, non-hygroscopic, and chemically stable counter-ion. The formation of a salt with tosylate enhances the stability of SAMe through several mechanisms:
-
Ionic Interaction and Steric Hindrance: The bulky tosylate anion interacts with the positively charged sulfonium (B1226848) center of the SAMe molecule. This interaction is thought to sterically hinder the intramolecular reaction that leads to the degradation of SAMe into MTA and homoserine lactone.
-
Reduced Hygroscopicity: SAMe is highly hygroscopic, meaning it readily absorbs moisture from the air, which can accelerate its degradation. The tosylate salt form is less hygroscopic compared to other forms, which contributes to its enhanced stability in the solid state.
-
Crystal Lattice Energy: The formation of a stable crystal lattice with the tosylate anion contributes to the overall thermodynamic stability of the SAMe molecule, making it less prone to degradation.
Comparative Stability of SAMe Salts: Quantitative Data
Several studies have compared the stability of SAMe tosylate with other salt forms, most notably butanedisulfonate and the more recent phytate salt. The following tables summarize the available quantitative data on the stability of these different SAMe salts.
Table 1: Comparative Stability of SAMe Phytate vs. SAMe Tosylate Disulfate (PTS)
| Time (Months) | Mean Residual SAMe Assay (%) - SAMe Phytate | Mean Residual SAMe Assay (%) - SAMe PTS |
| 0 | 100 | 100 |
| 1 | 100 | 98.5 |
| 3 | 99.8 | 96.2 |
| 6 | 99.6 | 93.9 |
Data sourced from a long-term stability study conducted at 25 °C and 60% Relative Humidity (RH)[1].
Table 2: Comparative Stability of SAMe Tosylate vs. SAMe 1,4-Butanedisulfonate
| Salt Form | Percentage Deterioration |
| SAMe Tosylate | 92.9% |
| SAMe 1,4-Butanedisulfonate | 43% |
| Chitosan Salt of SAMe Tosylate | 11.04% |
Data sourced from a stability study conducted at room temperature over a period from December 28, 1999, to April 4, 2000[3].
Experimental Protocols
This section details the methodologies for key experiments cited in the stability assessment of SAMe salts.
Long-Term Stability Testing (as per ICH Guidelines)
Objective: To evaluate the stability of different SAMe salt forms under controlled temperature and humidity over an extended period.
Methodology:
-
Sample Preparation: Samples of SAMe tosylate and other comparator salts (e.g., butanedisulfonate, phytate) are stored in controlled environment chambers.
-
Storage Conditions: The samples are maintained at 25 °C ± 2 °C and 60% RH ± 5% RH for the duration of the study (e.g., 6 months)[1].
-
Time Points: Aliquots of the samples are withdrawn for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months)[1].
-
Analytical Method (HPLC): The concentration of SAMe in each sample is determined by High-Performance Liquid Chromatography (HPLC).
-
Column: Phenomenex Luna SCX 100 A, 5 µm (250 × 4.6 mm)[1].
-
Mobile Phase: Isocratic elution with 0.5 M ammonium (B1175870) formate, with the pH adjusted to 4.0 with formic acid[1].
-
Flow Rate: 1.2 mL/min[1].
-
Detection: UV spectrophotometer at a wavelength of 260 nm[1].
-
Quantification: The percentage of residual SAMe is calculated by comparing the peak area at each time point to the initial peak area at time 0.
-
Hygroscopicity Testing (Dynamic Vapor Sorption - DVS)
Objective: To determine the moisture sorption characteristics of different SAMe salts.
Methodology:
-
Instrumentation: A Dynamic Vapor Sorption (DVS) analyzer is used.
-
Sample Preparation: A small amount of the SAMe salt (typically 5-10 mg) is placed on the DVS microbalance.
-
Experimental Conditions: The sample is subjected to a pre-defined humidity program at a constant temperature (e.g., 25 °C). The relative humidity (RH) is typically ramped up from 0% to 95% and then back down to 0% in defined steps.
-
Data Acquisition: The DVS instrument continuously measures the change in mass of the sample as a function of RH.
-
Data Analysis: A moisture sorption isotherm is generated by plotting the percentage change in mass against the RH. This allows for the classification of the material's hygroscopicity.
Thermal Stability Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)
Objective: To evaluate the thermal stability and decomposition profile of SAMe salts.
Methodology:
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is used.
-
Sample Preparation: A small, accurately weighed amount of the SAMe salt is placed in an appropriate crucible (e.g., alumina (B75360) or platinum).
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition:
-
TGA: Measures the change in mass of the sample as a function of temperature.
-
DSC: Measures the heat flow into or out of the sample as a function of temperature.
-
-
Data Analysis: The TGA curve reveals the temperatures at which mass loss occurs (e.g., due to dehydration or decomposition). The DSC curve indicates thermal events such as melting, crystallization, and decomposition, and provides information on the enthalpy changes associated with these events.
Visualizations: Degradation Pathway and Experimental Workflow
SAMe Degradation Pathway
The primary non-enzymatic degradation of SAMe involves an intramolecular nucleophilic attack, leading to the formation of 5'-methylthioadenosine (MTA) and homoserine lactone.
Caption: Non-enzymatic degradation of SAMe.
Experimental Workflow for Comparative Stability Analysis
The following diagram illustrates a logical workflow for comparing the stability of different SAMe salt formulations.
Caption: Comparative stability analysis workflow.
Conclusion
The inherent instability of S-adenosylmethionine necessitates its formulation into stable salts for therapeutic and research applications. The tosylate salt has emerged as a widely used and effective stabilizer for SAMe. The available data indicates that the tosylate counter-ion enhances stability through a combination of steric hindrance, reduced hygroscopicity, and favorable crystal lattice energy. While other salt forms, such as butanedisulfonate and phytate, have also demonstrated good stability profiles, with some studies suggesting superiority to the tosylate salt, SAMe tosylate remains a critical and well-characterized option in the development of SAMe-based products. A thorough understanding of the comparative stability and the appropriate analytical methodologies, as outlined in this guide, is paramount for the successful formulation, quality control, and clinical application of this promising therapeutic agent.
References
An In-depth Technical Guide to the Transmethylation, Transsulfuration, and Aminopropylation Pathways of S-Adenosylmethionine (SAMe)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethionine (SAMe), a molecule synthesized from methionine and ATP, is a cornerstone of cellular metabolism.[1][2] It functions as a universal methyl donor and is a critical precursor in polyamine and glutathione (B108866) synthesis.[1][3] The metabolic fate of SAMe is primarily determined by three interconnected pathways: transmethylation, transsulfuration, and aminopropylation. These pathways are integral to a vast array of cellular functions, including epigenetic regulation, antioxidant defense, and cell growth.[2][3][4] Dysregulation of these pathways has been implicated in numerous diseases, making them a key area of interest for drug development.[3][5] This guide provides a detailed technical overview of these core pathways, including quantitative data and experimental methodologies.
The Transmethylation Pathway
The transmethylation pathway is the most prominent metabolic route for SAMe, accounting for up to 85% of its metabolism in the liver.[2][4] In this pathway, the methyl group from SAMe is transferred to a wide variety of acceptor molecules, including DNA, RNA, proteins, and phospholipids.[2][3]
Pathway Description
The process begins with the synthesis of SAMe from methionine and ATP, catalyzed by methionine adenosyltransferase (MAT).[1][4] SAMe then donates its methyl group in reactions catalyzed by a large family of methyltransferases (MTs).[6] This reaction yields S-adenosylhomocysteine (SAH), a potent inhibitor of most methyltransferases.[3][6] SAH is subsequently hydrolyzed by SAH hydrolase (SAHH) to homocysteine and adenosine.[1][3] Homocysteine can then be remethylated back to methionine, completing the methionine cycle.[1] The ratio of SAMe to SAH is a critical indicator of the cell's methylation potential.[3][7]
Key Enzymes
-
Methionine Adenosyltransferase (MAT): Catalyzes the synthesis of SAMe.
-
Methyltransferases (MTs): A large superfamily of enzymes that transfer the methyl group from SAMe to various substrates.
-
S-Adenosylhomocysteine Hydrolase (SAHH): Hydrolyzes SAH to homocysteine and adenosine.
Visualization of the Transmethylation Pathway
Caption: The Transmethylation Pathway of SAMe.
The Transsulfuration Pathway
The transsulfuration pathway is a crucial metabolic route that connects methionine metabolism to the synthesis of cysteine and, subsequently, glutathione (GSH), a major cellular antioxidant.[1][8]
Pathway Description
This pathway begins with the condensation of homocysteine and serine to form cystathionine (B15957), a reaction catalyzed by the vitamin B6-dependent enzyme cystathionine β-synthase (CBS).[1][9] Cystathionine is then cleaved by another vitamin B6-dependent enzyme, cystathionine γ-lyase (CGL or CTH), to produce cysteine, α-ketobutyrate, and ammonia.[9][10] Cysteine can then be incorporated into proteins or used for the synthesis of GSH.[10] The flux through the transsulfuration pathway is tightly regulated, in part by the allosteric activation of CBS by SAMe.[9][11]
Key Enzymes
-
Cystathionine β-synthase (CBS): Catalyzes the formation of cystathionine from homocysteine and serine.
-
Cystathionine γ-lyase (CGL/CTH): Catalyzes the cleavage of cystathionine to cysteine.
Visualization of the Transsulfuration Pathway
Caption: The Transsulfuration Pathway of SAMe.
The Aminopropylation Pathway (Polyamine Synthesis)
The aminopropylation pathway utilizes SAMe for the synthesis of polyamines, such as spermidine (B129725) and spermine (B22157), which are essential for cell growth, differentiation, and proliferation.[12][13]
Pathway Description
This pathway is initiated by the decarboxylation of SAMe by the enzyme S-adenosylmethionine decarboxylase (SAMDC), forming decarboxylated SAMe (dcSAMe).[14] The aminopropyl group from dcSAMe is then transferred to putrescine (formed from ornithine by ornithine decarboxylase, ODC) to synthesize spermidine.[15] This reaction is catalyzed by spermidine synthase. A subsequent transfer of another aminopropyl group from dcSAMe to spermidine, catalyzed by spermine synthase, yields spermine.[15][16] A byproduct of these reactions is 5'-methylthioadenosine (MTA), which can be salvaged to regenerate methionine.[8]
Key Enzymes
-
S-adenosylmethionine decarboxylase (SAMDC): The rate-limiting enzyme that decarboxylates SAMe.[14]
-
Ornithine decarboxylase (ODC): Produces putrescine from ornithine.[17]
-
Spermidine synthase: Transfers an aminopropyl group to putrescine.
-
Spermine synthase: Transfers an aminopropyl group to spermidine.
Visualization of the Aminopropylation Pathway
Caption: The Aminopropylation Pathway of SAMe.
Quantitative Data Summary
| Pathway | Enzyme | Substrate(s) | Product(s) | Kinetic Parameter (Km) | Notes |
| Transmethylation | Methionine Adenosyltransferase (MAT) | Methionine, ATP | SAMe, PPi, Pi | Varies by isoenzyme | Essential for SAMe synthesis.[4] |
| Methyltransferases (MTs) | SAMe, Acceptor | SAH, Methylated Acceptor | Substrate-dependent | Over 200 known in humans.[2] | |
| SAH Hydrolase (SAHH) | SAH | Homocysteine, Adenosine | ~1 µM | Reversible reaction.[1] | |
| Transsulfuration | Cystathionine β-synthase (CBS) | Homocysteine, Serine | Cystathionine | Hcy: ~1 mM, Ser: ~4-30 mM | Allosterically activated by SAMe.[11] |
| Cystathionine γ-lyase (CGL/CTH) | Cystathionine | Cysteine, α-ketobutyrate | ~0.5-1.5 mM | Vitamin B6 dependent.[10] | |
| Aminopropylation | SAM Decarboxylase (SAMDC) | SAMe | dcSAMe, CO2 | ~50-100 µM | Rate-limiting step in polyamine synthesis.[14] |
| Ornithine Decarboxylase (ODC) | Ornithine | Putrescine, CO2 | ~0.1-0.4 mM | Tightly regulated enzyme.[17] | |
| Spermidine Synthase | dcSAMe, Putrescine | Spermidine, MTA | dcSAMe: ~1-10 µM, Put: ~20-50 µM | Specific for putrescine. | |
| Spermine Synthase | dcSAMe, Spermidine | Spermine, MTA | dcSAMe: ~1-5 µM, Spd: ~10-30 µM | Specific for spermidine. |
Note: Km values are approximate and can vary significantly depending on the organism, tissue, and experimental conditions.
Experimental Protocols
Measurement of SAMe and SAH by LC-MS/MS
This protocol outlines a common method for the sensitive and specific quantification of SAMe and SAH in biological samples.
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Metabolism of exogenous S-adenosyl-L-methionine in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transmethylation in immunity and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Frontiers | Emerging roles for methionine metabolism in immune cell fate and function [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 12. Analysis of polyamines as markers of (patho)physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aminopropylation Pathway → Area → Sustainability [lifestyle.sustainability-directory.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Polyamine Metabolon Involving Aminopropyl Transferase Complexes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Role of S-Adenosylmethionine (SAMe) in Neurotransmitter Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of preliminary studies investigating the effects of S-adenosylmethionine (SAMe) on the synthesis of key monoamine neurotransmitters: serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). This document summarizes quantitative data from preclinical studies, details relevant experimental methodologies, and illustrates the core biochemical pathways and experimental workflows.
Introduction
S-adenosylmethionine (SAMe) is a naturally occurring molecule that plays a central role in methylation, a fundamental biochemical process involving the transfer of a methyl group to various molecules.[1] This process is critical for a wide range of cellular functions, including the synthesis of neurotransmitters that are integral to mood regulation and cognitive function.[2][3] Preliminary research suggests that SAMe supplementation may influence the production of serotonin, dopamine, and norepinephrine, neurotransmitters often implicated in the pathophysiology of depressive disorders.[4][5] This guide will delve into the foundational studies that explore this potential, providing a technical resource for researchers in the field of neuroscience and drug development.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from key preclinical studies on the effects of SAMe administration on neurotransmitter levels and their metabolites.
Table 1: Effect of Oral SAMe Supplementation on Whole Brain Monoamine Concentrations in Rats
| Treatment Group | Dopamine (DA) Increase | Norepinephrine (NE) Increase | Serotonin (5-HT) Change | Reference |
| SAMe (10 mg/kg/day for 20 days) | 15-fold | 50% | Not statistically significant | [1] |
Table 2: Effect of Prenatal SAMe Treatment on Monoamine Levels in the Prefrontal Cortex (PFC) of Mice
| Treatment Group | Sex | Serotonin (5-HT) Change | Dopamine (DA) Change | Dopamine Metabolites (DOPAC, HVA) Change | Reference |
| SAMe (20 mg/kg on gestational days 12-15) | Female | Increased | Increased | HVA increased | [2] |
| Male | No significant change | Increased | DOPAC increased | [2] |
Signaling Pathways in Neurotransmitter Synthesis
The synthesis of serotonin, dopamine, and norepinephrine from their amino acid precursors involves a series of enzymatic reactions. SAMe contributes to these pathways by donating a methyl group, a process catalyzed by specific methyltransferase enzymes.
Serotonin Synthesis Pathway
Serotonin (5-hydroxytryptamine or 5-HT) is synthesized from the amino acid L-tryptophan. The rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH). Aromatic L-amino acid decarboxylase (AADC) then converts 5-HTP to serotonin. While SAMe is not directly involved in these two steps, it is a crucial cofactor for the subsequent synthesis of melatonin (B1676174) from serotonin, a pathway that involves methylation.
Dopamine and Norepinephrine Synthesis Pathway
Dopamine and norepinephrine are catecholamines synthesized from the amino acid L-tyrosine. The rate-limiting enzyme in this pathway is tyrosine hydroxylase (TH), which converts L-tyrosine to L-DOPA. Aromatic L-amino acid decarboxylase (AADC) then converts L-DOPA to dopamine. Dopamine is subsequently converted to norepinephrine by dopamine β-hydroxylase (DBH). SAMe is a critical cofactor for the enzyme catechol-O-methyltransferase (COMT), which is involved in the metabolic breakdown of dopamine and norepinephrine. By influencing COMT activity, SAMe can indirectly affect the levels of these neurotransmitters.
Experimental Protocols
The following sections provide an overview of the methodologies employed in the preclinical studies cited.
Animal Models and SAMe Administration
-
Animal Models : Studies have utilized rodent models, including Sprague-Dawley rats and various mouse strains, to investigate the effects of SAMe.[1][2]
-
Administration : SAMe is typically administered orally via gavage. For instance, in one study, male Sprague-Dawley rats were given a daily oral supplement of SAMe at a dose of 10 mg/kg body weight for 20 days.[1] In another study, pregnant mice received 20 mg/kg of SAMe on specific gestational days.[2]
Tissue Collection and Preparation
-
Brain Dissection : Following the administration period, animals are euthanized, and specific brain regions, such as the whole brain, prefrontal cortex, striatum, and hippocampus, are dissected on ice.
-
Homogenization : The collected brain tissue is weighed and then homogenized in a suitable buffer, often an acidic solution like perchloric acid, to precipitate proteins and stabilize the neurotransmitters.[6] The homogenization is typically performed on ice to prevent degradation of the analytes.[7]
-
Centrifugation : The homogenate is then centrifuged at high speed in a refrigerated centrifuge to pellet the precipitated proteins and cellular debris.[7]
-
Supernatant Collection : The resulting supernatant, which contains the neurotransmitters and their metabolites, is carefully collected for analysis.[7]
Neurotransmitter Analysis: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
A common and sensitive method for quantifying monoamines and their metabolites is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[3][4]
-
Chromatographic Separation : The supernatant from the tissue preparation is injected into an HPLC system. A reversed-phase column (e.g., C8 or C18) is typically used to separate the different monoamines and their metabolites based on their physicochemical properties.[4]
-
Mobile Phase : The mobile phase is an aqueous buffer solution containing an ion-pairing agent (e.g., sodium 1-heptanesulfonate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) to achieve optimal separation.[3][4] The pH of the mobile phase is a critical parameter that is carefully controlled.
-
Electrochemical Detection : As the separated compounds elute from the column, they pass through an electrochemical detector. A specific potential is applied to a working electrode, causing the electroactive monoamines to undergo an oxidation reaction. The resulting current is directly proportional to the concentration of the analyte.[4]
-
Quantification : The concentration of each neurotransmitter and metabolite is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of pure compounds.[4]
Enzyme Activity Assays
-
Tryptophan Hydroxylase (TPH) Activity : The activity of TPH, the rate-limiting enzyme in serotonin synthesis, can be measured by quantifying the formation of its product, 5-HTP, in brain tissue homogenates. This can be achieved using HPLC with fluorescence detection after incubation with the substrate L-tryptophan.[2][8]
-
Tyrosine Hydroxylase (TH) Activity : Similarly, the activity of TH, the rate-limiting enzyme in catecholamine synthesis, is determined by measuring the formation of L-DOPA from L-tyrosine.[9]
-
Catechol-O-Methyltransferase (COMT) Activity : The activity of COMT can be assayed by incubating tissue homogenates with a catechol substrate (e.g., dopamine or norepinephrine) and SAMe, and then measuring the formation of the O-methylated product using methods like HPLC or liquid chromatography-mass spectrometry (LC-MS).
Conclusion
The preliminary studies outlined in this technical guide provide evidence that SAMe supplementation can influence the synthesis and metabolism of key monoamine neurotransmitters in the brain. The significant increase in dopamine and norepinephrine levels observed in preclinical models suggests a potential mechanism through which SAMe may exert its reported antidepressant effects. However, the existing data is still limited, and further research is required to fully elucidate the dose-response relationships, the precise molecular mechanisms involved, and the translational relevance of these findings to human neurochemistry and psychiatric disorders. The detailed experimental protocols provided herein offer a foundation for designing future studies to address these important questions.
References
- 1. protocols.io [protocols.io]
- 2. Assay for tryptophan hydroxylase activity in rat brain by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of dopamine, norepinephrine, serotonin and their major metabolic products in rat brain by reverse-phase ion-pair high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioenzymatic assay for tryptophan hydroxylase: [3H]H2O release assessed by charcoal adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rbm.iqvia.com [rbm.iqvia.com]
- 8. Tryptophan hydroxylase system in brain tissue slices assayed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in Tyrosine Hydroxylase Activity and Dopamine Synthesis in the Nigrostriatal System of Mice in an Acute Model of Parkinson’s Disease as a Manifestation of Neurodegeneration and Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of S-Adenosylmethionine and Liver Health: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-adenosylmethionine (SAMe) is a pivotal metabolite, primarily synthesized and consumed in the liver, where it governs a multitude of biochemical reactions essential for cellular homeostasis.[1] As the principal methyl donor, SAMe participates in the methylation of DNA, proteins, and lipids, and is a precursor for the synthesis of polyamines and the critical antioxidant glutathione (B108866) (GSH).[2][3] Dysregulation of hepatic SAMe levels is a hallmark of chronic liver disease, contributing to the pathogenesis of conditions ranging from steatosis to hepatocellular carcinoma.[1][4] This technical guide provides an in-depth exploration of the intricate connection between SAMe and liver health, offering a comprehensive overview of its metabolic pathways, the consequences of its dysregulation, and the experimental methodologies used to investigate its role. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of liver disease and develop novel therapeutic interventions.
The Central Role of SAMe in Hepatic Metabolism
The liver is the primary site of SAMe synthesis and utilization, metabolizing approximately 50% of dietary methionine, the precursor to SAMe.[2][5] The synthesis of SAMe from methionine and ATP is catalyzed by the enzyme methionine adenosyltransferase (MAT).[6] In the liver, SAMe is a critical node in three interconnected metabolic pathways: transmethylation, transsulfuration, and aminopropylation (polyamine synthesis).[6]
-
Transmethylation: SAMe donates its methyl group to a vast array of acceptor molecules, a process crucial for the regulation of gene expression (via DNA and histone methylation), protein function, and lipid metabolism.[2]
-
Transsulfuration: Following the donation of its methyl group, the resulting S-adenosylhomocysteine (SAH) is hydrolyzed to homocysteine. The transsulfuration pathway, predominantly active in the liver, converts homocysteine to cysteine, the rate-limiting precursor for the synthesis of glutathione (GSH).[1] GSH is the most abundant endogenous antioxidant in the liver, essential for detoxification and protecting against oxidative stress.[3]
-
Polyamine Synthesis: SAMe is also a precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine, which are critical for cell growth, differentiation, and regeneration.[2]
The liver tightly regulates intracellular SAMe levels to maintain metabolic homeostasis. Both depletion and chronic excess of SAMe are associated with liver injury and disease.[1][2]
Dysregulation of SAMe in Liver Disease
A consistent finding in patients with chronic liver disease is an impairment in hepatic SAMe biosynthesis.[7] This is often due to decreased activity of the liver-specific MAT isoenzyme, MAT1A.[7] In contrast, the expression of another MAT isoenzyme, MAT2A, is often upregulated in conditions of liver injury and cancer, reflecting a switch to a more proliferative and dedifferentiated state.[7][8]
Alcoholic and Non-Alcoholic Fatty Liver Disease (NAFLD)
In both alcoholic liver disease (ALD) and NAFLD, hepatic SAMe levels are often depleted.[9][10] This depletion can exacerbate liver injury by:
-
Impairing Glutathione Synthesis: Reduced SAMe levels limit the availability of cysteine for GSH synthesis, rendering hepatocytes more susceptible to oxidative stress, a key driver of steatohepatitis.[9]
-
Altering Lipid Metabolism: SAMe is involved in the methylation of phosphatidylethanolamine (B1630911) to form phosphatidylcholine, a crucial step for the export of very-low-density lipoproteins (VLDL) from the liver. Impaired VLDL secretion contributes to the accumulation of triglycerides and the development of steatosis.[2]
-
Promoting Inflammation: SAMe deficiency can promote the activation of pro-inflammatory signaling pathways, such as the NF-κB pathway, contributing to the progression from simple steatosis to steatohepatitis (NASH).
Cholestasis
Cholestasis, the impairment of bile flow, is another condition where SAMe has shown therapeutic potential. Clinical trials have demonstrated that SAMe supplementation can improve pruritus and liver biochemistry in patients with intrahepatic cholestasis.[11] The proposed mechanisms include the restoration of hepatocyte membrane fluidity and the promotion of detoxification pathways.[11]
Hepatocellular Carcinoma (HCC)
The role of SAMe in HCC is complex. Chronic SAMe depletion, as seen in Mat1a knockout mice, can promote the development of HCC through increased oxidative stress and altered signaling pathways.[1] Conversely, some studies suggest that elevated SAMe levels might also be associated with HCC in certain contexts.[12] A switch from MAT1A to MAT2A expression is a common feature of HCC, and this switch appears to confer a growth advantage to cancer cells.[8]
Quantitative Data on SAMe Levels in Liver Health and Disease
The following table summarizes available data on SAMe and related metabolite concentrations in liver tissue and plasma in various states of liver health. It is important to note that values can vary depending on the specific analytical methods used and the patient population studied.
| Analyte | Condition | Tissue/Fluid | Concentration | Reference |
| SAMe | Healthy Control | Mouse Liver | 31.44-60.98 nmol/g wet weight | [13] |
| SAH | Healthy Control | Mouse Liver | 13.38-32.17 nmol/g wet weight | [13] |
| Homocysteine (Hcy) | Pediatric NAFLD | Plasma | Significantly increased vs. controls | [14] |
| Cysteine (Cys) | Pediatric NAFLD | Plasma | Significantly increased vs. controls | [14] |
| Glutathione (GSH) | Pediatric NAFLD | Plasma | Significantly decreased vs. controls | [14] |
| Homocysteine (Hcy) | Pediatric NASH | Plasma | Lower than non-NASH NAFLD | [14] |
| Cysteine (Cys) | Pediatric NASH | Plasma | Lower than non-NASH NAFLD | [14] |
Experimental Protocols
Measurement of SAMe and SAH in Liver Tissue by HPLC
This protocol is adapted from a validated method for the simultaneous determination of SAMe and SAH in mouse liver tissue.[2][13]
1. Sample Preparation: a. Weigh the frozen liver tissue sample. b. Homogenize the tissue in 4 volumes of ice-cold 0.6 M perchloric acid. c. Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C. d. Filter the supernatant through a 0.22 µm filter.
2. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13] b. Mobile Phase: A gradient of a low pH buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 2.8) and an organic solvent (e.g., methanol (B129727) or acetonitrile). c. Flow Rate: 1.0 mL/min.[13] d. Detection: UV absorbance at 254 nm.[13] e. Quantification: Calculate concentrations based on a standard curve generated with known concentrations of SAMe and SAH.
Methionine Adenosyltransferase (MAT) Activity Assay
This protocol describes a colorimetric assay for measuring MAT activity in liver tissue homogenates.
1. Sample Preparation: a. Homogenize liver tissue in ice-cold MAT assay buffer. b. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. c. Collect the supernatant for the assay.
2. Assay Procedure: a. Prepare a reaction mixture containing MAT assay buffer, ATP, and methionine. b. Add the liver tissue supernatant to the reaction mixture. c. Incubate at 37°C. d. The production of pyrophosphate, a byproduct of the MAT reaction, is measured using a coupled enzymatic reaction that results in a colorimetric signal detectable at 570 nm. e. Calculate MAT activity based on a standard curve generated with a known amount of pyrophosphate.
Quantification of Liver Glutathione (GSH)
This protocol outlines a common method for measuring total glutathione levels in liver tissue.
1. Sample Preparation: a. Homogenize liver tissue in a deproteinizing solution (e.g., 5% sulfosalicylic acid) to prevent GSH oxidation. b. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. c. Collect the supernatant for the assay.
2. Assay Procedure: a. The assay is based on the enzymatic recycling method using glutathione reductase. b. In the presence of NADPH and DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)), GSH is recycled, and DTNB is reduced to TNB, which has a yellow color. c. The rate of TNB formation is proportional to the glutathione concentration and is measured spectrophotometrically at 412 nm. d. Quantify GSH levels by comparing the rate of your sample to a standard curve of known GSH concentrations.
Visualizing the Connection: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving SAMe in the liver.
References
- 1. The concentration of tumor necrosis factor-α determines its protective or damaging effect on liver injury by regulating Yap activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversed-phase high-performance liquid chromatography procedure for the simultaneous determination of S-adenosyl-L-methionine and S-adenosyl-L-homocysteine in mouse liver and the effect of methionine on their concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A simple HPLC method for the determination of S-adenosylmethionine and S-adenosylhomocysteine in rat tissues: the effect of vitamin B6 deficiency on these concentrations in rat liver. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Noncanonical NF-κB Signaling Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of interleukin‐17 and tumour necrosis factor‐α on inflammatory response in hepatocytes through interleukin‐6‐dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Experimental liver fibrosis research: update on animal models, legal issues and translational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty Liver Disease-Alcoholic and Non-Alcoholic: Similar but Different [mdpi.com]
- 11. Validated HPLC-Fl method for the analysis of S-adenosylmethionine and S-adenosylhomocysteine biomarkers in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Animal and Organoid Models of Liver Fibrosis [frontiersin.org]
- 13. [Measurement of S-adenosylmethionine and S-adenosylhomocysteine in mice liver with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic Liver Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Multifaceted Role of S-Adenosyl-L-methionine in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
S-Adenosyl-L-methionine (SAM), a pivotal molecule in cellular metabolism, has garnered significant attention in cancer research for its profound effects on various cancer cell lines. As the primary methyl group donor, SAM is integral to a multitude of biochemical reactions, including the methylation of DNA, RNA, proteins, and lipids. Dysregulation of SAM metabolism is a hallmark of many cancers, leading to aberrant methylation patterns that contribute to tumorigenesis. This technical guide provides an in-depth overview of the basic research applications of SAM in cancer cell lines, focusing on its mechanisms of action, effects on cellular processes, and modulation of key signaling pathways.
Mechanisms of Action: A Tale of Methylation and Beyond
SAM's primary anti-cancer activity stems from its role as a universal methyl donor. In numerous cancer types, there is a global DNA hypomethylation, which can lead to the activation of oncogenes. SAM treatment can help reverse this hypomethylation, leading to the silencing of oncogenes like c-myc and H-ras and a reduction in their expression.[1] Conversely, tumor suppressor genes are often silenced in cancer cells through hypermethylation of their promoter regions. While SAM is a methyl donor, its administration does not appear to exacerbate the hypermethylation of tumor suppressor genes like p16.[1]
Beyond DNA methylation, SAM also influences histone methylation, which plays a crucial role in regulating gene expression.[2] SAM's impact extends to the methylation of other molecules, affecting a wide array of cellular functions.
Effects on Cellular Processes in Cancer Cell Lines
SAM exerts a range of inhibitory effects on cancer cell proliferation, survival, and metastasis across various cancer cell lines.
Inhibition of Cell Growth and Proliferation
SAM treatment has been shown to significantly inhibit the growth of various cancer cell lines, including gastric, colon, breast, and liver cancer cells.[1][3][4] This inhibition is often dose- and time-dependent.
| Cancer Cell Line | Effect of SAM Treatment | Reference |
| Gastric Cancer (MGC-803) | Growth rate decreased by 22% | [1] |
| Colon Cancer (HT-29) | Growth rate decreased by 20.3% | [1] |
| Breast Cancer (MDA-MB-231, Hs578T) | Significant dose-dependent decrease in cell proliferation | [3] |
| Liver Cancer (HepG2, SKhep1) | Selective inhibition of growth | [4] |
| Melanoma (B16-F1) | Decreased cell proliferation | [5] |
Induction of Apoptosis
SAM promotes programmed cell death, or apoptosis, in cancer cells while often sparing normal cells.[1][6] In liver cancer cells, SAM selectively induces the pro-apoptotic protein Bcl-x(S).[1] In breast cancer cells, SAM-mediated apoptosis is associated with the suppression of the anti-apoptotic Bcl-2 signaling pathway.[3] In colon cancer cells devoid of p53, SAM has been shown to induce apoptosis.[6]
Cell Cycle Arrest
SAM can induce cell cycle arrest in cancer cells, preventing their division and proliferation. The specific phase of the cell cycle that is affected can vary depending on the cell type. For instance, in head and neck squamous carcinoma cell lines, SAM treatment leads to an accumulation of cells in the S/G2M phase.[7][8] In p53-deleted colon cancer cells, SAM causes cell cycle arrest at the S phase.[6] In prostate cancer cell lines, SAM treatment results in S-phase arrest and a downregulation of cyclin A.[9] In liver cancer cells, SAM can lead to S phase cell cycle arrest.[10]
Inhibition of Invasion and Metastasis
A crucial aspect of cancer progression is the ability of cancer cells to invade surrounding tissues and metastasize to distant organs. SAM has demonstrated the ability to inhibit these processes. In breast cancer cells, SAM treatment leads to a dose-dependent decrease in invasion and migration.[3] It achieves this, in part, by downregulating the expression of genes involved in metastasis, such as uPA, MMP-2, and VEGF.[1] Similarly, in melanoma cells, SAM has been shown to block invasion.[5]
Modulation of Key Signaling Pathways
SAM's diverse cellular effects are mediated through its influence on critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is common in many cancers. SAM can modulate this pathway at multiple levels. One key mechanism is through the regulation of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. In some cancers, the PTEN gene is silenced by promoter methylation, leading to pathway activation. While direct methylation of PTEN by SAM hasn't been definitively shown, SAM-dependent methyltransferases like PRMT6 can methylate and regulate PTEN, thereby suppressing PI3K-Akt signaling.
Furthermore, SAM levels are sensed by the mTORC1 pathway through a protein called SAMTOR. When SAM levels are high, SAMTOR is released from the GATOR1 complex, leading to the activation of mTORC1, which promotes cell growth.[2][3][4][5] This intricate feedback loop highlights the central role of SAM in nutrient sensing and growth signaling.
Caption: SAM's modulation of the PI3K/Akt/mTOR pathway.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and stress responses. SAM limitation has been shown to induce cell cycle arrest through the activation of the p38 MAPK pathway.[1] Low SAM levels lead to the activation of p38, which in turn phosphorylates and activates its downstream target, MAPK-activated protein kinase-2 (MK2). This activation of the p38-MK2 axis contributes to the observed cell cycle arrest in G1 phase.
Caption: Activation of the p38 MAPK pathway by SAM limitation.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments commonly used to assess the effects of SAM on cancer cell lines.
General Experimental Workflow
A typical workflow for investigating the effects of SAM on cancer cell lines involves several key stages, from initial cell culture and treatment to downstream analysis of cellular processes and signaling pathways.
Caption: General workflow for studying SAM's effects on cancer cells.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
SAM Treatment: Remove the medium and add fresh medium containing various concentrations of SAM. Include untreated control wells. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a characteristic of cancer cells.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
SAM Treatment: Treat the cells with different concentrations of SAM.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. The medium should be changed every 2-3 days.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a solution like methanol (B129727) or 4% paraformaldehyde, and then stain with a solution such as 0.5% crystal violet.
-
Colony Counting: After washing and drying, count the number of colonies (typically defined as a cluster of at least 50 cells).
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Protocol:
-
Cell Treatment: Treat cells with SAM for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with SAM and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, which is crucial for studying the effects of SAM on signaling pathways.
Protocol:
-
Protein Extraction: After SAM treatment, lyse the cells to extract total protein. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, p-p38, cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.
-
Detection: Detect the protein bands using a suitable detection method (e.g., chemiluminescence or fluorescence) and imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
S-Adenosyl-L-methionine demonstrates significant potential as an anti-cancer agent, with a broad range of effects on cancer cell lines. Its ability to modulate epigenetic landscapes, induce apoptosis and cell cycle arrest, and inhibit invasion and metastasis underscores its multifaceted role in cancer biology. The detailed experimental protocols and an understanding of its impact on key signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of SAM in the fight against cancer. Future research should continue to elucidate the precise molecular targets of SAM-mediated methylation and explore its efficacy in combination with other cancer therapies.
References
- 1. mTORC1 stimulates cell growth through SAM synthesis and m6A mRNA-dependent control of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. SAMTOR is an -adenosylmethionine sensor for the mTORC1 pathway. | Broad Institute [broadinstitute.org]
- 5. Molecular mechanism of S-adenosylmethionine sensing by SAMTOR in mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 8. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Significance of the SAM/SAH Ratio in Cellular Health: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) is a critical determinant of cellular methylation capacity and is increasingly recognized as a pivotal biomarker of cellular health. Often termed the "methylation index," this ratio reflects the cell's ability to perform essential methyltransferase reactions that regulate a vast array of biological processes, including epigenetic control of gene expression, protein function, and neurotransmitter synthesis. Dysregulation of the SAM/SAH ratio is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. This technical guide provides an in-depth overview of the biochemical significance of the SAM/SAH ratio, detailed methodologies for its quantification, and its role in key signaling pathways relevant to drug discovery and development.
Introduction: The Central Role of the SAM/SAH Ratio
S-adenosylmethionine (SAM) is the universal methyl donor for most biological methylation reactions.[1][2] It is synthesized from methionine and ATP and donates its methyl group in reactions catalyzed by methyltransferases. Upon methyl group transfer, SAM is converted to S-adenosylhomocysteine (SAH).[3] SAH is a potent competitive inhibitor of methyltransferases; therefore, its accumulation can significantly impede cellular methylation processes.[1][3]
The intracellular concentration of SAM and the efficient removal of SAH are thus critical for maintaining cellular homeostasis. The SAM/SAH ratio serves as a sensitive indicator of this balance. A high SAM/SAH ratio indicates a high methylation capacity, whereas a low ratio suggests an inhibition of methylation.[1][3] This "methylation index" is a dynamic parameter influenced by nutritional factors (e.g., folate, vitamin B12, methionine), metabolic status, and genetic predispositions.[3]
Biochemical Significance and Impact on Cellular Processes
The SAM cycle is intricately linked to several key metabolic pathways, including the folate and methionine cycles, and the transsulfuration pathway. These interconnected pathways ensure the regeneration of methionine from homocysteine and the synthesis of cysteine and glutathione, a major cellular antioxidant.[4]
The primary significance of the SAM/SAH ratio lies in its direct influence on all SAM-dependent methylation reactions, which include:
-
DNA Methylation: The methylation of cytosine residues in DNA, primarily at CpG dinucleotides, is a fundamental epigenetic modification that plays a crucial role in gene silencing, genomic imprinting, and the stability of the genome. DNA methyltransferases (DNMTs) are directly influenced by the SAM/SAH ratio.
-
Histone Methylation: Post-translational modification of histone proteins, particularly the methylation of lysine (B10760008) and arginine residues, is a key mechanism for regulating chromatin structure and gene transcription. Histone methyltransferases (HMTs) are, like DNMTs, sensitive to changes in the SAM/SAH ratio.
-
Other Methylation Reactions: The methylation of other molecules, including RNA, phospholipids, and small molecules like neurotransmitters, is also dependent on the cellular methylation potential.
A decreased SAM/SAH ratio can lead to global hypomethylation, which has been associated with genomic instability and aberrant gene expression, contributing to various disease states.[5]
Data Presentation: Quantitative SAM/SAH Ratios in Health and Disease
The SAM/SAH ratio can vary significantly between different cell types, tissues, and disease states. The following tables summarize representative quantitative data from the literature. It is important to note that absolute concentrations can vary depending on the analytical method and sample handling procedures.
| Cell Type/Tissue | Condition | SAM (µM or pmol/mg protein) | SAH (µM or pmol/mg protein) | SAM/SAH Ratio | Reference |
| Prostate Cancer Cells | |||||
| LNCaP | Less Aggressive | 1.3 | 1.1 | 1.2 | [6] |
| PC-3 | More Aggressive | 0.23 | 0.58 | 0.4 | [6] |
| Hepatocellular Carcinoma (HCC) | |||||
| Human Hepatoma Cells (SK-Hep1) | High Invasion | Not specified | Highest among tested lines | Correlated with invasion | [7] |
| Lung Adenocarcinoma Cells | |||||
| A549 | Untreated | ~1.5 µmol/g protein | ~0.35-0.5 µmol/g protein | 2.9-4.5 | [8] |
| Animal Tissues (Mouse) | |||||
| Liver | Normal Diet | 60-80 nmol/g | 10-20 nmol/g | 3-8 | [3] |
| Brain | Normal Diet | 20-30 nmol/g | 2-5 nmol/g | 4-15 | [3] |
| Kidney | Normal Diet | 15-25 nmol/g | 2-4 nmol/g | 4-12 | [3] |
| Disease State (Human Plasma) | Patient Group | SAM (nM) | SAH (nM) | SAM/SAH Ratio | Reference |
| Healthy Adults | Control | 120.6 ± 18.1 | 21.5 ± 3.2 | ~5.6 | [9] |
| Cardiovascular Disease | Coronary Artery Disease | Similar to control | 23.09 ± 2.4 | 4.1 ± 1.1 | [10] |
| Atherosclerosis (Subclinical) | Similar to control | 19.2 ± 1.5 | 5.1 ± 0.7 | [10] | |
| Neurodegenerative Disease | Alzheimer's Disease | Increased | Increased | Lower than control | [11] |
Experimental Protocols: Quantification of SAM and SAH
The accurate quantification of SAM and SAH is crucial for assessing cellular methylation potential. Due to the low endogenous concentrations and the instability of SAM, highly sensitive and specific methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.
Detailed Protocol for LC-MS/MS Quantification of SAM and SAH in Mammalian Cells
1. Materials and Reagents:
-
SAM and SAH analytical standards
-
Stable isotope-labeled internal standards (e.g., d3-SAM, d4-SAH)
-
LC-MS grade methanol, acetonitrile, and formic acid
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Microcentrifuge tubes
2. Sample Preparation:
-
Cell Harvesting:
-
Aspirate cell culture medium and wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Extraction:
-
To the cell pellet (typically 1-5 million cells), add 200 µL of ice-cold 0.4 M perchloric acid (PCA).
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (containing SAM and SAH) to a new pre-chilled tube.
-
The pellet can be used for protein quantification (e.g., BCA assay) for normalization.
-
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the analytes.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
SAM: m/z 399 → 250
-
SAH: m/z 385 → 136
-
d3-SAM: m/z 402 → 253
-
d4-SAH: m/z 389 → 136
-
-
4. Data Analysis:
-
Generate standard curves for SAM and SAH using known concentrations of the analytical standards spiked with a constant amount of the internal standards.
-
Calculate the peak area ratios of the endogenous analytes to their respective internal standards in the samples.
-
Determine the concentrations of SAM and SAH in the samples by interpolating from the standard curves.
-
Calculate the SAM/SAH ratio.
-
Normalize the concentrations to the cell number or protein content.
Mandatory Visualizations: Signaling Pathways and Workflows
The SAM Cycle and its Influence on Methylation
Caption: The SAM cycle illustrating the synthesis of SAM, its conversion to SAH during methylation, and the regeneration of methionine.
Experimental Workflow for SAM/SAH Quantification
Caption: A generalized workflow for the quantification of SAM and SAH from biological samples using LC-MS/MS.
Impact of SAM/SAH Ratio on Histone Methylation
Caption: The influence of the SAM/SAH ratio on histone methyltransferase activity and subsequent gene regulation.
Conclusion and Future Directions
The SAM/SAH ratio is a powerful and sensitive indicator of cellular methylation status with profound implications for cellular health and disease. Its role as a central node in metabolism and epigenetic regulation makes it an attractive target for therapeutic intervention. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to accurately assess this critical biomarker. Future research will likely focus on developing more targeted strategies to modulate the SAM/SAH ratio for the treatment of a wide range of diseases, from cancer to neurodegenerative disorders. The continued development of high-throughput and sensitive analytical techniques will further enhance our understanding of the dynamic regulation of cellular methylation and its impact on human health.
References
- 1. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 2. Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mendelnet.cz [mendelnet.cz]
- 7. Intracellular levels of S-adenosylhomocysteine but not homocysteine are highly correlated to the expression of nm23-H1 and the level of 5-methyldeoxycytidine in human hepatoma cells with different invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medium.com [medium.com]
- 11. SAM and SAH Analysis Service - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Enzymatic Synthesis of S-Adenosyl-L-methionine
For Researchers, Scientists, and Drug Development Professionals
S-Adenosyl-L-methionine (SAM), a ubiquitous biomolecule, is a critical methyl donor and a precursor for various metabolic pathways, making it a key target in cellular regulation and drug development. This guide provides a comprehensive overview of the enzymatic synthesis of SAM, focusing on the core biochemical processes, experimental methodologies, and relevant cellular pathways.
The Core Reaction: Methionine Adenosyltransferase
The synthesis of S-Adenosyl-L-methionine is catalyzed by the enzyme Methionine Adenosyltransferase (MAT), also known as S-adenosylmethionine synthetase (EC 2.5.1.6).[1][2][3] This enzyme facilitates the conversion of L-methionine and adenosine (B11128) triphosphate (ATP) into SAM, with the concomitant release of pyrophosphate (PPi) and orthophosphate (Pi).[2] The reaction is unique as it involves the transfer of the adenosyl group from ATP to the sulfur atom of methionine.[4]
The overall reaction can be summarized as: L-methionine + ATP → S-Adenosyl-L-methionine + Pyrophosphate + Orthophosphate
MAT enzymes are found in all living organisms and are crucial for cellular function.[4][5] In mammals, there are two primary genes encoding for MAT: MAT1A, expressed mainly in the liver, and MAT2A, which is found in most tissues.[3] Dysregulation of MAT activity has been implicated in various diseases, including liver disease and cancer, making it a significant area of research for therapeutic intervention.[4][6]
Reaction Mechanism
The enzymatic synthesis of SAM proceeds via a two-step SN2 (bimolecular nucleophilic substitution) mechanism.[2][6][7]
-
Nucleophilic Attack: The sulfur atom of L-methionine acts as a nucleophile, attacking the 5'-carbon of the adenosine moiety of ATP.[2][4][7] This results in the formation of SAM and the displacement of the triphosphate group from ATP.[4][6]
-
Tripolyphosphate Hydrolysis: The released tripolyphosphate is subsequently hydrolyzed by the tripolyphosphatase activity of MAT into pyrophosphate (PPi) and orthophosphate (Pi).[4][8]
The reaction requires the presence of divalent cations, typically Mg2+, and is stimulated by K+.[2][4]
Quantitative Data on MAT Enzymes
The kinetic properties of MAT enzymes are crucial for understanding their function and for designing inhibitors or engineering more efficient biocatalysts. The following tables summarize key quantitative data for MAT enzymes from various sources.
| Enzyme Source | Isozyme/Variant | Specific Activity (U/mg) | Km (ATP) (mM) | Km (L-methionine) (mM) | Product Inhibition (Ki for SAM) (mM) | Reference |
| Escherichia coli | Wild-type | 3.6 | - | - | 0.02 ± 0.001 | [1][9] |
| Escherichia coli | I303V Variant | 14.2 | 0.18 (immobilized) | - | Significantly reduced | [1][9] |
| Human | MAT2A | - | - | - | - | [4] |
Note: '-' indicates data not specified in the provided search results.
| Enzyme Form | Condition | Half-life (t1/2) | Reference |
| Soluble I303V MAT (E. coli) | 37 °C | 9.2 ± 0.7 h | [1] |
| Immobilized I303V MAT (E. coli) | 37 °C | 229.5 ± 18.8 h | [1] |
| Free whole-cells (I303V MAT) | 50 °C | 9.1 h | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of SAM synthesis.
Expression and Purification of Recombinant MAT
This protocol is adapted from studies on E. coli MAT variants.[1][10]
-
Gene Cloning and Transformation: The gene encoding the MAT variant (e.g., I303V) is cloned into an expression vector. The resulting plasmid is then transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Cell Culture and Induction:
-
Inoculate a single colony into LB medium containing the appropriate antibiotic (e.g., 50 mg/L kanamycin) and grow overnight at 30°C.
-
Use the overnight culture to inoculate a larger volume of LB medium. Grow the culture at 30°C with shaking until the optical density at 600 nm (OD600) reaches 0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Continue to incubate the culture for 12-16 hours at 30°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 6,000 rpm for 15 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM β-mercaptoethanol, 25 mM imidazole (B134444), and a protease inhibitor cocktail).
-
Lyse the cells using a suitable method, such as sonication or a cell disruptor.
-
-
Protein Purification:
-
Clarify the cell lysate by centrifugation to remove cell debris.
-
If using a His-tagged protein, load the supernatant onto a Ni-NTA agarose (B213101) resin column.
-
Wash the column with the lysis buffer to remove unbound proteins.
-
Elute the MAT protein using a buffer containing a higher concentration of imidazole (e.g., 300 mM).
-
Further purify the protein using an ion-exchange chromatography column (e.g., HiTrap-Q Sepharose).
-
Dialyze the purified protein against a suitable storage buffer.
-
MAT Activity Assay
Enzyme activity can be determined using spectrophotometric or HPLC-based methods.
3.2.1. Spectrophotometric Assay (Malachite Green Assay) [1]
This assay measures the amount of phosphate (B84403) released from the hydrolysis of ATP.
-
Reaction Mixture: Prepare a 50 µL reaction mixture containing:
-
100 mM Tris-HCl, pH 8.0
-
10 mM ATP
-
0-10 mM L-methionine
-
50 mM K2SO4
-
20 mM MgSO4
-
-
Enzyme Addition: Start the reaction by adding the purified MAT enzyme (free or immobilized).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Color Development: Stop the reaction and measure the released phosphate by adding 100 µL of malachite green-molybdate solution.
-
Measurement: After a 5-minute incubation, measure the absorbance at 620 nm. The concentration of phosphate is determined from a standard curve.
3.2.2. HPLC-Based Assay [1][9][10]
This method directly measures the formation of SAM and the consumption of ATP.
-
Reaction: Perform the enzymatic reaction as described above.
-
Sample Preparation: Stop the reaction (e.g., by adding acid or heat) and centrifuge to pellet any protein.
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a mobile phase suitable for separating ATP and SAM (e.g., 1% acetic acid (v/v), 15% acetonitrile (B52724) (v/v), and 10 mM sodium 1-hexanesulfonate).
-
Monitor the elution of ATP and SAM by absorbance at 254 nm or 260 nm.
-
Quantify the amount of SAM produced and ATP consumed by comparing the peak areas to standard curves.
-
Visualizing the Core Processes
Diagrams are essential for understanding complex biological systems. The following visualizations were created using the DOT language.
Enzymatic Synthesis of S-Adenosyl-L-methionine
Caption: Enzymatic conversion of ATP and L-methionine to SAM by MAT.
The Methionine Cycle and its Role in Methylation
Caption: The Methionine Cycle, highlighting the central role of SAM.
Experimental Workflow for MAT Activity Analysis
Caption: A typical workflow for analyzing MAT enzyme activity.
SAM in Cellular Signaling
SAM is not only a metabolite but also a key regulator of cellular processes. The mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling pathway, a central regulator of cell growth and proliferation, has been shown to stimulate SAM synthesis.[11] mTORC1 activation can lead to increased expression of MAT2A, thereby boosting SAM levels.[11] This increase in SAM is required for mTORC1-dependent protein synthesis and cell proliferation, partly through its role in RNA methylation (m6A).[11] This connection highlights the integration of metabolic pathways with major signaling networks and presents MAT enzymes as potential therapeutic targets in diseases with hyperactivated mTORC1 signaling, such as certain cancers.[11]
Conclusion
The enzymatic synthesis of S-Adenosyl-L-methionine by Methionine Adenosyltransferase is a fundamental biochemical reaction with far-reaching implications for cellular health and disease. A thorough understanding of the enzyme's structure, mechanism, and kinetics, coupled with robust experimental protocols, is essential for researchers and drug development professionals. The intricate regulation of SAM synthesis and its integration with major signaling pathways like mTORC1 underscore its importance as a therapeutic target and a subject of ongoing scientific investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Methionine adenosyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 3. S-adenosylmethionine synthesis: molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Reactions of S-Adenosyl- L-Methionine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Control and regulation of S‐Adenosylmethionine biosynthesis by the regulatory β subunit and quinolone‐based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of S-Adenosylmethionine by Magnetically Immobilized Escherichia coli Cells Highly Expressing a Methionine Adenosyltransferase Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Sensitive Mass-spectrum Assay to Characterize Engineered Methionine Adenosyltransferases with S-Alkyl Methionine Analogues as Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTORC1 stimulates cell growth through SAM synthesis and m6A mRNA-dependent control of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Enzymatic Assays with S-Adenosyl-L-methionine (SAM) as a Cofactor
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosyl-L-methionine (SAM or AdoMet) is a universal methyl group donor and the second most commonly used enzymatic cofactor after ATP.[1][2] SAM-dependent methyltransferases are a large and diverse family of enzymes that catalyze the transfer of a methyl group from SAM to a wide variety of substrates, including DNA, RNA, proteins, and small molecules.[3][4] This methylation is a critical post-translational or post-replicative modification that plays a fundamental role in numerous biological processes, including epigenetic regulation of gene expression, signal transduction, and biosynthesis.[2][5] Dysregulation of methyltransferase activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory diseases, making these enzymes attractive targets for drug development.[6]
This document provides detailed protocols for several common types of enzymatic assays used to measure the activity of SAM-dependent methyltransferases, guidance on data analysis, and an overview of a key signaling pathway involving histone methylation.
Principles of SAM-Dependent Methyltransferase Assays
The core reaction catalyzed by SAM-dependent methyltransferases involves the transfer of a methyl group from SAM to a substrate, producing a methylated substrate and S-Adenosyl-L-homocysteine (SAH).
Enzyme (Methyltransferase) + SAM + Substrate → Methylated Substrate + SAH
Most assay strategies are designed to quantify either the formation of the methylated product or the generation of SAH.[3] Due to the structural similarity between SAM and SAH (differing only by a single methyl group), direct detection of SAH can be challenging.[5] Consequently, many assays employ a coupled-enzyme approach to convert SAH into a more easily detectable molecule.[7][8]
Data Presentation: Kinetic Parameters of Methyltransferases
The efficiency of a methyltransferase is often described by its kinetic parameters, primarily the Michaelis constant (Kₘ) for its substrates (SAM and the methyl acceptor) and the maximum reaction velocity (Vₘₐₓ). The Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate.[9] These parameters are crucial for comparing enzyme activity, characterizing inhibitors, and optimizing assay conditions.
| Enzyme Class | Enzyme Example | Substrate | Kₘ for SAM (µM) | Vₘₐₓ (relative units) | Reference |
| Histone Lysine (B10760008) Methyltransferase | EHMT2 (G9a) | H3-derived peptide (1–25) | 0.87 | Not Specified | |
| Histone Lysine Methyltransferase | MLL2 | Histone H3 | ~4 | Not Specified | |
| Histone Lysine Methyltransferase | SETD2 | Histone H3 | ~4 | Not Specified | [10] |
| DNA Methyltransferase | DNMT1 | Hemimethylated DNA duplex | 4.4 ± 0.5 | Not Specified | [3] |
| Protein Arginine Methyltransferase | PRMT5 | Peptide H4 (1–20) | 26 ± 2 | 32.9 ± 0.8 h⁻¹ | [11] |
| Protein O-Methyltransferase | Calf Thymus Protein Methylase II | Ribonuclease | 0.87 | Not Specified | [12] |
Experimental Protocols
Here we provide detailed protocols for three common types of methyltransferase assays: a luminescence-based assay, a continuous spectrophotometric assay, and a radioisotope-based assay.
Protocol 1: Luminescence-Based Universal Methyltransferase Assay (e.g., MTase-Glo™)
This is a universal, homogeneous assay that quantifies the amount of SAH produced.[13] It is highly sensitive, suitable for high-throughput screening (HTS), and can be used for various methyltransferases, including DNA, protein, and RNA methyltransferases.[7][14] The principle involves a series of coupled enzymatic reactions that convert SAH to ATP, which is then detected using a luciferase/luciferin reaction, generating a luminescent signal proportional to the SAH concentration.[14]
Materials:
-
Purified SAM-dependent methyltransferase
-
Methyltransferase substrate (e.g., histone, DNA, peptide)
-
S-Adenosyl-L-methionine (SAM)
-
S-Adenosyl-L-homocysteine (SAH) for standard curve
-
MTase-Glo™ Reagent and Detection Solution (or equivalent)
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 3 mM MgCl₂, 1 mM DTT)
-
White, solid-bottom 96-well or 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Prepare SAH Standard Curve:
-
Perform serial dilutions of SAH in reaction buffer to generate a standard curve (e.g., 0 to 10 µM).[14]
-
Add the SAH standards to designated wells on the assay plate.
-
-
Enzymatic Reaction Setup:
-
Prepare a 2X enzyme solution and a 2X substrate/SAM solution in reaction buffer.
-
In a low-volume 384-well plate, add 2 µL of the 2X enzyme solution to the appropriate wells.
-
To initiate the reaction, add 2 µL of the 2X substrate/SAM solution to the wells containing the enzyme. The final reaction volume will be 4 µL.[13]
-
For background control wells, add 2 µL of reaction buffer instead of the enzyme solution.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Add the MTase-Glo™ Reagent (which converts SAH to ADP) to each well.[14]
-
Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
Add the MTase-Glo™ Detection Solution (which converts ADP to ATP and generates light) to each well.[14]
-
Incubate for another 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The signal is stable for several hours.[14]
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Plot the SAH standard curve (luminescence vs. SAH concentration).
-
Use the standard curve to determine the concentration of SAH produced in the enzymatic reactions.
-
Calculate the enzyme activity (e.g., in µmol/min/mg).
-
Protocol 2: Continuous Enzyme-Coupled Spectrophotometric Assay
This assay continuously monitors the production of SAH by coupling its hydrolysis to a change in absorbance.[8] In this cascade, SAH is first hydrolyzed to S-ribosylhomocysteine and adenine (B156593). The adenine is then deaminated to hypoxanthine, a reaction that causes a decrease in absorbance at 265 nm.[8] This method has the advantage of removing SAH, which can be a product inhibitor for many methyltransferases.
Materials:
-
Purified SAM-dependent methyltransferase
-
Methyltransferase substrate
-
S-Adenosyl-L-methionine (SAM)
-
Recombinant S-adenosylhomocysteine/5'-methylthioadenosine nucleosidase (SAHN/MTAN)
-
Recombinant adenine deaminase
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM KCl, 5 mM MgCl₂)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 265 nm
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the reaction buffer, SAHN/MTAN, and adenine deaminase at optimized concentrations.
-
Add the methyltransferase substrate to the mixture.
-
-
Assay Initiation and Measurement:
-
Add the purified methyltransferase enzyme to the reaction mixture in the wells of the UV-transparent plate.
-
Initiate the reaction by adding SAM.
-
Immediately place the plate in the spectrophotometer and begin monitoring the decrease in absorbance at 265 nm in kinetic mode, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance vs. time plot.
-
Convert the rate of absorbance change to the rate of SAH production using the molar extinction coefficient for the deamination of adenine.
-
To determine kinetic parameters (Kₘ and Vₘₐₓ), vary the concentration of one substrate (e.g., SAM) while keeping the other (e.g., histone peptide) at a saturating concentration. Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation.[4][9]
-
Protocol 3: Radioisotope-Based Filter Binding Assay
This is a classic and highly sensitive method that measures the incorporation of a radiolabeled methyl group from [³H]-SAM into a substrate, typically a protein or nucleic acid.[6][15]
Materials:
-
Purified SAM-dependent methyltransferase
-
Methyltransferase substrate (e.g., histone H3 protein)
-
[³H]-S-Adenosyl-L-methionine ([³H]-SAM)
-
Non-radiolabeled SAM
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Stop Solution (e.g., 10% trichloroacetic acid, TCA)
-
Filter paper (e.g., phosphocellulose P81)
-
Wash Buffer (e.g., 7.5% acetic acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Enzymatic Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mix containing reaction buffer, the substrate, and the methyltransferase enzyme.
-
Initiate the reaction by adding a mixture of [³H]-SAM and non-radiolabeled SAM. The final concentration of SAM should be optimized for the enzyme being studied (often near the Kₘ).
-
-
Incubation:
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a set period (e.g., 30 minutes).
-
-
Stopping the Reaction and Precipitation:
-
Stop the reaction by adding cold 10% TCA. This will precipitate the protein substrate.
-
Incubate on ice for 10-15 minutes.
-
-
Filter Binding:
-
Spot the reaction mixture onto a labeled piece of P81 phosphocellulose filter paper. The negatively charged paper will bind the positively charged histone substrate.
-
-
Washing:
-
Wash the filter paper several times with the wash buffer (e.g., 7.5% acetic acid) to remove unincorporated [³H]-SAM.
-
Perform a final wash with ethanol (B145695) to dry the filter paper.
-
-
Measurement:
-
Place the dry filter paper into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts from a no-enzyme control to determine the specific incorporation of the radiolabel.
-
Convert the CPM/DPM to moles of methyl groups incorporated using the specific activity of the [³H]-SAM.
-
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for a SAM-dependent methyltransferase assay.
Caption: General workflow for a SAM-dependent methyltransferase assay.
Signaling Pathway: Histone H3K9 Methylation by G9a
Histone methylation is a key epigenetic modification that regulates chromatin structure and gene expression. G9a (also known as EHMT2) is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression.[16] The G9a pathway is crucial for gene silencing and is often dysregulated in cancer.[17]
Caption: G9a-mediated histone methylation pathway leading to gene silencing.
References
- 1. An insight into the various regulatory mechanisms modulating human DNA methyltransferase 1 stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. tandfonline.com [tandfonline.com]
- 8. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic Insights into SAM-Dependent Methyltransferases: A Review of Computational Approaches | MDPI [mdpi.com]
- 12. Studies on the kinetic mechanism of S-adenosylmethionine: protein O-methyltransferase of calf thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. promega.com [promega.com]
- 15. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of S-Adenosylmethionine (SAMe) in Studying Protein Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein methylation is a critical post-translational modification (PTM) where a methyl group is added to amino acid residues, predominantly lysine (B10760008) and arginine.[1][2][3] This process is catalyzed by a large family of enzymes called protein methyltransferases (PMTs), which play a pivotal role in regulating numerous cellular functions, including gene expression, signal transduction, DNA repair, and protein-protein interactions.[3][4][5][6] The universal methyl donor for virtually all PMTs is S-adenosyl-L-methionine (SAMe or SAM), a molecule that becomes S-adenosyl-L-homocysteine (SAH) after transferring its reactive methyl group.[4][5][7] Given its central role, SAMe and its synthetic analogs have become indispensable tools for investigating protein methylation, identifying PMT substrates, and discovering novel therapeutic inhibitors.[7][8]
Key Applications of SAMe and its Analogs
The study of protein methylation leverages SAMe in several key applications:
-
Direct Measurement of PMT Activity: Radiolabeled SAMe allows for the direct and sensitive quantification of methyltransferase activity by tracking the transfer of a radioactive methyl group to a substrate.[7][9]
-
Substrate Identification and Profiling: Bio-orthogonally tagged SAMe analogs enable the labeling and subsequent enrichment of PMT substrates from complex biological mixtures.[10][11] These analogs replace the methyl group with a larger chemical moiety containing a "handle" (e.g., an alkyne or azide) for click chemistry.[10][12]
-
Inhibitor Screening and Characterization: As the natural cofactor, SAMe is fundamental to assays designed to screen for and characterize PMT inhibitors.[13][14] Many potent and selective inhibitors are competitive with SAMe, binding to the same active site on the enzyme.[5][15]
Data Presentation: SAMe Analogs and PMT Inhibitors
Quantitative data for commonly used SAMe analogs and representative PMT inhibitors are summarized below for easy comparison.
Table 1: Selected S-Adenosylmethionine (SAMe) Analogs and Their Applications
| Analog Name | Functional Group | Key Application(s) | Reference(s) |
| [³H]-SAMe / [¹⁴C]-SAMe | Radiolabeled Methyl (-C³H₃ / -¹⁴CH₃) | In vitro enzyme activity assays; Gold standard for sensitivity.[7][9] | [7][16][17] |
| Propargyl-SeAM (ProSeAM) | Propargyl group (alkyne handle) | Substrate labeling via click chemistry; Proteome-wide profiling.[11][18] | [11][18] |
| Azido-SAMe | Azido group (azide handle) | Bio-orthogonal profiling of protein methylation.[19] | [19] |
| N-Mustard SAMe Analogs | N-mustard group | Biochemical probes for enzymatic transfer to substrates.[20] | [20] |
| EPZ004777 | SAM analog structure | Potent and selective chemical probe for DOT1L.[21] | [21] |
Table 2: Representative SAMe-Competitive Protein Methyltransferase Inhibitors
| Inhibitor | Target PMT | Potency | Mechanism of Action | Reference(s) |
| Tazemetostat (EPZ-6438) | EZH2 | Kᵢ = 2.5 ± 0.5 nM | SAM-competitive, noncompetitive with peptide substrate.[15] | [5][15] |
| GSK126 | EZH2 | IC₅₀ < 10 nM | SAM-competitive. | [15] |
| EI1 | EZH2 | Kᵢ = 13 ± 3 nM | SAM-competitive.[15][21] | [15][21] |
| EPZ004777 | DOT1L | IC₅₀ = 400 ± 100 pM | SAM-competitive.[21] | [21] |
| LLY-283 | PRMT5 | Potent, >100-fold selective | SAM-competitive chemical probe.[14] | [14] |
| UNC0642 | G9a/GLP | Nanomolar potency | Substrate-competitive, binds in the lysine channel.[5] | [5][21] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of protein methylation catalyzed by a PMT.
Caption: Workflow for an in vitro radioactive protein methylation assay.
Caption: Workflow for substrate profiling using a clickable SAMe analog.
Caption: Principle of a SAMe-competitive inhibition assay for PMTs.
Experimental Protocols
Protocol 1: In Vitro Protein Methylation Assay using Radiolabeled SAMe ([³H]-SAMe)
This protocol is a highly sensitive method to determine the activity of a purified PMT on a specific substrate.[16][17][22]
Materials:
-
Purified recombinant PMT enzyme
-
Purified substrate protein or peptide
-
5x Methylation Buffer (e.g., 250 mM Tris-HCl pH 8.0, 50 mM MgCl₂, 5 mM DTT)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAMe), ~1 µCi/µL
-
6x SDS-PAGE protein loading buffer
-
Deionized water
-
PVDF membrane
-
Scintillation fluid and counter or autoradiography film
Procedure:
-
In a 1.5 mL microcentrifuge tube on ice, prepare the reaction mixture. For a final volume of 30 µL, combine:
-
6 µL of 5x Methylation Buffer
-
0.5 - 2 µg of substrate protein
-
0.2 - 0.5 µg of recombinant PMT enzyme
-
Deionized water to bring the volume to 29 µL
-
-
Initiate the methylation reaction by adding 1 µL of [³H]-SAMe.[16][17] Mix gently by tapping the tube.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for 1 to 1.5 hours.[16]
-
Stop the reaction by adding 6 µL of 6x SDS-PAGE loading buffer and heat the sample at 95°C for 5 minutes.[16]
-
Load 15-20 µL of the reaction onto an SDS-PAGE gel and run to separate the proteins.[16]
-
Transfer the separated proteins to a PVDF membrane.[17]
-
Detection:
-
Autoradiography: Dry the membrane, spray with an enhancer like EN3HANCE (if necessary), and expose to X-ray film at -80°C.[16] The exposure time will vary from hours to days depending on the signal intensity.
-
Scintillation Counting: Excise the band corresponding to the substrate protein from the membrane or gel, place it in a scintillation vial with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Protocol 2: Non-Radioactive Universal Methyltransferase Assay (SAH Detection)
This protocol describes a common non-radioactive method that measures the production of SAH, the universal byproduct of all SAMe-dependent methylation reactions.[23] Commercial kits (e.g., AptaFluor™, Transcreener® EPIGEN) are widely available.[23]
Materials:
-
Commercial SAH detection assay kit (containing SAH detection agent, e.g., antibody or aptamer, and tracer)
-
Purified PMT enzyme and substrate
-
SAMe (non-radiolabeled)
-
Assay Buffer (provided with kit or optimized for the PMT)
-
Microplate reader capable of fluorescence polarization (FP) or TR-FRET
Procedure (General Principle):
-
Prepare serial dilutions of a known SAH standard to generate a standard curve.
-
Set up the enzymatic reaction in a microplate well by combining the assay buffer, PMT enzyme, substrate, and SAMe.
-
Incubate the plate at the desired temperature for the appropriate time to allow for SAH production.
-
Stop the reaction (if required by the kit protocol).
-
Add the SAH detection reagents (e.g., fluorescent tracer and SAH antibody/aptamer) to each well, including the standards.
-
Incubate as recommended by the manufacturer to allow the detection reaction to reach equilibrium.
-
Read the plate on a microplate reader (FP or TR-FRET).
-
Calculate the amount of SAH produced in the enzymatic reactions by comparing the signal to the SAH standard curve. This value is directly proportional to the PMT activity.
Protocol 3: Substrate Profiling using a "Clickable" SAMe Analog and Mass Spectrometry
This protocol outlines a method to identify the substrates of endogenous PMTs in a cell lysate using a SAMe analog with a bio-orthogonal handle for click chemistry.[11]
Materials:
-
Cell lysate prepared in a non-detergent lysis buffer to preserve enzyme activity[11]
-
Clickable SAMe analog (e.g., Propargyl-SeAM, ProSeAM)[11]
-
Azide-biotin probe (cleavable or non-cleavable)
-
Click chemistry catalyst solution (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)
-
Streptavidin-agarose beads
-
Buffers for washing and elution
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system for protein identification
Procedure:
-
Labeling: Incubate the cell lysate (containing active endogenous PMTs) with the clickable SAMe analog (e.g., 50-100 µM ProSeAM) for 1-2 hours at 37°C.[11] This allows the PMTs to transfer the alkyne-containing moiety to their substrates.
-
Click Reaction: To the labeled lysate, add the azide-biotin probe, the copper(I) catalyst solution, and incubate for 1 hour at room temperature to covalently link biotin (B1667282) to the modified substrates.[24]
-
Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours with rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively with high-salt and detergent-containing buffers to remove non-specifically bound proteins.
-
On-Bead Digestion and Elution:
-
Resuspend the beads in a digestion buffer.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Add sequencing-grade trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
-
Collect the supernatant containing the tryptic peptides.
-
-
Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Interpretation: Use proteomic software to search the MS/MS data against a protein database to identify the enriched proteins, which represent the putative substrates of the PMTs active in the lysate.
References
- 1. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Methylation Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Protein Methylation: Mechanisms, Types, and Implications - Creative Proteomics [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Protein methyltransferase inhibitors as precision cancer therapeutics: a decade of discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylation affects how proteins work. A new technique developed at CNIO shows why - CNIO [cnio.es]
- 7. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical probes and methods for the study of protein arginine methylation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00018D [pubs.rsc.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Profiling Protein Methylation with Cofactor Analogue Containing Terminal Alkyne Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Fascinating Transformation of SAM-Competitive Protein Methyltransferase Inhibitors from Nucleoside Analogues to Non-Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent progress in developing selective inhibitors of protein methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Probes of Histone Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdanderson.org [mdanderson.org]
- 17. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases [ouci.dntb.gov.ua]
- 20. The Proteomic and Quantitative Exploration of <em>N</em>-Mustard Analogues of S-Adenosyl-L-Methionine in Protein Systems - ProQuest [proquest.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Methyltransferase Inhibitors Utilizing SAMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltransferases (MTs) are a large and diverse family of enzymes that catalyze the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a variety of substrates, including proteins, DNA, and RNA. This methylation is a critical post-translational and post-transcriptional modification that plays a fundamental role in regulating a wide array of cellular processes, including gene expression, signal transduction, and DNA repair. The dysregulation of methyltransferase activity has been implicated in the pathophysiology of numerous diseases, such as cancer, cardiovascular disorders, and neurodegenerative diseases.[1] Consequently, methyltransferases have emerged as a significant class of therapeutic targets for drug discovery.
A universal feature of all SAM-dependent methylation reactions is the production of S-adenosylhomocysteine (SAH) as a byproduct.[1] The accumulation of SAH can, in turn, competitively inhibit methyltransferase activity. This common reaction product provides a strategic advantage for the development of universal high-throughput screening (HTS) assays applicable to a broad spectrum of methyltransferases. By detecting and quantifying the amount of SAH produced, researchers can efficiently screen large compound libraries for potential inhibitors of methyltransferase activity.
These application notes provide detailed protocols for three common HTS methodologies for identifying methyltransferase inhibitors, all of which are based on the detection of SAH: a luminescence-based assay, a fluorescence-based assay, and a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay.
Principles of SAH-Based Methyltransferase Assays
The fundamental principle underlying these HTS assays is the quantification of SAH produced in a methyltransferase-catalyzed reaction. The generic reaction can be summarized as follows:
SAM + Substrate --(Methyltransferase)--> Methylated Substrate + SAH
The concentration of SAH produced is directly proportional to the methyltransferase's enzymatic activity. A variety of technologies have been developed to detect SAH in a high-throughput format.
Luminescence-Based Assay
This method utilizes a coupled-enzyme system to convert SAH into a luminescent signal. The MTase-Glo™ Methyltransferase Assay is a widely used example of this approach.[2][3] In this assay, the SAH produced by the methyltransferase is converted to ADP by the MTase-Glo™ Reagent. Subsequently, the MTase-Glo™ Detection Solution converts ADP to ATP, which is then used by luciferase to generate a stable luminescent signal.[2] The intensity of the light produced is directly proportional to the initial amount of SAH.
Fluorescence-Based Assay
Fluorescence-based assays also employ a coupled-enzyme system. The SAH generated is first hydrolyzed to homocysteine. This homocysteine then reacts with a thiol-reactive fluorescent probe, resulting in a highly fluorescent product. The increase in fluorescence intensity is directly proportional to the amount of SAH produced and, therefore, the methyltransferase activity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based Assay
The TR-FRET-based assay, such as the AptaFluor® SAH Methyltransferase Assay, utilizes an RNA aptamer that specifically binds to SAH.[4] The assay involves a competitive binding format where SAH produced by the methyltransferase competes with a tracer-bound SAH for binding to an antibody or aptamer. The binding event brings a donor fluorophore (e.g., on the antibody) and an acceptor fluorophore (on the tracer) into close proximity, resulting in a FRET signal. An increase in SAH from the enzymatic reaction leads to a decrease in the FRET signal.
Experimental Protocols
General Considerations
-
Reagent Preparation: All reagents should be prepared according to the manufacturer's instructions, if applicable. It is recommended to prepare master mixes to minimize pipetting errors.
-
Plate Format: These protocols are generally optimized for 96-well or 384-well plates suitable for HTS.
-
Controls: Appropriate controls are crucial for data interpretation. These should include:
-
No-Enzyme Control: To determine the background signal.
-
No-Inhibitor (Vehicle) Control: Represents 100% enzyme activity.
-
Positive Control Inhibitor: A known inhibitor of the methyltransferase being assayed.
-
Protocol 1: Luminescence-Based Methyltransferase Assay (e.g., MTase-Glo™)
This protocol is based on the Promega MTase-Glo™ Methyltransferase Assay.[2][5]
Materials:
-
Methyltransferase of interest
-
Substrate for the methyltransferase
-
S-Adenosylmethionine (SAM)
-
Test compounds (potential inhibitors)
-
MTase-Glo™ Reagent
-
MTase-Glo™ Detection Solution
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Dispense test compounds and controls into the wells of the assay plate. Typically, 1 µL of compound solution is used.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the methyltransferase and its substrate in the assay buffer.
-
Reaction Initiation: Add the enzyme/substrate master mix to each well.
-
SAM Addition: Initiate the methyltransferase reaction by adding SAM to each well. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
SAH Detection:
-
Add MTase-Glo™ Reagent to each well to stop the methyltransferase reaction and convert SAH to ADP.
-
Incubate for 30 minutes at room temperature.
-
Add MTase-Glo™ Detection Solution to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for another 30 minutes at room temperature.[5]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
Calculate the percent inhibition for each test compound relative to the no-inhibitor control. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Protocol 2: Fluorescence-Based Methyltransferase Assay
This protocol is a general procedure for a fluorescence-based assay.
Materials:
-
Methyltransferase of interest
-
Substrate for the methyltransferase
-
S-Adenosylmethionine (SAM)
-
Test compounds
-
SAH Hydrolase (SAHH)
-
Thiol-reactive fluorescent probe (e.g., ThioGlo®)
-
Assay Buffer
-
Black, opaque 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense test compounds and controls into the wells of the assay plate.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the methyltransferase and its substrate in the assay buffer.
-
Reaction Initiation: Add the enzyme/substrate master mix to each well.
-
SAM Addition: Initiate the reaction by adding SAM to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined time.
-
Detection Reagent Preparation: Prepare a detection reagent master mix containing SAHH and the thiol-reactive fluorescent probe in the assay buffer.
-
Reaction Termination and Detection: Add the detection reagent to each well. This will stop the methyltransferase reaction and initiate the conversion of SAH to a fluorescent product.
-
Incubation for Detection: Incubate the plate at room temperature for a sufficient time to allow the detection reaction to complete.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen probe.
Data Analysis:
Calculate the percent inhibition for each test compound and determine the IC50 value as described for the luminescence-based assay.
Protocol 3: TR-FRET-Based Methyltransferase Assay (e.g., AptaFluor®)
This protocol is based on the AptaFluor® SAH Methyltransferase Assay.[4]
Materials:
-
Methyltransferase of interest
-
Substrate for the methyltransferase
-
S-Adenosylmethionine (SAM)
-
Test compounds
-
AptaFluor® SAH Assay components (including SAH tracer and aptamer/antibody)
-
Assay Buffer
-
Low-volume, white non-binding 384-well plates
-
TR-FRET enabled plate reader
Procedure:
-
Methyltransferase Reaction:
-
In a separate plate or tube, set up the methyltransferase reaction by combining the enzyme, substrate, SAM, and test compounds.
-
Incubate at the optimal temperature for the desired time.
-
-
Reaction Termination: Stop the enzymatic reaction by adding an enzyme stop reagent.[4]
-
Detection:
-
Transfer a small volume of the terminated reaction to the TR-FRET assay plate.
-
Add the SAH Detection Mix, which contains the SAH tracer and the aptamer/antibody.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.[1]
-
-
TR-FRET Reading: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
Data Analysis:
The TR-FRET signal is inversely proportional to the amount of SAH produced. Calculate the percent inhibition and IC50 values accordingly.
Data Presentation
The following tables summarize the IC50 values of known inhibitors for various methyltransferases, providing a reference for assay validation and comparison of inhibitor potency.
Table 1: IC50 Values of Inhibitors for Histone Methyltransferases
| Methyltransferase | Inhibitor | IC50 (nM) | Assay Type | Reference |
| EZH2 | EPZ005687 | 54 | Biochemical | [6] |
| EZH2 | GSK126 | 21 | Biochemical | [7] |
| G9a | BIX-01294 | 1700 | Biochemical | [6] |
| DOT1L | EPZ-5676 | <1 | Biochemical | [8] |
| PRMT1 | AMI-1 | 8800 | Biochemical | [6] |
| CARM1 | Compound 14 | 27 | Biochemical | [7] |
Table 2: IC50 Values of Inhibitors for DNA Methyltransferases
| Methyltransferase | Inhibitor | IC50 (µM) | Assay Type | Reference |
| DNMT1 | Nanaomycin A | >50 | Enzymatic | [9] |
| DNMT3B | Nanaomycin A | 0.5 | Enzymatic | [9] |
| DNMT1 | Caffeic Acid | ~100-300 | In vitro colorimetric | [10] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in these application notes.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. MTase-Glo™ Methyltransferase Assay [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of DNA Methyltransferases From Natural Sources: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genomic targets and selective inhibition of DNA methyltransferase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: LC-MS/MS Methods for S-Adenosyl-L-methionine and its Metabolites
Introduction
S-Adenosyl-L-methionine (SAM) is a crucial molecule in cellular metabolism, acting as the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[1][2] The process of methyl group donation converts SAM into S-Adenosyl-L-homocysteine (SAH). SAH is a potent inhibitor of methyltransferase enzymes, and its concentration relative to SAM is a critical indicator of the cell's methylation capacity.[3] This SAM/SAH ratio can be altered in various clinical conditions.[4] The metabolic pathway, often referred to as the one-carbon cycle, continues as SAH is hydrolyzed to homocysteine, which can then be remethylated to methionine to regenerate SAM.[3][5]
Given their central role in cellular function, the accurate quantification of SAM and its metabolites is vital for researchers in various fields, including drug development and clinical diagnostics. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, specificity, and robustness in complex biological matrices.[3][4] This document provides detailed protocols and application notes for the reliable quantification of SAM and SAH using LC-MS/MS.
The One-Carbon Metabolism Pathway
The metabolic relationship between SAM and its key metabolites is cyclical. Methionine is converted to SAM, which then donates its methyl group, forming SAH. SAH is subsequently broken down into homocysteine and adenosine. Homocysteine can then be recycled back to methionine, completing the cycle.
Caption: The Methionine Cycle and its link to methylation reactions.
General Experimental Workflow
The quantification of SAM and SAH by LC-MS/MS follows a standardized workflow. The process begins with sample collection, followed by extraction to isolate the analytes from the biological matrix while removing interfering substances like proteins. The use of stable isotope-labeled internal standards during extraction is critical for achieving accurate and precise quantification. The extracted sample is then injected into the LC-MS/MS system for analysis.
Caption: General workflow for LC-MS/MS analysis of SAM and SAH.
Detailed Experimental Protocols
Accurate quantification is highly dependent on meticulous sample preparation. Due to the inherent instability of SAM, especially at neutral or alkaline pH, samples should be processed quickly and kept at low temperatures.[6]
Protocol 1: Extraction from Plasma/Serum
This protocol is adapted from methods utilizing protein precipitation with an organic solvent.[3][7]
-
Preparation : Thaw plasma or serum samples on ice.
-
Internal Standard Spiking : In a microcentrifuge tube, add 200 µL of the plasma sample.[3][7] Spike the sample with 50 µL of an internal standard solution (e.g., d3-SAM and d5-SAH at 5 µmol/L in 0.1% formic acid).[3][7]
-
Vortexing : Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.[3][7]
-
Protein Precipitation : Add 550 µL of ice-cold acetone (B3395972) to the sample.[3][7] Vortex vigorously for 10 minutes to precipitate proteins.[3][7]
-
Incubation : Incubate the mixture at 4°C for an additional 10 minutes.[3][7]
-
Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[3]
-
Collection : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Alternative Method: Some protocols use ultrafiltration for sample cleanup. This involves combining a small sample volume (e.g., 20 µL) with an internal standard solution and filtering through a 10 kDa molecular weight cutoff membrane via ultracentrifugation.[8][9][10][11]
Protocol 2: Extraction from Cultured Cells
This protocol provides a general guideline for extracting SAM and SAH from cell pellets.[3]
-
Cell Harvesting : Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C to obtain a cell pellet.[3] Discard the supernatant.
-
Extraction Solution : Resuspend the cell pellet in 100-600 µL of an ice-cold extraction solution (e.g., methanol (B129727) with 1M acetic acid, 80:20 v/v) containing the internal standards.[3][12]
-
Cell Lysis : Vortex thoroughly for 1 minute to lyse the cells.[3] Some protocols may employ shock-freezing in liquid nitrogen followed by thawing on ice to ensure complete lysis.[12]
-
Incubation : Incubate the mixture on ice for 10 minutes.[3]
-
Centrifugation : Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[3]
-
Collection : Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[3]
LC-MS/MS Method Parameters
The following tables summarize representative LC-MS/MS conditions. These should be optimized for the specific instrument and column used.
Table 1: Representative Liquid Chromatography Conditions
| Parameter | Setting | Reference |
|---|---|---|
| LC Column | RP-Amide (3.0 x 150 mm, 3.5 µm) | [7] |
| Hypercarb (Porous Graphitic Carbon) | [13] | |
| C18 (e.g., 150 x 4.6 mm, 5 µm) | [12] | |
| Mobile Phase A | 10 mmol/L ammonium (B1175870) formate (B1220265) buffer (pH 3.4) | [7] |
| Mobile Phase B | Acetonitrile | [7] |
| Flow Rate | 0.6 - 0.8 mL/min | [7] |
| Injection Volume | 3 - 20 µL | [7][9][11] |
| Gradient | A gradient from 5% to 95% Acetonitrile | [7] |
| Run Time | 5 - 10 minutes |[7][8][9][11] |
Table 2: Tandem Mass Spectrometry Parameters (Positive ESI)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| S-Adenosyl-L-methionine (SAM) | 399.0 | 250.1 | [7] |
| S-Adenosyl-L-homocysteine (SAH) | 385.1 | 136.2 | [7] |
| d3-SAM (Internal Standard) | 402.0 | 250.1 | [7] |
| d5-SAH (Internal Standard) | 390.0 | 137.2 |[7] |
Quantitative Data Summary
The performance of an LC-MS/MS method is evaluated through validation parameters such as linearity, accuracy, and precision.
Table 3: Summary of Method Performance Parameters
| Parameter | S-Adenosyl-L-methionine (SAM) | S-Adenosyl-L-homocysteine (SAH) | Reference |
|---|---|---|---|
| Linearity Range | 8 - 1024 nmol/L | 16 - 1024 nmol/L | [7] |
| 12.5 - 5000 nmol/L | 12.5 - 5000 nmol/L | [9][10][11] | |
| LLOQ | 8 nmol/L | 16 nmol/L | [7] |
| LOD | 1 nmol/L | 8 nmol/L | [7] |
| Inter-day Accuracy | 96.7 - 103.9% | 97.9 - 99.3% | [7] |
| Inter-day Imprecision | 8.1 - 9.1% | 8.4 - 9.8% | [7] |
| Extraction Recovery | 99.2 - 104.6% | 92.7 - 103.5% |[7] |
Data Analysis and Interpretation
Quantification is achieved by integrating the peak areas of the MRM transitions for each analyte and its corresponding internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibrators. A linear regression with a weighting factor (e.g., 1/x) is typically used to generate the best fit.[7] The concentration of SAM and SAH in the unknown samples is then calculated from this curve. The SAM/SAH ratio, often referred to as the "methylation index," can then be calculated to provide insight into the cellular methylation capacity.[4]
References
- 1. Novel liquid chromatography based assays for s-adenosylmethionine and related metabolites - UCL Discovery [discovery.ucl.ac.uk]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. LC-MS/MS identification of the one-carbon cycle metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mendelnet.cz [mendelnet.cz]
- 13. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC-MS/MS and evaluation of their stability in mice tissues | Charles Explorer [explorer.cuni.cz]
Application Notes & Protocols for S-Adenosyl-L-methionine Disulfate Tosylate Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Adenosyl-L-methionine (SAMe) is a crucial methyl donor in numerous biological transmethylation reactions, affecting proteins, lipids, and nucleic acids. The disulfate tosylate salt of SAMe is a chemically stable form, making it suitable for experimental use.[1][2] Proper preparation of SAMe solutions is critical to ensure its stability and efficacy in various experimental settings, including in vitro and in vivo studies. These application notes provide detailed protocols for the preparation, handling, and storage of S-Adenosyl-L-methionine disulfate tosylate solutions to ensure reproducible experimental outcomes.
Data Presentation
The following tables summarize the key quantitative data for the preparation of this compound solutions.
Table 1: Solubility Data
| Solvent | Solubility | Concentration (mM) | Notes |
| Water (H₂O) | 33.33 mg/mL[3] - 72 mg/mL[4] | 43.47 mM[3] - 93.9 mM[4] | Sonication is recommended to aid dissolution.[3][4] |
| Phosphate-Buffered Saline (PBS) | 100 mg/mL[5] | 130.41 mM[5] | Sonication may be needed for complete dissolution.[5] |
| Dimethyl Sulfoxide (DMSO) | 247.5 mg/mL[4] | 322.77 mM[4] | Sonication is recommended to aid dissolution.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL[4] | 6.52 mM[4] | A common vehicle for in vivo studies. Sonication is recommended.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | ≥ 3.26 mM | A clear solution can be obtained.[3] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL | ≥ 3.26 mM | A clear solution can be obtained.[3] |
Table 2: Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Pure solid form | -20°C | Up to 3 years[4] | Must be kept dry to prevent deterioration.[6] Protect from light.[7] |
| In solvent (e.g., DMSO, water) | -80°C | Up to 1 year[4] | It is highly recommended to prepare fresh solutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Aqueous Buffer (e.g., PBS)
This protocol is suitable for most in vitro applications.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator bath
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required mass: Determine the desired concentration and final volume of your stock solution. Use the molecular weight of this compound (766.8 g/mol ) to calculate the required mass.
-
Weigh the powder: Accurately weigh the calculated amount of this compound powder in a sterile conical tube.
-
Add solvent: Add the appropriate volume of PBS to the tube.
-
Dissolve the powder: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, place the tube in a sonicator bath until the solution is clear.[5]
-
Sterilization (optional): If required for your experiment (e.g., cell culture), sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and store: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Preparation of a Formulation for In Vivo Administration
This protocol provides a common vehicle formulation for oral gavage or injection in animal models.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate the required mass: Based on the desired dosage (e.g., mg/kg) and the dosing volume, calculate the required concentration of the final solution.
-
Prepare the vehicle: In a sterile conical tube, prepare the vehicle by sequentially adding and mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolve SAMe in DMSO: Weigh the required amount of this compound and dissolve it first in the DMSO portion of the vehicle. Vortex and sonicate if necessary to obtain a clear solution.
-
Complete the formulation: Add the PEG300, Tween-80, and saline to the DMSO-SAMe mixture in the correct proportions. Vortex thoroughly after each addition to ensure a homogenous solution.
-
Storage: It is strongly recommended to prepare this formulation fresh before each use. If temporary storage is necessary, keep it on ice and protected from light.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified signaling pathway showing SAMe in a transmethylation reaction.
References
- 1. 99% S-Adenosyl-L-Methionine (Ademetionine Disulfate Tosylate) | Manufacturer | Supplier [octagonchem.com]
- 2. US6649753B2 - Stable salts of S-adenosyl-L-methionine (SAMe) and the process for their preparation - Google Patents [patents.google.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound CAS 97540-22-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. This compound | 97540-22-2 | NA08266 [biosynth.com]
Application Note: Optimizing S-Adenosylmethionine (SAMe) Concentration for In-Vitro Assays of Kinase-Regulated Methyltransferases
Audience: Researchers, scientists, and drug development professionals in the fields of cell signaling, enzymology, and drug discovery.
Introduction
S-adenosylmethionine (SAMe or SAM) is a universal methyl donor essential for the function of methyltransferase enzymes, which play a critical role in epigenetic regulation and various cellular processes by methylating proteins, DNA, and RNA.[1][2] The activity of many methyltransferases is, in turn, regulated by upstream signaling pathways, often involving protein kinases that phosphorylate the methyltransferase to modulate its catalytic activity.[3][4]
Studying this regulatory crosstalk in vitro requires a coupled assay system where the activity of the methyltransferase is measured in the presence of an activating or inhibiting kinase. A critical parameter in such assays is the concentration of SAMe. Using a suboptimal SAMe concentration can lead to inaccurate kinetic measurements, false negatives in inhibitor screening, and misinterpretation of kinase-mediated regulation.
This application note provides a detailed protocol for determining the optimal SAMe concentration for in vitro assays involving kinase-regulated methyltransferases. The protocol focuses on performing a SAMe titration to determine the apparent Michaelis constant (Km) of the methyltransferase for SAMe, which informs the selection of an appropriate concentration for subsequent kinase-regulation studies.
Part 1: Theoretical Background
The enzymatic transfer of a methyl group from SAMe by a methyltransferase follows Michaelis-Menten kinetics. The Km of SAMe is the concentration at which the enzyme operates at half of its maximum velocity (Vmax).
Factors Influencing Optimal SAMe Concentration:
-
Enzyme Identity: Different methyltransferases have distinct binding affinities and Km values for SAMe.
-
Substrate Concentration: The concentration of the methyl-acceptor substrate (e.g., histone, protein, or peptide) can influence the apparent Km for SAMe.
-
Kinase Activity: The phosphorylation state of the methyltransferase can alter its kinetic properties, including its affinity for SAMe.
-
Assay Conditions: pH, temperature, and the presence of cofactors or inhibitors can affect enzyme kinetics.[5]
Consequences of Suboptimal SAMe Concentration:
-
Too Low: If the SAMe concentration is well below the Km, the reaction rate will be highly sensitive to small changes in its concentration, and the assay may lack the sensitivity needed to detect subtle changes in enzyme activity induced by kinase regulation.
-
Too High: Extremely high concentrations of SAMe can lead to substrate inhibition in some methyltransferases. Furthermore, in inhibitor screening campaigns, high SAMe concentrations can mask the effect of competitive inhibitors that bind to the SAMe pocket.
For routine assays and inhibitor screening, a SAMe concentration that is 5- to 10-fold above the determined Km is often recommended to ensure the reaction rate is not limited by SAMe availability. However, for studying competitive inhibitors, using a SAMe concentration equal to the Km is standard practice.[6]
Part 2: Experimental Protocols
This section details the protocol for performing a SAMe titration to determine the apparent Km.
Protocol 1: SAMe Titration for a Methyltransferase
Objective: To determine the apparent Km of a methyltransferase for SAMe under defined assay conditions.
Materials:
-
Purified, active methyltransferase enzyme.
-
Specific methyl-acceptor substrate (e.g., histone H3 peptide).
-
S-adenosylmethionine (SAMe) high-concentration stock solution (e.g., 10 mM).
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT). Note: Buffer composition should be optimized for both kinase and methyltransferase activity.
-
ATP (if pre-phosphorylating the methyltransferase).
-
Detection reagents for measuring methylation (e.g., MTase-Glo™, radioactive filter-binding assay components, or antibody-based detection).[7][8]
-
96-well or 384-well assay plates (white plates for luminescence assays).[7]
Procedure:
-
Prepare SAMe Serial Dilutions:
-
Prepare a fresh series of SAMe dilutions in Kinase Assay Buffer. A typical 10-point, 2-fold serial dilution starting from a high concentration (e.g., 200 µM) is recommended. This will create a range of concentrations to test, for example, from 200 µM down to ~0.4 µM.
-
Remember to account for the final assay volume dilution. For example, if adding 5 µL of SAMe to a 50 µL final reaction, the stock dilutions should be 10X the desired final concentration.
-
-
Set Up the Assay Plate:
-
To each well, add the components in the following order:
-
Kinase Assay Buffer.
-
Methyl-acceptor substrate at a fixed, saturating concentration (typically 5-10x its Km, if known).
-
The serially diluted SAMe solutions.
-
Methyltransferase enzyme at a fixed concentration. The enzyme concentration should be chosen to ensure the reaction remains in the linear range throughout the incubation period.[6]
-
-
-
Initiate, Incubate, and Terminate the Reaction:
-
Initiate the reaction by adding the methyltransferase enzyme.
-
Incubate the plate at the desired temperature (e.g., 30°C or room temperature) for a fixed time. Ensure this incubation time falls within the linear range of the reaction, where less than 10-15% of the substrate has been consumed.
-
Terminate the reaction according to the detection method's protocol (e.g., adding a stop solution).
-
-
Detect the Signal:
-
Add detection reagents and measure the output signal (e.g., luminescence, fluorescence, or radioactivity) using a plate reader. The signal should be proportional to the amount of methylated product formed.
-
Considerations for Kinase-Regulated Systems:
If the goal is to determine the SAMe Km for the phosphorylated form of the methyltransferase, the protocol should be modified to include a pre-incubation step:
-
Pre-incubation: Before adding the reaction mix to the SAMe dilutions, pre-incubate the methyltransferase with the regulatory kinase and ATP for a sufficient time to achieve maximal phosphorylation.
-
Control: Run a parallel titration for the non-phosphorylated methyltransferase (pre-incubated without kinase or with an inactive kinase) to determine if phosphorylation alters the Km of SAMe.
Part 3: Data Presentation and Analysis
Data Analysis:
-
Subtract the background signal (from wells with no enzyme) from all data points.
-
Plot the reaction velocity (signal intensity) as a function of the SAMe concentration.
-
Fit the resulting curve to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
Michaelis-Menten Equation: V = (Vmax * [S]) / (Km + [S]) Where:
-
V = Reaction velocity
-
Vmax = Maximum reaction velocity
-
[S] = Concentration of SAMe
-
Km = Michaelis constant for SAMe
-
Table 1: Representative Km Values of SAMe for Various Methyltransferases
The following table provides a reference for typical SAMe Km values. Note that these values are highly dependent on the specific enzyme, substrate, and assay conditions used.
| Methyltransferase | Substrate | Apparent Km for SAMe (µM) | Reference |
| G9a | Histone H3 Peptide | 0.6 - 0.76 | [9] |
| NTMT1 | RCC1-6 Peptide | ~0.5 | [6] |
| EZH2 | Histone H3 Peptide | ~1.5 - 4.0 | [10] |
| PRMT4 (CARM1) | Recombinant HTT | Not specified, used at 1 µM | [9] |
| vSET | Histone H3 Peptide | Not specified, used at 1 µM | [10] |
Part 4: Mandatory Visualizations
Diagram 1: Signaling Pathway Crosstalk
Caption: Kinase phosphorylates and activates a methyltransferase, regulating methylation.
Diagram 2: Experimental Workflow for SAMe Titration
Caption: Workflow for determining the apparent Km of SAMe for a methyltransferase.
Diagram 3: Logic for Selecting Optimal SAMe Concentrationdot
References
- 1. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Lysine-Specific Methyltransferases and Demethylases in Carcinogenesis: New Targets for Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosstalk between protein post-translational modifications and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of S-Adenosylmethionine (SAMe) in Radiolabeling for Methylation Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethionine (SAMe) is a universal methyl donor essential for the methylation of a vast array of biomolecules, including DNA, RNA, proteins, and lipids. This post-translational modification is critical in regulating numerous cellular processes such as gene expression, signal transduction, and protein function. The use of radiolabeled SAMe provides a highly sensitive and direct method for tracking and quantifying methylation events, making it an invaluable tool in basic research and drug development. This document provides detailed application notes and protocols for utilizing radiolabeled SAMe in methylation tracking experiments.
Core Principles
Radiolabeling experiments for methylation tracking typically employ SAMe with a radioactive methyl group, most commonly Tritium ([³H]) or Carbon-14 ([¹⁴C]). The radiolabeled methyl group is transferred by methyltransferase enzymes from SAMe to their specific substrates. The incorporation of the radiolabel into the substrate can then be detected and quantified using various techniques, such as liquid scintillation counting, autoradiography, or phosphorimaging. This allows for the precise measurement of methyltransferase activity and the identification of methylation targets.
Key Applications in Research and Drug Development
-
Enzyme Activity Assays: Determining the kinetic parameters and substrate specificity of methyltransferases.
-
Inhibitor Screening: High-throughput screening of small molecules for their potential to inhibit specific methyltransferases, a crucial step in drug discovery.
-
Mapping Methylation Sites: Identifying the specific amino acid residues or nucleic acid bases that are methylated.
-
In Vivo Methylation Analysis: Studying the dynamics of methylation in living cells and organisms under various physiological or pathological conditions.
Experimental Protocols
Protocol 1: In Vitro Methyltransferase Activity Assay (Filter-Binding Method)
This protocol is a standard method for measuring the activity of a purified methyltransferase on a specific substrate in vitro.
Materials:
-
Purified methyltransferase enzyme
-
Substrate (e.g., histone protein, synthetic peptide, or DNA/RNA oligonucleotide)
-
Radiolabeled SAMe: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAMe) or S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]-SAMe)
-
Methyltransferase reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 5 mM DTT)
-
2x SDS-PAGE loading buffer
-
P81 phosphocellulose filter paper
-
Wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 25 µL reaction includes:
-
5 µL of 5x Methyltransferase Reaction Buffer
-
1-5 µg of substrate
-
1-2 µCi of radiolabeled SAMe
-
100-500 ng of purified methyltransferase
-
Nuclease-free water to a final volume of 25 µL
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for 30-60 minutes.
-
Stopping the Reaction: Terminate the reaction by adding 25 µL of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Filter Binding: Spot 20 µL of the reaction mixture onto a labeled P81 phosphocellulose filter paper disc.
-
Washing: Allow the spots to air dry completely. Wash the filter papers three times for 5 minutes each in a beaker containing the wash buffer with gentle agitation. This step removes unincorporated radiolabeled SAMe.
-
Drying: Briefly rinse the filter papers with acetone (B3395972) and let them air dry completely.
-
Scintillation Counting: Place each dry filter paper into a scintillation vial, add 5 mL of scintillation cocktail, and vortex.
-
Quantification: Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Protocol 2: In Vivo Metabolic Labeling for Protein Methylation
This protocol describes the labeling of proteins in cultured cells using a radiolabeled precursor to SAMe, [³H]-methionine.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-[methyl-³H]methionine
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Trichloroacetic acid (TCA)
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Methionine Starvation: Aspirate the complete medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium for 1-2 hours to deplete the intracellular pool of unlabeled methionine.
-
Radiolabeling: Replace the starvation medium with fresh methionine-free medium supplemented with 10-50 µCi/mL of L-[methyl-³H]methionine. Incubate for 4-6 hours.
-
Cell Harvest: Aspirate the radioactive medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add ice-cold cell lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Precipitation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Precipitate the proteins by adding an equal volume of 20% TCA and incubating on ice for 30 minutes.
-
Washing: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the proteins. Discard the supernatant and wash the pellet twice with ice-cold ethanol to remove unincorporated radiolabel.
-
Quantification: Air-dry the protein pellet and resuspend it in a suitable buffer or scintillation cocktail. Measure the radioactivity using a liquid scintillation counter. The protein concentration can be determined using a standard protein assay before the precipitation step to normalize the radioactivity.
Data Presentation
Quantitative data from radiolabeling experiments should be meticulously recorded and presented for clear interpretation and comparison.
Table 1: In Vitro Histone Methyltransferase (HMT) Assay Data
| Parameter | Condition 1 (Control) | Condition 2 (Inhibitor A) | Condition 3 (Inhibitor B) |
| HMT Concentration | 200 ng | 200 ng | 200 ng |
| Histone H3 Substrate | 2 µg | 2 µg | 2 µg |
| [³H]-SAMe | 1 µCi (15 Ci/mmol) | 1 µCi (15 Ci/mmol) | 1 µCi (15 Ci/mmol) |
| Incubation Time | 60 min | 60 min | 60 min |
| CPM (mean ± SD) | 15,234 ± 876 | 3,456 ± 210 | 12,876 ± 754 |
| % Inhibition | 0% | 77.3% | 15.5% |
Table 2: In Vivo Protein Methylation in Response to Drug Treatment
| Cell Line | Treatment | Labeling Time | Specific Activity (CPM/µg protein) |
| HEK293 | Vehicle (DMSO) | 4 hours | 5,890 ± 450 |
| HEK293 | Drug X (10 µM) | 4 hours | 2,130 ± 180 |
| HeLa | Vehicle (DMSO) | 4 hours | 7,120 ± 620 |
| HeLa | Drug X (10 µM) | 4 hours | 6,540 ± 510 |
Visualizations
Histone Methylation Signaling Pathway
The following diagram illustrates the central role of histone methyltransferases (HMTs) and histone demethylases (HDMs) in regulating chromatin structure and gene expression. SAMe serves as the essential methyl donor for HMTs.
Caption: Histone methylation and demethylation cycle.
Experimental Workflow for In Vitro Methyltransferase Assay
This workflow outlines the key steps in a typical filter-binding assay to measure methyltransferase activity.
Caption: Workflow for a filter-binding methyltransferase assay.
Logical Relationship of In Vivo Methylation Tracking
This diagram illustrates the logical flow of an in vivo metabolic labeling experiment to track protein methylation.
Caption: Logical flow of in vivo methylation tracking.
Application Note: Cell-based Assays to Measure the Impact of SAMe on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethionine (SAMe) is a critical metabolite that functions as the primary methyl group donor in a vast array of cellular reactions, including the methylation of DNA, RNA, proteins, and lipids. The process of DNA and histone methylation is a fundamental epigenetic mechanism that plays a crucial role in regulating gene expression without altering the underlying DNA sequence. Consequently, fluctuations in intracellular SAMe levels can have profound effects on the epigenetic landscape and, in turn, influence gene expression profiles associated with various physiological and pathological states. This application note provides detailed protocols and methodologies for cell-based assays designed to investigate the impact of SAMe on gene expression, offering valuable tools for basic research and drug discovery.
Core Concepts: SAMe and the Regulation of Gene Expression
SAMe-dependent methylation is catalyzed by a class of enzymes known as methyltransferases. In the context of gene expression, DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs) are of particular importance.
-
DNA Methylation: DNMTs transfer a methyl group from SAMe to the fifth carbon of a cytosine residue, typically within a CpG dinucleotide context. Hypermethylation of CpG islands in gene promoter regions is generally associated with transcriptional repression.
-
Histone Methylation: HMTs catalyze the transfer of methyl groups from SAMe to lysine (B10760008) and arginine residues on histone tails.[1][2] These modifications can either activate or repress gene transcription depending on the specific residue methylated and the degree of methylation (mono-, di-, or tri-methylation).[3]
The availability of SAMe is intrinsically linked to the one-carbon metabolism pathway. Cellular methionine is converted to SAMe, and after donating its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH), which is a potent inhibitor of methyltransferases. The SAMe/SAH ratio is therefore a critical determinant of cellular methylation potential.
Application I: Quantifying Gene Expression Changes using Quantitative Real-Time PCR (RT-qPCR)
One of the most direct ways to assess the impact of SAMe on gene expression is to measure the abundance of specific mRNA transcripts using RT-qPCR.[4][5] This technique is highly sensitive and quantitative, making it the gold standard for gene expression analysis.[4]
Experimental Protocol: RT-qPCR for Gene Expression Analysis
This protocol outlines the steps for treating a cell culture with SAMe, followed by RNA extraction, cDNA synthesis, and qPCR analysis.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, HepG2) at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare a stock solution of SAMe in a suitable solvent (e.g., sterile PBS or cell culture medium).
-
Treat the cells with varying concentrations of SAMe (e.g., 0, 50, 100, 250 µM) for a predetermined time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
-
RNA Isolation:
-
After treatment, wash the cells with PBS and lyse them directly in the well using a lysis buffer from a commercial RNA extraction kit (e.g., TRIzol or RNeasy kit).[6]
-
Isolate total RNA according to the manufacturer's protocol. This typically involves phase separation, precipitation, and washing steps.[6]
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme (e.g., SuperScript II) and primers (oligo(dT)s, random hexamers, or a mix).[5][6]
-
A typical reaction includes RNA template, primers, dNTPs, reverse transcriptase buffer, and the reverse transcriptase enzyme.
-
Incubate the reaction according to the enzyme's protocol (e.g., 42-50°C for 50-60 minutes), followed by enzyme inactivation.[6]
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix, which includes cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green).[6]
-
Perform the qPCR reaction in a real-time PCR cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.[7]
-
-
Data Analysis:
-
Determine the threshold cycle (Ct) value for each reaction. The Ct value is the cycle number at which the fluorescence signal crosses a predetermined threshold.[5][7]
-
Normalize the Ct values of the gene of interest to the Ct values of the reference gene (ΔCt = Ctgene of interest - Ctreference gene).
-
Calculate the fold change in gene expression relative to the control group using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol; Fold Change = 2-ΔΔCt).[5]
-
Data Presentation: RT-qPCR Results
The results of a typical RT-qPCR experiment can be summarized in a table as follows:
| Treatment Group | Target Gene Avg. Ct | Reference Gene Avg. Ct | ΔCt | ΔΔCt | Fold Change vs. Control |
| Control (0 µM SAMe) | 24.5 | 19.2 | 5.3 | 0.0 | 1.0 |
| 50 µM SAMe | 25.8 | 19.3 | 6.5 | 1.2 | 0.44 |
| 100 µM SAMe | 26.9 | 19.1 | 7.8 | 2.5 | 0.18 |
| 250 µM SAMe | 28.1 | 19.2 | 8.9 | 3.6 | 0.08 |
This table shows a dose-dependent decrease in the expression of a hypothetical target gene with increasing concentrations of SAMe, suggesting a repressive effect.
Application II: Assays for DNA and Histone Methylation
To directly link the observed changes in gene expression to SAMe's role as a methyl donor, it is essential to perform assays that measure DNA and histone methylation levels.
Protocol: Global DNA Methylation ELISA
This is a high-throughput method to assess overall changes in DNA methylation.
-
Genomic DNA Isolation: Isolate genomic DNA from SAMe-treated and control cells using a commercial DNA extraction kit.
-
Assay Procedure: Utilize an ELISA-based kit that detects 5-methylcytosine (B146107) (5-mC).[8]
-
Bind a standardized amount of genomic DNA to the wells of a microplate.
-
Add a primary antibody that specifically recognizes 5-mC.[8]
-
Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Add the substrate and measure the absorbance or fluorescence.
-
-
Data Analysis: Quantify the amount of 5-mC by comparing the signal from treated samples to a standard curve or control samples.
Data Presentation: Global DNA Methylation
| Treatment Group | Absorbance (450 nm) | % Global DNA Methylation |
| Control (0 µM SAMe) | 0.55 | 100% (Reference) |
| 100 µM SAMe | 0.78 | 142% |
| 250 µM SAMe | 0.95 | 173% |
This table illustrates a dose-dependent increase in global DNA methylation with SAMe treatment.
Protocol: Histone Methyltransferase (HMT) Activity Assay
This assay measures the activity of HMTs in nuclear extracts or with purified enzymes.
-
Nuclear Extract Preparation: Isolate nuclei from SAMe-treated and control cells and prepare nuclear extracts.
-
Assay Procedure: Use a commercial HMT activity assay kit, which typically provides a histone substrate (e.g., H3 peptides or oligonucleosomes) coated on a microplate.[1]
-
Add the nuclear extract and a reaction buffer containing SAMe to the wells.
-
Incubate to allow the HMTs in the extract to methylate the histone substrate.
-
Detect the methylated histones using a specific primary antibody (e.g., anti-H3K9me3) and a labeled secondary antibody.
-
-
Data Analysis: Quantify HMT activity by measuring the colorimetric or fluorometric signal.
Data Presentation: HMT Activity
| Treatment Group | HMT Activity (OD 450 nm) | % Activity vs. Control |
| Control (0 µM SAMe) | 0.42 | 100% (Reference) |
| 100 µM SAMe | 0.61 | 145% |
| 250 µM SAMe | 0.83 | 198% |
This table shows an increase in HMT activity in response to SAMe treatment.
Mechanism Visualization: SAMe-Mediated Gene Silencing
The following diagram illustrates the logical relationship between increased SAMe availability and the epigenetic silencing of a target gene.
References
- 1. Methods to identify and functionally analyze factors that specifically recognize histone lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Methylation Analysis Method - Creative Proteomics Blog [creative-proteomics.com]
- 4. gene-quantification.de [gene-quantification.de]
- 5. elearning.unite.it [elearning.unite.it]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
- 7. youtube.com [youtube.com]
- 8. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Facets of SAMe: Triggering Cancer Cell Self-Destruction and Halting Proliferation
S-Adenosylmethionine (SAMe), a naturally occurring molecule vital for numerous cellular processes, is emerging as a promising agent in oncology research. Accumulating evidence demonstrates its ability to selectively induce apoptosis, or programmed cell death, and instigate cell cycle arrest in a variety of cancer cell lines. These effects are orchestrated through the modulation of intricate signaling pathways, making SAMe a focal point for the development of novel cancer therapeutics.
SAMe's anticancer activity has been observed across a spectrum of malignancies, including gallbladder, liver, breast, colon, and osteosarcoma cancers. Its mechanism of action is multifaceted, targeting key cellular signaling pathways that govern cell survival and proliferation.
Orchestrating Apoptosis: A Controlled Demolition of Cancer Cells
SAMe has been shown to trigger apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the regulation of the Bcl-2 family of proteins, which are central controllers of apoptosis. SAMe can alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1, Bcl-xL) proteins, tipping the scales towards cell death. This shift in balance leads to the activation of caspases, a family of proteases that execute the apoptotic process, dismantling the cell in a controlled manner.
One of the significant pathways influenced by SAMe is the JAK2/STAT3 signaling cascade. In gallbladder cancer cells, SAMe has been found to suppress this pathway, leading to the downregulation of anti-apoptotic proteins Mcl-1 and Bcl-xL and subsequent induction of apoptosis[1][2]. Furthermore, SAMe's pro-apoptotic effects in osteosarcoma and prostate cancer cells are linked to the downregulation of the ERK1/2 and STAT3 pathways[3].
Halting the Cancer Cell Cycle: Applying the Brakes on Proliferation
In addition to inducing apoptosis, SAMe can effectively arrest the cell cycle, preventing cancer cells from dividing and proliferating. The specific phase of the cell cycle at which arrest occurs appears to be cell-type dependent. For instance, in gallbladder cancer cells, SAMe treatment leads to an arrest in the G0/G1 phase of the cell cycle[1][2]. In contrast, studies on liver and osteosarcoma cells have reported SAMe-induced arrest at the S or G2/M phases[4].
This cell cycle arrest is often mediated by SAMe's influence on key regulatory proteins. For example, SAMe can modulate the expression of cyclins and cyclin-dependent kinases (CDKs), which are essential for the progression through different phases of the cell cycle.
The following tables summarize the quantitative effects of SAMe on apoptosis and cell cycle distribution in various cancer cell lines as reported in scientific literature.
Table 1: Effect of SAMe on Apoptosis Induction
| Cell Line | Cancer Type | SAMe Concentration | Incubation Time | % of Apoptotic Cells (Early + Late) | Reference |
| GBC-SD | Gallbladder Cancer | 1 mM, 2 mM, 4 mM | 48h | Dose-dependent increase | [1][2] |
| SGC-996 | Gallbladder Cancer | 1 mM, 2 mM, 4 mM | 48h | Dose-dependent increase | [1][2] |
| HepG2 | Liver Cancer | Not Specified | Not Specified | Increased Bcl-xs expression | [4] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | Apoptosis induction | [5] |
Table 2: Effect of SAMe on Cell Cycle Distribution
| Cell Line | Cancer Type | SAMe Concentration | Incubation Time | Cell Cycle Phase Arrest | Reference |
| GBC-SD | Gallbladder Cancer | 1 mM, 2 mM, 4 mM | 48h | G0/G1 | [1][2] |
| SGC-996 | Gallbladder Cancer | 1 mM, 2 mM, 4 mM | 48h | G0/G1 | [1][2] |
| HepG2 | Liver Cancer | Dose-dependent | Not Specified | S Phase | [4] |
| AML-12 | Liver (Normal) | Dose-dependent | Not Specified | S Phase | [4] |
| SW-620 | Colorectal Cancer | Not Specified | Not Specified | G2/M | [4] |
| Osteosarcoma Cells | Osteosarcoma | Not Specified | Not Specified | G2/M | [4] |
Visualizing the Molecular Mechanisms
To better understand the complex interactions involved, the following diagrams illustrate the key signaling pathways modulated by SAMe in inducing apoptosis and cell cycle arrest.
Experimental Protocols
For researchers investigating the effects of SAMe, the following protocols provide a detailed methodology for assessing apoptosis and cell cycle arrest.
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following SAMe treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
S-Adenosylmethionine (SAMe) solution
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
SAMe Treatment: Treat the cells with various concentrations of SAMe (e.g., 1 mM, 2 mM, 4 mM) for desired time points (e.g., 24h, 48h, 72h). Include an untreated control group.
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using trypsin-EDTA. Collect both the detached and floating cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after SAMe treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
S-Adenosylmethionine (SAMe) solution
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Washing: Wash the fixed cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples by flow cytometry.
-
Use a histogram to visualize the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
The ability of SAMe to induce apoptosis and cell cycle arrest in a variety of cancer cells highlights its potential as a therapeutic agent. By targeting fundamental cellular processes and signaling pathways that are often dysregulated in cancer, SAMe offers a promising avenue for future drug development. The detailed protocols and data presented here provide a valuable resource for researchers and scientists dedicated to advancing our understanding and treatment of cancer. Further investigation into the precise molecular mechanisms and the efficacy of SAMe in combination with existing chemotherapies is warranted to fully realize its clinical potential.
References
- 1. S-adenosylmethionine induces apoptosis and cycle arrest of gallbladder carcinoma cells by suppression of JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-adenosylmethionine induces apoptosis and cycle arrest of gallbladder carcinoma cells by suppression of JAK2/STAT3 pathways | Semantic Scholar [semanticscholar.org]
- 3. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Adenosylmethionine Affects Cell Cycle Pathways and Suppresses Proliferation in Liver Cells [jcancer.org]
- 5. S-Adenosylmethionine: From the Discovery of Its Inhibition of Tumorigenesis to Its Use as a Therapeutic Agent | MDPI [mdpi.com]
Application Notes and Protocols for Investigating the In Vivo Effects of S-Adenosylmethionine (SAMe) Supplementation in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-adenosylmethionine (SAMe) is a naturally occurring molecule that plays a central role in numerous metabolic pathways, including methylation, transsulfuration, and aminopropylation. Its involvement in the synthesis of neurotransmitters, phospholipids, and antioxidants has led to its investigation as a therapeutic agent for a variety of conditions. This document provides detailed application notes and protocols for utilizing animal models to study the in vivo effects of SAMe supplementation across several key research areas: neuropsychiatric disorders, liver disease, and osteoarthritis.
I. Animal Models and Experimental Designs
A diverse range of animal models are employed to investigate the therapeutic potential of SAMe. The choice of model is contingent upon the specific disease or condition under investigation.
Neuropsychiatric Disorders
Animal models of depression and cognitive decline are crucial for evaluating the neuroprotective and mood-enhancing effects of SAMe.
-
Depression: Rodent models are predominantly used, with behavioral despair tests being a common method to assess antidepressant-like activity.
-
Alzheimer's Disease: Transgenic mouse models that develop amyloid-β plaques and tau pathology are valuable for studying the disease-modifying effects of SAMe.[1] Cognitive function is a key outcome measure in these studies.
Liver Disease
Animal models of liver injury are employed to study the hepatoprotective effects of SAMe.
-
Alcoholic Liver Disease: Rodents and non-human primates are used to model the effects of chronic alcohol consumption on the liver.
-
Non-alcoholic Fatty Liver Disease (NAFLD): Genetically obese mice (e.g., ob/ob mice) are utilized to study the impact of SAMe on steatosis and liver injury.[2]
Osteoarthritis
Surgically or chemically induced models of osteoarthritis in rabbits and rodents are standard for assessing the chondroprotective properties of SAMe.
-
Surgically-Induced Osteoarthritis: Transection of the anterior cruciate ligament (ACL) in rabbits is a common method to induce joint instability and subsequent cartilage degradation.[3]
II. Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the effects of SAMe supplementation in various animal models.
| Animal Model | Species | SAMe Dosage | Duration | Key Quantitative Findings | Reference(s) |
| Depression | Rat | Not Specified | Chronic | - 46% decrease in maximum forebrain TBARS production- 50% increase in glutathione (B108866) levels- 115% increase in GSH-peroxidase activity- 81.4% increase in GSH-transferase activity | [4] |
| Alzheimer's Disease | 3xTg-AD Mouse | 100 mg/kg diet | 1 month | - 80% reduction in extracellular Aβ deposits (at 11 months of age) | [1] |
| Alzheimer's Disease | 3xTg-AD Mouse | 100 mg/kg diet | 3 months | - 24% reduction in extracellular Aβ deposits (at 15.5 months of age) | [1] |
| Liver Injury (CYP2E1-mediated) | ob/ob Mouse | 50 mg/kg IP, every 12h | 3 days | - Prevention of necrosis, steatosis, and elevated serum transaminases | [2] |
| Nephrotoxicity | Rat | 5 mg/kg IP | 5 days | - No significant improvement in serum urea (B33335) and creatinine | [5] |
| Diabetes | Rat | 10 mg/kg/day, IP | 4 weeks | - Significant reduction in malondialdehyde and protein carbonyl levels in kidney and liver tissues | [6] |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below.
SAMe Administration Protocols
Oral Gavage (Rodents):
-
Preparation: Dissolve S-adenosylmethionine in sterile distilled water to the desired concentration. For example, a 10x stock solution can be prepared, filtered, and stored at -80°C. Before use, dilute the stock solution to the final concentration with sterile distilled water.[7]
-
Administration: Administer the SAMe solution via oral gavage using an appropriately sized feeding needle. A typical volume for rats is 10 mL/kg of body weight.[8] For mice, a volume of up to 0.25 mL for a 25-gram mouse is recommended.[9]
Intraperitoneal (IP) Injection (Rodents):
-
Preparation: Dissolve S-adenosylmethionine in a sterile, physiologically compatible vehicle such as normal saline.
-
Administration: Inject the SAMe solution into the lower abdominal quadrant, alternating sides for repeated dosing.[4] Recommended maximum injection volumes are up to 10 mL/kg for both mice and rats.[9] For example, a dose of 50 mg/kg was administered to mice every 12 hours.[2]
Behavioral Testing Protocols
Forced Swim Test (Rodents):
-
Apparatus: A cylindrical container (e.g., 12 cm diameter, 30 cm height) filled with water (25 ± 1°C) to a depth where the animal cannot touch the bottom (e.g., 20 cm).[10]
-
Procedure:
-
Gently place the mouse into the water.
-
The total test duration is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test.[10] Immobility is defined as the absence of escape-oriented behaviors, with only minor movements necessary to keep the head above water.
-
-
Data Analysis: Calculate the total time spent immobile. A decrease in immobility time is indicative of an antidepressant-like effect.
Y-Maze Spontaneous Alternation Test (Mice):
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 30 cm high).[11]
-
Procedure:
-
Data Analysis: A spontaneous alternation is defined as consecutive entries into all three different arms. The percentage of spontaneous alternation is calculated as: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.[10][11] An increase in spontaneous alternation is indicative of improved spatial working memory.
Morris Water Maze (Mice):
-
Apparatus: A circular tank (e.g., 120 cm diameter) filled with opaque water (e.g., using non-toxic white paint) at 22-25°C. A hidden platform is submerged 1-2 cm below the water surface.[12]
-
Procedure (Acquisition Phase):
-
Train the mice in several trials per day for multiple days (e.g., 4 trials/day for 4 days).
-
For each trial, release the mouse into the water from a different starting position, facing the tank wall.
-
Allow the mouse to search for the hidden platform for a maximum time (e.g., 60-90 seconds).
-
If the mouse finds the platform, allow it to remain there for a short period (e.g., 30 seconds). If it fails to find the platform, gently guide it to the platform.[12]
-
-
Procedure (Probe Trial):
-
24 hours after the last training session, remove the platform and allow the mouse to swim freely for a set time (e.g., 60-90 seconds).
-
-
Data Analysis: Key parameters to measure include escape latency (time to find the platform during acquisition), distance traveled, and time spent in the target quadrant during the probe trial.[13][14] A shorter escape latency and more time in the target quadrant indicate better spatial learning and memory.
Histological and Histomorphometric Analysis of Cartilage (Osteoarthritis Models)
-
Tissue Preparation:
-
Euthanize the animal and dissect the joint of interest (e.g., rabbit knee).
-
Fix the tissue in 10% neutral buffered formalin.
-
Decalcify the bone-cartilage specimens.
-
Embed the tissue in paraffin (B1166041) and section.
-
-
Staining:
-
Histomorphometric Analysis:
-
Cartilage Thickness: Measure the thickness of the articular cartilage at defined locations.[16]
-
Fibrillation Index: Quantify the extent of surface fibrillation. This can be calculated as the difference between the length of the cartilage surface and a straight parallel line of the same width.[16]
-
Chondrocyte Density: Count the number of chondrocytes per unit area of cartilage.[17]
-
Biochemical Analysis
Measurement of Monoamine Neurotransmitters in Rodent Brain:
-
Sample Preparation:
-
Rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on ice.
-
Homogenize the tissue in a suitable buffer, such as perchloric acid.
-
Centrifuge the homogenate to pellet proteins.
-
Collect the supernatant for analysis.
-
-
Analysis by HPLC-MS/MS:
-
Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for the sensitive and quantitative detection of neurotransmitters like serotonin (B10506) and dopamine (B1211576) and their metabolites.[18]
-
The specific chromatographic conditions (column, mobile phase) will need to be optimized for the analytes of interest.
-
Measurement of Liver Enzymes in Serum:
-
Sample Collection: Collect blood via cardiac puncture or other appropriate methods and process to obtain serum.
-
Analysis:
-
Measure the activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum using commercially available assay kits or a clinical chemistry analyzer.[19][20]
-
Elevated levels of ALT and AST are indicative of hepatocellular damage.[21]
-
IV. Signaling Pathways and Visualizations
SAMe exerts its effects through several key signaling pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate these mechanisms.
SAMe and Neurotransmitter Synthesis
SAMe acts as a crucial methyl donor in the synthesis of monoamine neurotransmitters, which are implicated in mood regulation.
Caption: SAMe as a methyl donor in neurotransmitter synthesis.
SAMe and Glutathione Synthesis
SAMe is a precursor to cysteine, a rate-limiting amino acid in the synthesis of the major endogenous antioxidant, glutathione (GSH).
Caption: Transsulfuration pathway from SAMe to glutathione.
SAMe in Osteoarthritis: A Potential Mechanism
SAMe may exert its chondroprotective effects by influencing key signaling pathways involved in cartilage matrix synthesis and degradation.
Caption: Potential mechanisms of SAMe in osteoarthritis.
V. Experimental Workflow Example: Preclinical Evaluation of SAMe for Depression
The following diagram illustrates a typical experimental workflow for assessing the antidepressant-like effects of SAMe in a rodent model.
Caption: Workflow for SAMe antidepressant screening.
References
- 1. Dietary supplementation with S-adenosyl methionine delayed amyloid-β and tau pathology in 3xTg-AD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-adenosyl methionine protects ob/ob mice from CYP2E1-mediated liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histological cartilage changes in a rabbit model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of chronic administration of S-adenosyl-L-methionine on brain oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. Protective effects of S-adenosyl methionine on oxidative stress and tissue damage in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor-suppressive effect of S-adenosylmethionine supplementation in a murine model of inflammation-mediated hepatocarcinogenesis is dependent on treatment longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Assessment of Spontaneous Alternation, Novel Object Recognition and Limb Clasping in Transgenic Mouse Models of Amyloid-β and Tau Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of S-adenosylmethionine on cognitive performance in mice: an animal model meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Escape latency: Significance and symbolism [wisdomlib.org]
- 15. Histological and Immunohistochemical Methods in Normal and Osteoarthritic Knee Cartilage of Rat and Rabbit Models: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Histomorphometric Quantitative Evaluation of Long-Term Risedronate Use in a Knee Osteoarthritis Rabbit Model [frontiersin.org]
- 17. Knee Cartilage and Subchondral Bone Evaluations by Magnetic Resonance Imaging Correlate with Histological Biomarkers in an Osteoarthritis Rabbit Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Alanine aminotransferase isoenzymes: molecular cloning and quantitative analysis of tissue expression in rats and serum elevation in liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. todaysveterinarypractice.com [todaysveterinarypractice.com]
Application Notes and Protocols for Non-Radioactive Methyltransferase Assays Utilizing SAMe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for non-radioactive methyltransferase assays that utilize S-adenosyl-L-methionine (SAMe) as the methyl donor. These assays are crucial tools for studying enzyme activity, screening for inhibitors, and understanding the role of methyltransferases in various biological processes. The protocols outlined below describe homogenous, universal assays applicable to a broad range of methyltransferases, including those that act on DNA, proteins, RNA, and small molecules.[1][2][3]
Introduction to Non-Radioactive Methyltransferase Assays
Methyltransferases are a critical class of enzymes that catalyze the transfer of a methyl group from SAMe to their respective substrates.[4] Dysregulation of methyltransferase activity is implicated in numerous diseases, making them attractive targets for drug discovery.[4] Traditional radioactive assays, while sensitive, pose safety and disposal challenges.[5] Non-radioactive assays offer safer, high-throughput alternatives for measuring methyltransferase activity by detecting the universal product of the reaction, S-adenosyl-L-homocysteine (SAH).[2][6]
This document details two primary types of non-radioactive assays: a bioluminescent assay and a fluorescence-based assay.
I. Bioluminescent Methyltransferase Assay (e.g., MTase-Glo™)
This assay provides a highly sensitive and robust method for measuring the activity of a wide array of methyltransferases.[1][7] It is based on the quantification of SAH produced during the methyltransferase reaction.[1][7] The assay is performed in a homogenous format, making it ideal for high-throughput screening (HTS).[2][6]
Assay Principle
The bioluminescent assay is a coupled-enzyme reaction. After the methyltransferase reaction, the generated SAH is converted to ADP in a reaction catalyzed by the MTase-Glo™ Reagent. Subsequently, the MTase-Glo™ Detection Solution converts ADP to ATP, which is then used by luciferase to generate a light signal.[8] The resulting luminescence is directly proportional to the amount of SAH produced and, therefore, to the methyltransferase activity.[7]
Experimental Workflow Diagram
Caption: Bioluminescent Methyltransferase Assay Workflow.
Experimental Protocol
This protocol is adapted for a 384-well plate format, suitable for HTS.[6][7]
Materials:
-
MTase-Glo™ Methyltransferase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Purified methyltransferase enzyme
-
Substrate (e.g., peptide, protein, DNA)
-
S-adenosyl-L-methionine (SAM)
-
Reaction buffer specific to the methyltransferase
-
Plate-reading luminometer
Procedure:
-
Methyltransferase Reaction Setup:
-
Prepare a reaction mix containing the methyltransferase, its substrate, and reaction buffer.
-
Initiate the reaction by adding SAM. The final reaction volume is typically 5-20 µL.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).
-
-
Stopping the Reaction and SAH Conversion:
-
Add 5 µL of MTase-Glo™ Reagent to each well to stop the methyltransferase reaction and initiate the conversion of SAH to ADP.
-
Mix the plate gently and incubate at room temperature for 30 minutes.[6]
-
-
Signal Generation and Detection:
-
Add 10 µL of MTase-Glo™ Detection Solution to each well.
-
Mix the plate gently and incubate at room temperature for 30 minutes to allow for the conversion of ADP to ATP and the subsequent luciferase reaction.[6]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Quantitative Summary
The luminescent signal is proportional to the SAH concentration.[8] A standard curve can be generated using known concentrations of SAH to quantify the amount of product formed.
| Parameter | Typical Value/Range | Reference |
| Assay Format | 96-, 384-, 1536-well plates | [7][8] |
| SAH Detection Limit | 20-30 nM | [2][6] |
| Z' Factor | > 0.7 | [7][8] |
| Signal Half-life | > 4 hours | [8] |
II. Fluorescence-Based Methyltransferase Assay
Fluorescence-based assays provide another robust and sensitive method for measuring methyltransferase activity. These assays can be designed in various formats, including those that rely on fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).[9]
Assay Principle (Coupled-Enzyme FP Assay)
One common fluorescence-based method is a coupled-enzyme assay that ultimately produces a change in fluorescence polarization.[9] In this system, the SAH produced by the methyltransferase is converted to AMP through a series of enzymatic steps.[10] The resulting AMP displaces a fluorescently labeled AMP tracer from an AMP-binding antibody. This displacement leads to a decrease in the fluorescence polarization of the tracer, which can be measured. The change in polarization is proportional to the amount of SAH produced.
Experimental Workflow Diagram
Caption: Fluorescence Polarization Methyltransferase Assay Workflow.
Experimental Protocol
This protocol is generalized for a fluorescence polarization-based assay in a 384-well format.
Materials:
-
Fluorescence-based methyltransferase assay kit (e.g., Transcreener® EPIGEN SAH Methyltransferase Assay)
-
Black, low-volume 384-well assay plates
-
Purified methyltransferase enzyme
-
Substrate
-
S-adenosyl-L-methionine (SAM)
-
Reaction buffer
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Methyltransferase Reaction Setup:
-
Set up the methyltransferase reaction as described in the bioluminescent assay protocol.
-
-
SAH Conversion and Detection:
-
Terminate the methyltransferase reaction and initiate the detection cascade by adding the SAH detection mixture, which contains the coupling enzymes, the fluorescent tracer, and the antibody.
-
Incubate the plate at room temperature for 60-90 minutes to allow the reactions to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis and Quantitative Summary
The decrease in fluorescence polarization is proportional to the concentration of SAH. A standard curve can be generated by titrating SAH to correlate the change in millipolarization (mP) units to the amount of product formed.
| Parameter | Typical Value/Range | Reference |
| Assay Format | 384-, 1536-well plates | [10][11] |
| Assay Window (mP) | 78 - 84 mP | [10] |
| Robust Z' Factor | ~ 0.6 | [10] |
| Inhibitor IC50 Determination | Feasible and reproducible | [11] |
III. General Methyltransferase Reaction Signaling Pathway
All SAMe-dependent methyltransferases follow a similar fundamental pathway where a methyl group is transferred from the cofactor SAMe to a substrate, resulting in a methylated substrate and the by-product SAH.
Caption: General SAMe-Dependent Methyltransferase Reaction.
Conclusion
The non-radioactive methyltransferase assays described provide sensitive, reliable, and high-throughput-compatible methods for studying methyltransferase activity. The choice between a bioluminescent and a fluorescence-based assay will depend on the specific application, available instrumentation, and the nature of the compounds being screened. Both assay formats are powerful tools for academic research and drug discovery, enabling the identification and characterization of novel methyltransferase modulators.
References
- 1. MTase-Glo Methyltransferase Assay Protocol [promega.com]
- 2. Methyltransferase-Glo: a universal, bioluminescent and homogenous assay for monitoring all classes of methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Development and validation of a generic fluorescent methyltransferase activity assay based on the Transcreener® AMP/GMP Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with S-Adenosyl-L-methionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosyl-L-methionine (SAM) is a critical metabolite that serves as the primary methyl group donor in a vast array of cellular transmethylation reactions.[[“]][2] These reactions are fundamental to the regulation of numerous biological processes, including gene expression via DNA and histone methylation, protein function, and the biosynthesis of phospholipids (B1166683) and neurotransmitters.[[“]][3][4] Given its central role in cellular metabolism and epigenetic regulation, SAM has garnered significant interest in research and drug development for its potential therapeutic effects in various diseases, including liver disease, depression, and cancer.[5][6]
Flow cytometry is a powerful technique for the single-cell analysis of various cellular parameters. When studying the effects of SAM, flow cytometry can provide quantitative data on its impact on cell fate and physiology. This document provides detailed protocols for analyzing key cellular events modulated by SAM treatment, namely apoptosis, cell cycle progression, and oxidative stress.
Data Presentation: Expected Outcomes of SAM Treatment
The following tables summarize potential quantitative data that can be obtained from flow cytometry analysis of cells treated with varying concentrations of S-Adenosyl-L-methionine. These are representative examples, and actual results will vary depending on the cell type, experimental conditions, and the specific biological question being addressed.
Table 1: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Control (Vehicle) | 95.0 ± 2.5 | 2.0 ± 0.5 | 1.5 ± 0.3 | 1.5 ± 0.2 |
| SAM (Low Conc.) | 90.0 ± 3.0 | 5.0 ± 1.0 | 2.5 ± 0.5 | 2.5 ± 0.4 |
| SAM (High Conc.) | 75.0 ± 4.0 | 15.0 ± 2.0 | 5.0 ± 1.0 | 5.0 ± 0.8 |
| Positive Control | 40.0 ± 5.0 | 30.0 ± 4.0 | 20.0 ± 3.0 | 10.0 ± 2.0 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 60.0 ± 3.0 | 25.0 ± 2.0 | 15.0 ± 1.5 |
| SAM (Low Conc.) | 55.0 ± 2.5 | 35.0 ± 2.5 | 10.0 ± 1.0 |
| SAM (High Conc.) | 45.0 ± 3.5 | 48.0 ± 3.0 | 7.0 ± 0.8 |
| Positive Control | 75.0 ± 4.0 | 10.0 ± 1.5 | 15.0 ± 2.0 |
Note: Some studies have shown SAM can induce S-phase arrest in liver cells.[5][6]
Table 3: Reactive Oxygen Species (ROS) Detection by DCFDA Staining
| Treatment Group | Mean Fluorescence Intensity (MFI) of DCF | % ROS Positive Cells |
| Control (Vehicle) | 1500 ± 200 | 5.0 ± 1.0 |
| SAM (Low Conc.) | 1200 ± 150 | 3.5 ± 0.8 |
| SAM (High Conc.) | 900 ± 100 | 2.0 ± 0.5 |
| Positive Control (e.g., H₂O₂) | 8000 ± 500 | 85.0 ± 5.0 |
Note: SAM has been reported to have antioxidant properties and can decrease ROS generation.[7][8]
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis of SAM-treated cells.
Caption: Simplified signaling pathways influenced by SAM.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Conjugate
-
Propidium Iodide (PI) solution (1 mg/mL)
-
10X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired density and treat with S-Adenosyl-L-methionine or vehicle control for the specified time.
-
Harvesting Cells:
-
For suspension cells, gently transfer the cell suspension to a conical tube.
-
For adherent cells, collect the culture medium (which contains floating/apoptotic cells) and detach the adherent cells using a gentle cell scraper or trypsin. Combine with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Repeat the centrifugation and discard the supernatant.
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC conjugate and 2 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[9]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[9] Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
Necrotic cells: Annexin V- and PI+
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide
This protocol is used to determine the proportion of cells in different phases (G0/G1, S, G2/M) of the cell cycle based on DNA content.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol (B145695), cold
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation and Harvesting: Treat cells with SAM as described in Protocol 1 and harvest approximately 1 x 10⁶ cells per sample.
-
Cell Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution. The DNA content will be measured, and the data can be analyzed using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Reactive Oxygen Species (ROS) Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)
This protocol measures intracellular ROS levels. DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.
Materials:
-
2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
-
Positive control (e.g., hydrogen peroxide, H₂O₂)
Procedure:
-
Cell Preparation: Culture and treat cells with SAM as described in Protocol 1. Include a positive control group to be treated with a known ROS inducer (e.g., 100 µM H₂O₂ for 30 minutes).
-
Harvesting and Washing: Harvest the cells and wash them once with PBS or HBSS.
-
Staining:
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 500 µL of fresh, pre-warmed PBS or HBSS.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. The fluorescence of the oxidized product, dichlorofluorescein (DCF), is typically measured in the FITC channel. The mean fluorescence intensity (MFI) is proportional to the amount of intracellular ROS.
References
- 1. consensus.app [consensus.app]
- 2. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Emerging roles for methionine metabolism in immune cell fate and function [frontiersin.org]
- 5. S-Adenosylmethionine Affects Cell Cycle Pathways and Suppresses Proliferation in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Adenosylmethionine Affects Cell Cycle Pathways and Suppresses Proliferation in Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-adenosyl-methionine decreases ethanol-induced apoptosis in primary hepatocyte cultures by a c-Jun N-terminal kinase activity-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-adenosyl-L-methionine attenuates oxidative stress and hepatic stellate cell activation in an ethanol-LPS-induced fibrotic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
Troubleshooting & Optimization
Troubleshooting SAMe instability in aqueous solutions for research
Welcome to the technical support center for S-adenosyl Methionine (SAMe). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the inherent instability of SAMe in aqueous solutions. Find answers to frequently asked questions and follow our troubleshooting guides to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results involving SAMe inconsistent?
A1: Inconsistent results are often traced back to the chemical instability of SAMe in aqueous solutions.[1][2] SAMe is a highly reactive molecule susceptible to degradation, which can alter its effective concentration and produce byproducts that may interfere with your experiments.[3] Key factors influencing its stability include pH, temperature, and storage duration.[2][4]
Q2: What are the primary degradation pathways for SAMe in aqueous solutions?
A2: SAMe primarily degrades via two non-enzymatic pathways:
-
Depurination: This involves the cleavage of the bond between the ribose sugar and the adenine (B156593) base.
-
Intramolecular Cyclization: This pathway leads to the formation of 5'-methylthioadenosine (MTA) and homoserine lactone.[5][6] Both pathways result in a loss of the biologically active form of SAMe.
Q3: How do pH and temperature affect SAMe stability?
A3: Both pH and temperature are critical factors.
-
pH: SAMe is most stable in acidic conditions (pH 3.0-5.0).[2] As the pH approaches neutral (pH 7.0) or becomes alkaline, the rate of degradation increases significantly.[2][6]
-
Temperature: Higher temperatures accelerate the degradation process.[2][4] For optimal stability, solutions should be kept on ice during experiments and stored at very low temperatures for the long term.
Q4: What is the recommended procedure for preparing and storing SAMe stock solutions?
A4: To maximize stability, dissolve SAMe powder in a cold, acidic buffer (e.g., 10 mM HCl or a buffer at pH 4.0-5.0). Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store them at -80°C.[7] Freezing is the optimal storage method for preserving both the concentration and the diastereoisomeric ratio of the active (S,S) form.[4]
Q5: How quickly does SAMe degrade under typical experimental conditions?
A5: Degradation can be rapid. For instance, in a solution at pH 7.5 and 37°C, SAMe can degrade quickly into MTA.[6] In one study at 38°C, only 52% of the initial SAMe concentration remained after 7 days, and this dropped to 32% after 14 days.[4] Even short-term incubation at room temperature can lead to a significant decrease in the active SAMe concentration.[7]
Q6: Are there any stabilizing agents I can add to my SAMe solutions?
A6: Yes, certain excipients can improve stability. The disaccharide trehalose (B1683222) has been shown to have a protective effect on lyophilized SAMe, slowing its degradation.[1][2] For specific applications like antibody-drug conjugates, specialized stabilizing buffers are available that reduce hydrophobic interactions and prevent aggregation during storage.[8] However, you must first verify that any stabilizing agent is compatible with your specific experimental system.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with SAMe.
Issue 1: Lower-than-expected activity in an enzyme assay (e.g., a methyltransferase assay).
-
Possible Cause: The concentration of active SAMe is lower than anticipated due to degradation.
-
Troubleshooting Steps:
-
Prepare Fresh Solution: Always prepare your SAMe working solution immediately before use from a properly stored, frozen acidic stock.
-
Verify pH: Check the final pH of your reaction buffer. If it is neutral or alkaline, minimize the time SAMe spends in this buffer before starting the reaction.
-
Run a Control: Use a fresh vial of SAMe powder to prepare a new stock and working solution and compare the results.
-
Quantify SAMe: Use an analytical method like HPLC to confirm the concentration of your SAMe stock solution (see Protocol 2).
-
Issue 2: High background signal or non-reproducible results in cell-based assays.
-
Possible Cause: Degradation products of SAMe (e.g., MTA, adenine) are interfering with the assay or exhibiting unexpected biological activity.
-
Troubleshooting Steps:
-
Pre-incubation Stability Check: Incubate SAMe in your cell culture medium for the duration of your experiment, then analyze the supernatant for the presence of the intact compound and its degradation products.[9]
-
Test Degradation Products: If possible, test the effects of known SAMe degradation products like MTA in your assay to see if they contribute to the observed signal.
-
Minimize Incubation Time: Redesign your experiment to minimize the pre-incubation time of SAMe in neutral pH culture media before the experimental endpoint is measured.
-
Issue 3: Observing unexpected peaks in analytical chromatography (HPLC, LC-MS).
-
Possible Cause: The sample contains SAMe degradation products.
-
Troubleshooting Steps:
-
Analyze a Fresh Standard: Inject a freshly prepared SAMe solution to establish the retention time of the intact molecule.
-
Forced Degradation Study: Intentionally degrade a sample of SAMe (e.g., by incubating at a higher temperature or adjusting the pH to be alkaline) to identify the retention times of the degradation products.[3][10] This can help confirm the identity of the unexpected peaks in your experimental samples.
-
Review Sample Handling: Ensure that samples are prepared in a cold, acidic environment and analyzed promptly or stored properly at -80°C to prevent degradation post-collection and pre-analysis.[7]
-
Data Summary Tables
Table 1: Effect of Temperature on SAMe Stability in Aqueous Solution
| Temperature (°C) | Time | % SAMe Remaining | Notes |
| 38 | 7 days | 52% | The active (S,S) form was the most affected.[4] |
| 38 | 14 days | 32% | Significant degradation observed.[4] |
| 37 | 50 days | 65% | Lyophilized powder stabilized with trehalose.[1][2] |
| 25 (Room Temp) | 2 minutes | 52% (SAM/SAH Ratio) | In liver tissue, demonstrating rapid post-collection changes.[7] |
| 4 | 5 minutes | 66% (SAM/SAH Ratio) | In liver tissue, degradation is slower but still significant.[7] |
| -20 | 1 month | Significant Decrease | In untreated plasma, highlighting the need for acidification or lower temperatures.[7] |
| -80 | 2 months | 60% (SAM/SAH Ratio) | In liver tissue, showing degradation can still occur over time.[7] |
Table 2: Effect of pH on SAMe Stability
| pH Range | Stability | Recommendation |
| 3.0 - 5.0 | High | Ideal for preparing and storing stock solutions.[2] |
| 6.0 - 8.0 | Low | Degradation is accelerated. Minimize exposure time in neutral buffers.[11] |
| > 8.0 | Very Low | Rapid degradation. Avoid alkaline conditions. |
Visual Diagrams
Logical and Experimental Workflows
Caption: Factors influencing SAMe stability and their experimental impact.
Caption: A logical workflow for troubleshooting failed SAMe experiments.
Biochemical Pathway
References
- 1. Stabilization of S-adenosyl-L-methionine promoted by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation Products - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 7. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellmosaic.com [cellmosaic.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of an automated multi-pH and multi-temperature platform for accelerated solution stability testing in supporting drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Buffer Conditions for S-Adenosyl-L-methionine (SAM) Enzymatic Reactions
Welcome to the technical support center for optimizing enzymatic reactions involving S-Adenosyl-L-methionine (SAM). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions for optimal results.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common problems encountered during SAM-dependent enzymatic reactions, providing explanations and actionable solutions.
Q1: My enzyme activity is very low or undetectable. What are the common buffer-related causes?
A1: Low enzyme activity can stem from several buffer-related factors:
-
Suboptimal pH: Most enzymes have a narrow optimal pH range for peak activity. Deviating from this can drastically reduce or abolish activity. S-adenosyl-L-methionine itself is unstable in neutral to alkaline conditions, which can also contribute to lower reaction rates.
-
Incorrect Ionic Strength: High salt concentrations can disrupt enzyme structure and inhibit activity, while some enzymes may require a certain ionic strength for optimal conformation and function.
-
Missing Cofactors or Additives: Some methyltransferases require divalent cations like Mg²⁺ for activity. The absence of a necessary reducing agent, like DTT, can lead to enzyme inactivation due to the oxidation of cysteine residues.
-
Enzyme Instability: The buffer composition may not be suitable for maintaining the enzyme's structural integrity over the course of the assay, leading to denaturation and loss of activity.
Q2: I am observing inconsistent results between replicates. What could be the issue?
A2: Inconsistent results are often due to:
-
SAM Degradation: SAM is unstable, particularly at neutral or alkaline pH and elevated temperatures. If your buffer is not adequately acidic or if you are not preparing your SAM solutions fresh, its concentration can vary between experiments.
-
Buffer Inhomogeneity: Ensure all buffer components are completely dissolved and the final solution is well-mixed before use.
-
Temperature Fluctuations: Inconsistent temperature control can affect both enzyme activity and SAM stability. Ensure all reaction components and plates are properly equilibrated to the assay temperature.
Q3: My reaction starts strong but plateaus quickly (non-linear progress curves). Why is this happening?
A3: Non-linear reaction curves can be caused by:
-
Product Inhibition: The product of the methylation reaction, S-adenosyl-L-homocysteine (SAH), is a potent inhibitor of many methyltransferases. As SAH accumulates, the reaction rate will decrease.
-
Substrate Depletion: If the concentration of SAM or the methyl-accepting substrate is too low, it may be consumed quickly, leading to a plateau.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions, losing activity over the incubation period.
-
pH Shift: The enzymatic reaction itself might cause a change in the pH of the buffer if the buffering capacity is insufficient, leading to a decrease in the reaction rate as the pH moves away from the optimum.
Q4: I am screening for inhibitors and seeing a high number of false positives. How can the buffer composition contribute to this?
A4: False positives in inhibitor screening can be influenced by the buffer in several ways:
-
Compound Reactivity with Additives: Some compounds may react with buffer components like DTT, leading to apparent inhibition.
-
Buffer Interference with Detection: Buffer components might interfere with the detection method (e.g., fluorescence quenching or enhancement).
-
Lack of Carrier Protein: Small molecule inhibitors can sometimes be "promiscuous" and non-specifically inhibit enzymes, especially at low enzyme concentrations. The inclusion of a carrier protein like Bovine Serum Albumin (BSA) can help mitigate these non-specific interactions.
Data Presentation: Quantitative Buffer Parameters
The following tables summarize key quantitative data for optimizing your buffer conditions.
Table 1: Optimal pH Ranges for Classes of SAM-Dependent Methyltransferases
| Enzyme Class | Typical Optimal pH Range | Notes |
| Protein Arginine Methyltransferases (PRMTs) | 7.5 - 8.5 | Some PRMTs, like PRMT7, show significantly higher activity at alkaline pH (e.g., 8.4) compared to physiological pH (7.2).[1][2] PRMT5 has a broader optimal range of 6.5-8.5.[1][2] |
| Protein Lysine Methyltransferases (PKMTs) | 7.5 - 9.0 | Often require slightly alkaline conditions for optimal activity. |
| DNA Methyltransferases (DNMTs) | 7.0 - 8.0 | Generally active around neutral to slightly alkaline pH. |
| RNA Methyltransferases | 7.5 - 9.0 | Many RNA methyltransferases exhibit enhanced activity at alkaline pH. For example, the Dengue virus NS5 RNA methyltransferase has an optimal pH of 9.0.[1] |
| Small Molecule Methyltransferases | 7.0 - 8.5 | This is a diverse group, but many function optimally in the neutral to slightly alkaline range. For instance, nicotinamide (B372718) N-methyltransferase (NNMT) and catechol O-methyltransferase (COMT) are well-characterized in this range. |
Table 2: Effect of Ionic Strength on Methyltransferase Activity
| Salt | Concentration Range | General Effect |
| NaCl / KCl | 0 - 150 mM | Physiological concentrations are generally well-tolerated. |
| > 200 mM | Can be inhibitory. The Km values may increase with rising salt concentration.[3] Some enzymes maintain activity at high salt concentrations (e.g., up to 4 M for certain amylases), but this is not typical for methyltransferases.[4] | |
| MgCl₂ | 1 - 10 mM | Often required as a cofactor for DNA and some protein methyltransferases.[5][6] The optimal concentration is dependent on the dNTP concentration in PCR-based assays.[7][8] |
| > 10 mM | Can become inhibitory. |
Table 3: Common Buffer Additives for SAM Enzymatic Reactions
| Additive | Recommended Concentration | Purpose and Considerations |
| Dithiothreitol (DTT) | 1 - 5 mM | A reducing agent that prevents the oxidation of cysteine residues in the enzyme, which can lead to inactivation.[9][10] |
| EDTA | 0.1 - 5 mM | A chelating agent used to remove divalent metal cations. It can inhibit metalloproteases that might degrade the enzyme of interest.[11][12] Avoid if your enzyme requires divalent cations for activity. |
| Bovine Serum Albumin (BSA) | 0.01 - 0.1% (w/v) | A carrier protein that can stabilize the enzyme, prevent its adhesion to reaction tubes, and reduce non-specific inhibition by small molecules.[13][14][15][16][17] |
| Non-ionic Detergents (e.g., Triton X-100, Tween-20) | 0.001 - 0.1% (v/v) | Can help to solubilize membrane-associated enzymes and prevent protein aggregation. Note that some detergents can enhance or inhibit enzyme activity.[18][19] |
Experimental Protocols
Protocol 1: pH Profiling of a SAM-Dependent Enzyme
This protocol outlines a method to determine the optimal pH for your enzymatic reaction.
-
Buffer Preparation: Prepare a series of buffers with overlapping pH ranges (e.g., Citrate for pH 4.0-6.0, Phosphate for pH 6.0-7.5, Tris-HCl for pH 7.5-9.0, and Glycine-NaOH for pH 9.0-10.0). Ensure the molarity of the buffering agent is consistent across all buffers.
-
Reaction Setup: For each pH to be tested, set up replicate reactions in a microplate. Each reaction should contain the enzyme, the methyl-accepting substrate, and any other necessary additives at their standard concentrations.
-
Initiation and Incubation: Initiate the reactions by adding a fresh solution of SAM. Incubate the plate at the optimal temperature for a fixed period, ensuring the reaction remains within the linear range.
-
Detection and Analysis: Stop the reactions and measure the product formation using your established detection method. Plot the enzyme activity (rate of product formation) against the pH to determine the optimal pH.
Protocol 2: Screening for Optimal Additive Concentrations
This protocol helps in determining the ideal concentration of additives like salts or reducing agents.
-
Prepare Stock Solutions: Create concentrated stock solutions of the additives to be tested (e.g., 1 M NaCl, 100 mM DTT, 1% BSA).
-
Set up a Gradient: In a microplate, set up reactions containing a range of final concentrations of the additive by performing serial dilutions. Include a control with no additive.
-
Run the Assay: Add the enzyme, substrate, and SAM to all wells to initiate the reactions.
-
Measure and Analyze: After incubation, measure the activity in each well. Plot the enzyme activity against the additive concentration to identify the concentration that yields the highest activity or the desired effect.
Visualizations
Caption: A systematic workflow for optimizing buffer conditions.
Caption: Influence of pH on SAM's chemical stability.
References
- 1. Human protein arginine methyltransferases (PRMTs) can be optimally active under nonphysiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human protein arginine methyltransferases (PRMTs) can be optimally active under nonphysiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of NaCl on the kinetic behaviour of mammalian muscle acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and mutational analysis of Mg2+ binding site in EcoP15I DNA methyltransferase: involvement in target base eversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. biocompare.com [biocompare.com]
- 8. bento.bio [bento.bio]
- 9. Figure 2: [Illustrated effect of DTT on...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Bovine serum albumin - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Bovine Serum Albumin (BSA), BSA Protein | Capricorn Scientific [capricorn-scientific.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Effects of Detergents on the West Nile virus Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting S-Adenosyl-L-methionine in Methyltransferase Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering common issues with S-Adenosyl-L-methionine (SAM) in methyltransferase (MT) assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges to help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My methyltransferase assay shows high background signal. What are the potential causes and solutions?
High background signal can mask the true enzymatic activity, leading to inaccurate results. The common culprits often revolve around the quality and handling of SAM.
Possible Causes and Troubleshooting Steps:
-
SAM Contamination with S-Adenosyl-L-homocysteine (SAH): Commercial SAM preparations can contain contaminating SAH, the product of the methylation reaction and a potent inhibitor of most methyltransferases.[1][2]
-
Solution: Use high-purity SAM if possible. To check for SAH contamination, run a control reaction that includes all assay components except the methyltransferase enzyme.[2] A significant signal in this "no enzyme" control suggests SAH contamination.
-
-
Non-enzymatic Degradation of SAM: SAM is chemically unstable and can degrade into products that interfere with the assay.[3][4]
-
Solution: Prepare SAM solutions fresh before each experiment. Avoid repeated freeze-thaw cycles. Store SAM stock solutions at -80°C in small, single-use aliquots.[5]
-
-
Interference from Assay Components: Components of your buffer or reaction mixture could be interfering with the detection system.
-
Solution: Run control reactions for each individual component to pinpoint the source of the interference.[2]
-
FAQ 2: The signal-to-noise ratio in my assay is low. How can I improve it?
A low signal-to-noise ratio can make it difficult to distinguish true enzymatic activity from background noise.
Possible Causes and Troubleshooting Steps:
-
Low Enzyme Activity: The concentration or specific activity of your methyltransferase may be insufficient.
-
Solution: Increase the enzyme concentration in the reaction. Before starting, always ensure your enzyme is active.
-
-
Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal.
-
Solution: Optimize the incubation time to ensure sufficient product formation while staying within the linear range of the assay.[2]
-
-
Product Inhibition by SAH: As the reaction progresses, the accumulation of SAH can inhibit the methyltransferase, leading to a flattening of the reaction curve.[1]
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme.
-
Solution: Verify that the assay buffer pH and temperature are optimal for your methyltransferase.[2]
-
FAQ 3: My reaction progress curves are non-linear. What could be causing this?
Non-linear reaction progress curves can complicate the determination of initial reaction velocities and kinetic parameters.
Possible Causes and Troubleshooting Steps:
-
Product Inhibition by SAH: As mentioned previously, the accumulation of the reaction product SAH is a common cause of non-linearity.[1][2]
-
Substrate Depletion: If the concentration of SAM or the methyl-accepting substrate is too low, it can be depleted during the course of the reaction, leading to a decrease in the reaction rate.
-
Solution: Ensure that the substrate concentrations are not limiting. The concentration of SAM should ideally be at or above its Michaelis constant (Km) for the enzyme, unless you are specifically determining the Km for SAM.
-
-
Enzyme Instability: The methyltransferase may be unstable under the assay conditions, losing activity over time.
-
Solution: Optimize the buffer conditions to enhance enzyme stability. This may include adding stabilizing agents like glycerol (B35011) or BSA. It is also crucial to keep the enzyme on ice until the reaction is initiated.[8]
-
FAQ 4: How should I handle and store SAM to maintain its integrity?
Due to its inherent chemical instability, proper handling and storage of SAM are critical for obtaining reliable and reproducible results.[3][4]
Storage and Handling Recommendations:
-
Long-term Storage: For long-term storage, SAM should be stored as a lyophilized powder or in a frozen acidic solution (pH 4.0-5.0) at -80°C.[9]
-
Stock Solutions: Prepare concentrated stock solutions in an acidic buffer (e.g., 10 mM HCl or a buffer at pH 4.0). Aliquot into single-use volumes to avoid multiple freeze-thaw cycles.
-
Working Solutions: Thaw stock solutions on ice and dilute them in the appropriate assay buffer immediately before use.
Data Presentation: Quantitative Assay Parameters
The choice of assay for quantifying methyltransferase activity depends on factors such as throughput requirements, sensitivity, and the availability of specific reagents and instrumentation. Below is a summary of common assay methods.
| Assay Method | Principle | Detection Method | Throughput | Sensitivity | Key Considerations |
| Radioisotope-based | Transfer of a radiolabeled methyl group from [³H]-SAM to the substrate.[8] | Scintillation counting or fluorography.[8] | Low to Medium | High | Requires handling of radioactive materials. |
| Coupled Enzyme (Colorimetric) | SAH produced is converted through a series of enzymatic reactions to generate a colored product.[6] | Absorbance measurement.[6] | High | Moderate | Can be susceptible to interference from colored compounds. |
| Coupled Enzyme (Fluorescent) | SAH is converted to a product that reacts with a fluorescent probe.[10] | Fluorescence intensity measurement.[10] | High | High | Potential for interference from fluorescent compounds.[11] |
| Coupled Enzyme (Luminescent) | SAH is converted to ATP, which is then detected using a luciferase reaction.[8] | Luminescence measurement.[8] | High | High | Generally has lower false positive rates compared to fluorescent assays.[11] |
| ELISA | Competitive immunoassay using antibodies specific for SAM or SAH.[5] | Colorimetric or chemiluminescent. | High | High | Dependent on antibody specificity and can be costly. |
| LC-MS/MS | Direct quantification of SAM and SAH by liquid chromatography-tandem mass spectrometry.[7][12] | Mass-to-charge ratio. | Low | Very High | Gold standard for accuracy and specificity, but requires specialized equipment.[7] |
Experimental Protocols
Protocol 1: General Colorimetric Coupled Methyltransferase Assay
This protocol is based on a continuous enzyme-coupled assay that monitors the production of hydrogen peroxide, which is linked to the generation of SAH.[6][13]
Materials:
-
Purified methyltransferase enzyme
-
Methyl-acceptor substrate
-
S-Adenosyl-L-methionine (SAM)
-
Assay Buffer (e.g., 0.1 M Tris, pH 8.0)
-
Coupled enzyme mix (containing S-adenosylhomocysteine nucleosidase, adenine (B156593) deaminase, and xanthine (B1682287) oxidase)
-
Colorimetric probe (e.g., 3,5-dichloro-2-hydroxybenzenesulfonic acid)[6]
-
96-well microplate
-
Plate reader capable of measuring absorbance at 510-520 nm[6]
Procedure:
-
Equilibrate the assay buffer and all reagents to the optimal reaction temperature (e.g., 37°C).[13][14]
-
Prepare a reaction master mix containing the assay buffer, coupled enzyme mix, and the colorimetric probe.
-
In the wells of the 96-well plate, add your methyl-acceptor substrate.
-
Add the methyltransferase enzyme to the appropriate wells. Include a "no enzyme" control.
-
Pre-incubate the plate at the assay temperature for 5-10 minutes.
-
Initiate the reaction by adding a pre-warmed solution of SAM to all wells.
-
Immediately place the plate in the plate reader and begin measuring the absorbance at 510-520 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.[14]
-
Calculate the rate of reaction from the linear portion of the absorbance versus time curve.
Protocol 2: Quantification of SAM and SAH by LC-MS/MS
This protocol provides a general workflow for the highly sensitive and specific quantification of SAM and SAH.[7][12]
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Internal standards (e.g., ²H₃-SAM and ²H₄-SAH)[12]
-
Protein precipitation agent (e.g., trichloroacetic acid or methanol)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To an aliquot of the sample, add the internal standards.
-
Precipitate proteins by adding a protein precipitation agent, vortex, and incubate on ice.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC Separation:
-
Inject the prepared sample onto the C18 column.
-
Separate SAM and SAH using a gradient elution with a mobile phase typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
-
MS/MS Detection:
-
Introduce the eluent from the HPLC into the ESI source of the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for SAM, SAH, and their respective internal standards.
-
-
Quantification:
-
Generate a standard curve using known concentrations of SAM and SAH.
-
Quantify the amount of SAM and SAH in the samples by comparing their peak area ratios to the internal standards against the standard curve.
-
Visualizations
Caption: The S-Adenosyl-L-methionine (SAM) cycle in a typical methyltransferase reaction.
Caption: A logical workflow for troubleshooting common issues in methyltransferase assays.
Caption: Enzymatic cascade in a continuous coupled colorimetric methyltransferase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Stabilization of S-adenosyl-L-methionine promoted by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. usbio.net [usbio.net]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. SAM Methyltransferase Assay | CBA096 [merckmillipore.com]
Preventing degradation of S-Adenosyl-L-methionine during experiments
Welcome to the technical support center for S-Adenosyl-L-methionine (SAM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of SAM during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on SAM stability to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is S-Adenosyl-L-methionine (SAM) and why is it prone to degradation?
S-Adenosyl-L-methionine is a universal methyl donor essential for numerous biological reactions, including the methylation of DNA, RNA, proteins, and lipids.[1] Its chemical structure, featuring a reactive sulfonium (B1226848) ion, makes it inherently unstable and susceptible to degradation through several pathways.[2][3]
Q2: What are the main factors that cause SAM degradation?
The primary factors contributing to SAM degradation are elevated temperature, neutral to alkaline pH, and exposure to light. Aqueous solutions of SAM are particularly unstable and should be handled with care.[4][5]
Q3: What are the major degradation products of SAM, and can they interfere with my experiments?
The main degradation products of SAM are 5'-methylthioadenosine (MTA) and homoserine lactone.[2][3] Another degradation pathway, especially at neutral and alkaline pH, leads to the formation of adenine (B156593) and S-ribosylmethionine. These degradation products can potentially interfere with your experiments. For instance, MTA can influence various cellular processes and inhibit histone methylation.[3]
Q4: How should I store SAM to ensure its stability?
For long-term storage, SAM should be stored as a lyophilized powder at -80°C, where it can be stable for at least a year.[6] For short-term storage of solutions, it is recommended to dissolve SAM in an acidic buffer (e.g., 20 mM HCl) and store it at -80°C.[6] Avoid repeated freeze-thaw cycles.
Q5: Can I prepare a stock solution of SAM in water?
It is not recommended to store SAM in aqueous solutions for more than a day, as it readily decomposes.[6] If an aqueous solution is necessary, it should be prepared fresh before each experiment. For longer storage, an acidic solution is preferable to minimize degradation.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving SAM.
| Issue | Possible Cause | Recommended Solution |
| No or low enzyme activity in a methyltransferase assay. | SAM has degraded due to improper storage or handling. | Prepare fresh SAM stock solution in an acidic buffer. Ensure the stock is stored at -80°C and thawed on ice immediately before use. |
| The pH of the reaction buffer is too high (neutral or alkaline), accelerating SAM degradation. | Optimize the reaction buffer pH to the lowest possible value that is compatible with your enzyme's activity. Consider using a slightly acidic buffer if your enzyme is stable under these conditions. | |
| Assay components, such as reducing agents (e.g., DTT) or metal chelators (e.g., EDTA), are interfering with the assay or SAM stability. | If reducing agents or chelators are necessary, consider dialysis of your sample against a compatible buffer before the assay.[7] | |
| Inconsistent or non-reproducible results between experiments. | Variability in SAM concentration due to degradation. | Always prepare fresh dilutions of SAM for each experiment from a properly stored stock solution. Avoid using SAM solutions that have been stored for extended periods, even when frozen in acidic buffers. |
| The presence of degradation products is affecting the reaction. | Use highly pure SAM and handle it according to best practices to minimize the formation of degradation products. | |
| Unexpected results in cell culture experiments. | SAM is degrading in the cell culture medium. | Cell culture media are typically buffered at a physiological pH (around 7.4), which is not ideal for SAM stability.[2] When supplementing media with SAM, add it immediately before treating the cells. For longer-term experiments, consider replenishing the SAM at regular intervals. |
| Degradation products of SAM are eliciting cellular responses. | Be aware of the potential effects of SAM degradation products on your cellular model and interpret the results accordingly. |
Data on SAM Stability
The stability of SAM is highly dependent on pH and temperature. The following tables summarize the available quantitative data to facilitate the selection of appropriate experimental conditions.
Table 1: Stability of SAM at Different pH and Temperatures
| pH | Temperature (°C) | Half-life | Reference(s) |
| 8.0 | 37 | ~11-16 hours | [8][9] |
| 7.5 | 37 | Markedly unstable | [2] |
| 2.5 | 38 | After 7 days, 52% remains; after 14 days, 32% remains | [4] |
Table 2: Comparative Stability of SAM in Different Buffer Systems
| Buffer | pH | Temperature (°C) | Stability Notes | Reference(s) |
| Phosphate | 2.5 | 38 | Degrades over time, with significant loss after 7-14 days. | [4] |
| Tris-HCl | 8.0 | 37 | Half-life of approximately 11 hours. | [8][9] |
| HEPES | 7.4 | Not specified | Generally not recommended for long-term stability due to neutral pH. | [10][11] |
| Acidic Buffers (e.g., HCl) | < 6.0 | Room Temperature | Significantly improves stability for short-term storage and handling. | [6] |
Experimental Protocols
Protocol 1: Preparation of S-Adenosyl-L-methionine (SAM) Stock Solution for Methyltransferase Assays
This protocol describes the preparation of a stable SAM stock solution for use in enzyme kinetic studies.
Materials:
-
S-Adenosyl-L-methionine (lyophilized powder)
-
20 mM Hydrochloric acid (HCl), sterile
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Equilibrate the lyophilized SAM to room temperature before opening to prevent condensation.
-
Weigh the desired amount of SAM powder in a sterile microcentrifuge tube.
-
Reconstitute the SAM powder with sterile 20 mM HCl to the desired stock concentration (e.g., 10 mM).
-
Gently vortex to ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in nuclease-free microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
For immediate use in an assay, thaw an aliquot on ice and dilute to the final working concentration in the reaction buffer immediately before starting the experiment.
Protocol 2: Supplementation of S-Adenosyl-L-methionine (SAM) in Mammalian Cell Culture
This protocol provides a step-by-step guide for adding SAM to mammalian cell cultures.
Materials:
-
SAM stock solution (prepared as in Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured mammalian cells
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw an aliquot of the SAM stock solution on ice.
-
Calculate the volume of the SAM stock solution required to achieve the desired final concentration in your cell culture medium.
-
Under sterile conditions in a laminar flow hood, add the calculated volume of SAM stock solution directly to the pre-warmed complete cell culture medium.
-
Gently swirl the medium to ensure thorough mixing.
-
Remove the existing medium from your cell culture plates or flasks.
-
Immediately add the SAM-supplemented medium to the cells.
-
Return the cells to the incubator.
-
For experiments lasting longer than 24 hours, consider replacing the medium with freshly prepared SAM-supplemented medium every 24 hours to maintain a consistent concentration.
Visualizations
The following diagrams illustrate the degradation pathways of SAM and a troubleshooting workflow for experiments involving this molecule.
References
- 1. bio-rad.com [bio-rad.com]
- 2. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. TRIS,phosphate,HEPES...... which one is the best for your experiments? [yacooscience.com]
S-Adenosyl-L-methionine disulfate tosylate storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of S-Adenosyl-L-methionine disulfate tosylate (SAMe). It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in this salt form?
S-Adenosyl-L-methionine (SAMe) is a naturally occurring compound and a key methyl donor in numerous biological reactions.[1][2][3] However, SAMe is inherently unstable, particularly at room temperature and in solutions with neutral or alkaline pH.[1][4] To enhance its stability for research and pharmaceutical applications, it is formulated as a salt with strong acids, such as the disulfate tosylate salt.[4] This formulation provides greater chemical stability, making it a more reliable reagent.[4]
Q2: What is the recommended storage temperature for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[5] Some suppliers recommend storage at 2°C - 8°C, protected from light.[6] Always refer to the manufacturer's instructions for specific storage recommendations.
Q3: How should I prepare stock solutions of this compound?
It is crucial to prepare stock solutions just before use due to the instability of SAMe in solution.[1] For aqueous solutions, use a slightly acidic buffer (pH 3.5-5.0) to improve stability.[4][7] Solutions of SAMe in acidic buffers are significantly more stable than in neutral or alkaline conditions.[4][8] Dissolving the powder in deionized water will also result in a slightly acidic solution.[8] For some applications, solvents like DMSO can be used.[9]
Q4: How stable are aqueous solutions of this compound?
The stability of SAMe in aqueous solutions is highly dependent on pH and temperature. At a pH between 2 and 5, solutions are relatively stable at room temperature for up to 5 hours, with less than 1% degradation in 24 hours.[8] Under refrigeration (approximately 2°C), the stability of acidic solutions can be extended.[8] However, significant degradation can be observed after two days, even under refrigerated conditions.[8] At pH values above 6.5, degradation occurs much more rapidly.[8]
Q5: What are the primary degradation products of S-Adenosyl-L-methionine?
The main degradation products of SAMe are 5'-methylthioadenosine (MTA), adenine, and homoserine lactone.[1][4]
Troubleshooting Guide
Problem: Inconsistent or no effect of SAMe in my cell culture experiment.
-
Possible Cause 1: Degraded SAMe solution.
-
Solution: Always prepare fresh solutions of SAMe immediately before use.[1] Avoid storing stock solutions for extended periods, even at low temperatures. If you must store a solution, keep it at -80°C for no longer than one year for solutions in organic solvents, and for shorter periods for aqueous solutions.[9]
-
-
Possible Cause 2: Inappropriate solvent or pH.
-
Solution: Ensure the solvent and pH of your final culture medium are compatible with SAMe stability. The final pH should ideally be slightly acidic. Be aware that standard cell culture media are often buffered to a neutral or slightly alkaline pH, which can accelerate SAMe degradation.[10] Consider this factor when planning your experiment and interpreting results.
-
-
Possible Cause 3: Incorrect concentration.
-
Solution: Verify your calculations and the purity of your SAMe solid. If possible, confirm the concentration of your stock solution using a validated analytical method like HPLC.
-
Problem: Unexpected peaks in my HPLC analysis of a SAMe sample.
-
Possible Cause 1: Degradation of SAMe.
-
Possible Cause 2: Contamination of the sample or HPLC system.
-
Solution: Ensure all glassware and solvents are clean. Run a blank injection to check for system contamination.
-
Problem: Difficulty dissolving the solid this compound.
-
Possible Cause: Insufficient mixing or inappropriate solvent.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | 72 mg/mL (93.9 mM) | Sonication is recommended to aid dissolution.[9] |
| DMSO | 247.5 mg/mL (322.77 mM) | Sonication is recommended to aid dissolution.[9] |
| Ethanol | < 1 mg/mL | Insoluble or slightly soluble.[9] |
Table 2: Stability of S-Adenosyl-L-methionine in Aqueous Solution
| pH | Temperature | Stability | Reference |
| 2.0 - 5.0 | Room Temperature (~23°C) | Stable for up to 5 hours. <1% degradation in 24 hours. | [8] |
| 2.0 - 5.0 | Refrigerated (~2°C) | Stable for approximately 7 times longer than at room temperature. | [8] |
| > 6.5 | Not specified | Rapid degradation. | [8] |
| 7.5 | 37°C | Markedly unstable, rapidly degrades to 5'-methylthioadenosine (MTA). | [10] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
-
Materials:
-
This compound solid
-
Nuclease-free water or a suitable acidic buffer (e.g., 50 mM Sodium Phosphate, pH 4.4)[1]
-
Sterile microcentrifuge tubes
-
Vortex mixer or sonicator
-
-
Procedure:
-
Allow the container of solid SAMe to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of SAMe in a sterile microcentrifuge tube.
-
Add the appropriate volume of water or acidic buffer to achieve the desired concentration.
-
Vortex or sonicate the solution until the solid is completely dissolved.[9]
-
Use the solution immediately for your experiment. Do not store aqueous solutions for long-term use.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is a general guideline based on published methods.[1][7][11] Specific parameters may need to be optimized for your system.
-
Instrumentation and Reagents:
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a standard solution of SAMe of known concentration in the mobile phase.
-
Prepare your sample solution in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time of SAMe.
-
Inject the sample solution.
-
Analyze the resulting chromatogram to determine the purity of your sample by comparing the peak area of SAMe to any impurity peaks.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting guide for inconsistent experimental results with SAMe.
References
- 1. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 4. This compound | 97540-22-2 | Benchchem [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | 97540-22-2 | NA08266 [biosynth.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Methyl Donor | TargetMol [targetmol.com]
- 10. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 11. drugfuture.com [drugfuture.com]
How to address product inhibition by S-adenosyl-L-homocysteine (SAH) in SAMe assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering product inhibition by S-adenosyl-L-homocysteine (SAH) in S-adenosyl-L-methionine (SAMe)-dependent methyltransferase (MT) assays.
Frequently Asked Questions (FAQs)
Q1: What is SAH product inhibition and why does it occur in SAMe assays?
A1: S-adenosyl-L-homocysteine (SAH) is a byproduct of the methylation reaction catalyzed by SAMe-dependent methyltransferases. In this reaction, the methyl group from SAMe is transferred to a substrate, converting SAMe to SAH.[1] Due to its structural similarity to the cofactor SAMe, SAH can bind to the same active site on the methyltransferase enzyme.[2] However, lacking the transferable methyl group, it acts as a competitive inhibitor, preventing further rounds of the methylation reaction.[2][3] This feedback inhibition can lead to non-linear reaction kinetics and an underestimation of enzyme activity.[4]
Q2: My reaction rate is decreasing over time. Is this due to SAH inhibition?
A2: A decreasing reaction rate, or non-linear reaction progress curve, is a common indicator of product inhibition by SAH.[4] As the reaction proceeds, the concentration of SAH increases, leading to greater inhibition of the methyltransferase. However, other factors can also cause non-linear kinetics, such as substrate depletion or enzyme instability.[4][5] To confirm SAH inhibition, you can measure the initial reaction velocities at low substrate conversion (less than 10%) or employ methods to remove SAH from the reaction.[4]
Q3: How can I overcome SAH product inhibition in my assay?
A3: Several strategies can be employed to mitigate or eliminate SAH product inhibition:
-
Coupled-Enzyme Assays: This is the most common approach. An excess of a coupling enzyme, such as SAH hydrolase (SAHH), is added to the reaction mixture. SAHH catalyzes the conversion of SAH to homocysteine and adenosine, thereby preventing its accumulation and inhibitory effects.[1][6] The resulting homocysteine can then be detected using various methods.
-
Continuous Monitoring of Initial Velocities: By focusing on the initial linear phase of the reaction (typically at less than 10% substrate conversion), the impact of SAH accumulation is minimized.[4]
-
Direct Detection Methods: Techniques like mass spectrometry can directly measure the formation of the methylated product or SAH without the need for coupled enzymes, thus avoiding the issue of product inhibition influencing the detection system.[1]
Q4: What are the different types of coupled-enzyme assays available to remove SAH?
A4: Coupled-enzyme assays for SAH removal and detection can be broadly categorized as follows:
-
Fluorescence-Based Assays: These assays typically use SAH hydrolase (SAHH) to convert SAH to homocysteine. The free thiol group of homocysteine then reacts with a fluorescent probe, such as ThioGlo™, to generate a fluorescent signal that is proportional to the amount of SAH produced.[1][6]
-
Luminescence-Based Assays: A popular example is the MTase-Glo™ assay. This system uses a series of coupled enzymatic reactions to convert SAH to ATP. The generated ATP is then detected using a luciferase reaction, which produces a luminescent signal.[1][7][8]
-
TR-FRET-Based Assays: The AptaFluor® SAH Methyltransferase Assay utilizes an RNA aptamer that specifically binds to SAH. This binding event brings a donor and acceptor fluorophore into close proximity, resulting in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no signal | SAH product inhibition | Implement a coupled-enzyme system (e.g., with SAH hydrolase) to remove SAH as it is formed.[4] |
| Inactive enzyme or substrate | Ensure proper storage and handling of enzyme and substrates. Use fresh preparations.[9] | |
| Incorrect assay conditions | Optimize buffer pH, temperature, and incubation time for your specific methyltransferase.[4][9] | |
| Omission of a key reagent | Double-check that all components (enzyme, substrate, SAMe, coupling enzymes, detection reagents) were added in the correct order and concentrations.[10] | |
| Non-linear reaction curves | Product inhibition by SAH | Add SAH hydrolase to the reaction mix to continuously remove SAH. Alternatively, ensure you are measuring initial velocities at low substrate conversion (<10%).[4] |
| Substrate depletion | Ensure that the substrate concentration is not a limiting factor in the reaction.[4] | |
| Enzyme instability | Check the stability of your enzyme under the assay conditions and over the time course of the experiment.[5] | |
| High background signal | Compound autofluorescence or absorbance | If screening inhibitors, pre-screen compounds for intrinsic fluorescence or absorbance at the assay wavelengths.[4] |
| Contaminated reagents | Use fresh, high-quality reagents and buffers.[10] | |
| Non-specific binding of detection reagents | Run controls with the test compound and detection reagents in the absence of the methyltransferase to identify any direct interactions.[4] | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents where possible to minimize variability.[9] |
| Incomplete mixing of reagents | Ensure all components are thoroughly mixed before and after addition to the reaction wells.[10] | |
| Temperature fluctuations | Use a temperature-controlled plate reader or incubator to maintain a consistent temperature throughout the assay.[4] |
Quantitative Data on SAH Inhibition
The inhibitory potency of SAH is typically measured by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). Lower values indicate stronger inhibition.
| Methyltransferase | SAH IC50 (µM) | SAH Ki (µM) |
| DNMT1 | 0.26[2] | 3.63[2][3] |
| METTL3-METTL14 | 0.9[2] | 2.06[2][3] |
| MLL Methyltransferase | 0.724[2] | - |
| m¹-adenine methyltransferase | - | 2.4[11] |
| m²-guanine methyltransferase I | - | 8[11] |
| m²-guanine methyltransferase II | - | 0.3[11] |
Note: IC50 and Ki values can vary depending on the specific assay conditions, such as substrate concentration.[2]
Experimental Protocols
General Protocol for a Fluorescence-Based Coupled Methyltransferase Assay
This protocol outlines a general method for measuring methyltransferase activity by detecting SAH production through a coupled enzyme system that generates a fluorescent signal.
Materials:
-
Purified Methyltransferase Enzyme
-
Substrate (specific to the methyltransferase)
-
S-Adenosylmethionine (SAMe)
-
S-Adenosylhomocysteine (SAH) for standard curve
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
Coupled Enzyme Mix (containing SAH hydrolase)
-
Fluorescent Probe (e.g., ThioGlo™)[1]
-
Microplate (black, for fluorescence)
Procedure:
-
Prepare SAH Standard Curve:
-
Prepare a series of SAH standards in the assay buffer to generate a standard curve.
-
Add the coupled enzyme mix and the fluorescent probe to each well of the standard curve.
-
Incubate for 30 minutes at the assay temperature to allow the reaction to complete.
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Plot fluorescence versus SAH concentration to generate the standard curve.[4]
-
-
Enzyme Reaction:
-
In a microplate, prepare the reaction mixture by adding the assay buffer, substrate, coupled enzyme mix, and fluorescent probe to each well.
-
Add the methyltransferase enzyme to the appropriate wells. Include a "no enzyme" control.
-
Initiate the reaction by adding SAMe to all wells.[4]
-
-
Data Acquisition:
-
Measure the fluorescence signal at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) for a kinetic reading.[4]
-
-
Data Analysis:
-
For each sample, plot the fluorescence signal as a function of time.
-
Determine the initial reaction velocity (rate) from the linear portion of the curve.
-
Subtract the rate of the "no enzyme" control from the rates of the enzyme-containing samples.
-
Convert the rate of fluorescence change to the rate of SAH production using the standard curve. This will provide the methyltransferase activity.[4]
-
General Protocol for a Luminescence-Based (MTase-Glo™) Coupled Methyltransferase Assay
This protocol provides a general workflow for the MTase-Glo™ assay. For detailed instructions, refer to the manufacturer's technical manual.[7]
Materials:
-
MTase-Glo™ Methyltransferase Assay Kit (containing MTase-Glo™ Reagent and Detection Solution)
-
Purified Methyltransferase Enzyme
-
Substrate
-
SAMe
-
Assay Buffer
-
Microplate (white, for luminescence)
Procedure:
-
Methyltransferase Reaction:
-
Set up the methyltransferase reaction in a multi-well plate by combining the enzyme, substrate, SAMe, and any test compounds in the assay buffer.
-
Include appropriate controls ("no enzyme" and "no inhibitor").
-
Incubate the plate at the optimal temperature for the desired reaction time (e.g., 60 minutes).[8]
-
-
SAH Detection:
-
After the incubation, add the MTase-Glo™ Reagent to each well. This reagent converts the produced SAH to ADP.
-
Incubate for a short period as recommended by the manufacturer.
-
Add the MTase-Glo™ Detection Solution to each well. This solution contains luciferase and its substrate to generate a luminescent signal from the ATP produced in the coupled reactions.[8]
-
-
Data Acquisition:
-
Incubate for 30 minutes at room temperature with shaking.
-
Measure luminescence using a plate reader.[7]
-
-
Data Analysis:
-
The amount of light produced is proportional to the concentration of SAH. A decrease in signal in the presence of an inhibitor indicates inhibition of the methyltransferase.
-
Visualizations
Caption: Mechanism of SAH product inhibition in SAMe-dependent methylation.
Caption: Workflow of a coupled-enzyme assay to overcome SAH inhibition.
Caption: Troubleshooting logic for non-linear reaction curves.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 11. S-adenosylhomocysteine inhibition of three purified tRNA methyltransferases from rat liver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing S-Adenosylmethionine (SAMe) Activity in In vitro Transcription Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing S-adenosylmethionine (SAMe) in in vitro transcription (IVT) and methylation assays.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro transcription assays involving SAMe, helping you identify potential causes and implement effective solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no methylation of RNA transcripts (e.g., incomplete 5' capping) | SAMe degradation: SAMe is unstable, particularly at neutral to alkaline pH and elevated temperatures. Improper storage or handling can lead to significant degradation.[1][2][3] | - Aliquot SAMe upon receipt and store at -80°C. - Avoid multiple freeze-thaw cycles.[4] - Prepare fresh dilutions of SAMe for each experiment. - Add SAMe to the reaction mix just before incubation. |
| Suboptimal SAMe concentration: The concentration of SAMe may be too low for efficient methyltransferase activity or too high, leading to inhibition. | - Titrate SAMe concentration to find the optimal level for your specific enzyme and substrate. A common starting point for capping reactions is in the micromolar range. - Ensure the molar ratio of SAMe to your methyltransferase enzyme is appropriate. | |
| Inhibitory reaction components: Components in the transcription buffer may be inhibiting the methyltransferase enzyme. | - S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction, is a potent inhibitor of most methyltransferases.[5] Consider adding an SAH hydrolase to the reaction if product inhibition is suspected. - High concentrations of certain salts can inhibit enzyme activity. | |
| Inactive methyltransferase enzyme: The enzyme responsible for transferring the methyl group from SAMe may be inactive or compromised. | - Use a fresh, reputable source of methyltransferase. - Ensure proper storage and handling of the enzyme according to the manufacturer's instructions. - Include a positive control with a known substrate to verify enzyme activity. | |
| Inconsistent methylation efficiency between experiments | Variability in reaction setup: Minor differences in pipetting, incubation times, or temperatures can lead to variable results. | - Prepare a master mix for your reactions to minimize pipetting errors. - Use a calibrated incubator or thermocycler for precise temperature control.[4] - Ensure consistent incubation times across all experiments. |
| Degradation of SAMe stock: The SAMe stock solution may have degraded over time. | - Use a fresh aliquot of SAMe for each set of experiments. - Periodically check the concentration and purity of your SAMe stock using methods like HPLC. | |
| High background signal in non-radioactive assays | Non-specific binding or reaction: The detection method may be picking up signals from sources other than specific methylation. | - Optimize blocking steps in your assay protocol. - Include appropriate negative controls (e.g., reactions without methyltransferase or without SAMe). - Consider using alternative non-radioactive detection methods.[6] |
| Formation of unexpected byproducts | Alternative SAMe degradation pathways: Besides the desired methyl transfer, SAMe can degrade into other products like 5'-methylthioadenosine (MTA) and homoserine lactone, especially under non-optimal conditions.[7][8] | - Optimize reaction pH and temperature to favor the desired enzymatic reaction. - Minimize reaction time to reduce the accumulation of degradation products. |
Frequently Asked Questions (FAQs)
SAMe Stability and Handling
Q1: What is the optimal pH and temperature for maintaining SAMe stability in my in vitro transcription buffer?
A1: SAMe is most stable in acidic conditions (pH 4.0-5.0) and at low temperatures.[3] In neutral or alkaline solutions, it is prone to degradation.[1] For in vitro transcription reactions that are typically performed at a neutral pH (around 7.5-8.0) and 37°C, it is crucial to add SAMe to the reaction mixture immediately before starting the incubation to minimize its degradation.
Q2: How should I store my SAMe stocks?
A2: For long-term storage, SAMe should be stored as a lyophilized powder or in an acidic buffer at -80°C. For working stocks, it is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]
Q3: What are the main degradation products of SAMe and can they interfere with my assay?
A3: The primary degradation products of SAMe are 5'-methylthioadenosine (MTA) and homoserine lactone through intramolecular cyclization, and adenine (B156593) and S-ribosylmethionine via depurination.[3][7][8] The accumulation of S-adenosylhomocysteine (SAH) from the enzymatic reaction is a potent inhibitor of methyltransferases.[5] MTA can also have inhibitory effects in some biological systems.
Reaction Components and Conditions
Q4: What is a good starting concentration for SAMe in an in vitro transcription capping reaction?
A4: The optimal concentration of SAMe can vary depending on the specific methyltransferase enzyme and the concentration of the RNA transcript. A common starting point for enzymatic capping of mRNA is in the range of 0.5 to 2 mM. However, it is highly recommended to perform a titration to determine the optimal concentration for your specific experimental setup.
Q5: How do other components of the in vitro transcription buffer, like DTT and MgCl₂, affect SAMe activity?
A5:
-
DTT (Dithiothreitol): DTT is a reducing agent often included in enzyme reaction buffers to maintain the enzyme in an active state by preventing the oxidation of sulfhydryl groups.[9] While DTT is generally important for enzyme stability, high concentrations could potentially interact with the sulfonium (B1226848) ion of SAMe, although this is not a commonly reported issue. It is best to use the DTT concentration recommended for your specific methyltransferase.
-
MgCl₂: Magnesium ions are essential cofactors for RNA polymerases and many methyltransferases.[9][10] The concentration of Mg²⁺ can influence the activity of these enzymes. It is important to use the optimal Mg²⁺ concentration for the methyltransferase in your reaction, which may require optimization.
Q6: Can I use SAMe analogs in my in vitro transcription assays?
A6: Yes, various SAMe analogs are available and can be used to introduce different chemical groups onto the RNA transcript. These can be useful for studying the effects of specific modifications or for introducing labels for downstream applications. The efficiency of incorporation will depend on the specific methyltransferase enzyme's substrate specificity for the analog.
Data Summary Tables
Table 1: pH Stability of S-Adenosylmethionine (SAMe)
| pH | Relative Stability | Notes |
| 4.0 - 5.0 | High | Optimal for storage of SAMe solutions.[3] |
| 6.0 - 7.0 | Moderate | Degradation rate increases as pH becomes neutral.[2] |
| 7.5 - 8.5 | Low | Significant degradation can occur, especially at elevated temperatures.[1][11] |
Table 2: Temperature Stability of S-Adenosylmethionine (SAMe)
| Temperature | Relative Stability | Notes |
| -80°C | Very High | Recommended for long-term storage of aliquots. |
| -20°C | High | Suitable for short- to medium-term storage. |
| 4°C | Low | Significant degradation can occur over hours to days. |
| 25°C - 37°C | Very Low | Rapid degradation occurs; should be added to reactions immediately before incubation.[3][11] |
Experimental Protocols
Detailed Protocol for In Vitro mRNA Capping and 2'-O-Methylation
This protocol describes the enzymatic addition of a 7-methylguanylate (m7G) cap (Cap-0) and subsequent methylation of the 2'-O position of the first nucleotide (Cap-1) to in vitro transcribed RNA.
Materials:
-
Purified in vitro transcribed RNA with a 5'-triphosphate end
-
Vaccinia Capping System (includes capping enzyme)
-
mRNA Cap 2'-O-Methyltransferase
-
S-Adenosylmethionine (SAMe), freshly diluted
-
RNase-free water
-
Reaction buffer (as supplied with the enzymes)
-
RNase inhibitor
-
Thermocycler or heat block
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube on ice, combine the following components in the order listed:
-
RNase-free water to a final volume of 50 µL
-
10X Capping Buffer: 5 µL
-
GTP (10 mM): 2.5 µL
-
Purified RNA (1 µg/µL): 1 µg
-
RNase Inhibitor: 1 µL
-
SAMe (10 mM, freshly diluted): 1 µL
-
Vaccinia Capping Enzyme: 2 µL
-
mRNA Cap 2'-O-Methyltransferase: 2 µL
-
-
Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate the reaction at 37°C for 1 hour.
-
RNA Purification: After incubation, purify the capped and methylated RNA using an appropriate method, such as lithium chloride precipitation or a column-based RNA purification kit, to remove the enzymes, salts, and unincorporated nucleotides.
-
Quality Control: Assess the integrity and concentration of the final RNA product using a Bioanalyzer or gel electrophoresis and a NanoDrop or Qubit fluorometer. The efficiency of capping can be evaluated by in vitro translation assays or specific analytical techniques like LC-MS.
Visualizations
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]
- 6. A bifunctional salvage pathway for two distinct S-adenosylmethionine byproducts that is widespread in bacteria, including pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S -Adenosylmethionine: more than just a methyl donor - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00086E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Methylation Experiments with SAMe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low methylation efficiency in experiments using S-adenosylmethionine (SAMe).
Troubleshooting Guides
This section addresses specific issues that can lead to low methylation efficiency. Each guide is presented in a question-and-answer format to directly tackle common problems.
Guide 1: Low or No Methylation Detected
Question: I am not observing any methylation of my substrate, or the levels are significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low or no methylation can stem from several factors, ranging from the integrity of your reagents to the reaction conditions. Follow these steps to diagnose and resolve the issue:
Step 1: Verify the Integrity of SAMe
S-adenosylmethionine (SAMe) is a sensitive molecule prone to degradation. Improper storage and handling are common sources of experimental failure.
-
Storage: SAMe should be stored at -80°C for long-term use and at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
-
Stability: SAMe is unstable in aqueous solutions and at neutral or alkaline pH.[1][2] Prepare fresh solutions of SAMe for each experiment.
-
Purity: Ensure the SAMe you are using is of high purity. Impurities can inhibit the reaction.
Step 2: Assess Enzyme Activity
The methyltransferase (MTase) enzyme is the catalyst for the reaction. Its activity is critical for efficient methylation.
-
Enzyme Concentration: The concentration of the MTase may be too low. Try titrating the enzyme concentration to find the optimal level.
-
Enzyme Activity: Verify the activity of your enzyme stock. If possible, use a positive control substrate known to be methylated by the enzyme.
-
Inhibitors: The presence of inhibitors can significantly reduce enzyme activity. See the "Potential Inhibitors" section in the FAQs for more details.
Step 3: Optimize Reaction Conditions
The reaction buffer composition and incubation parameters play a crucial role in methylation efficiency.
-
pH: Most MTases have an optimal pH range, typically between 7.5 and 8.5.[1] Verify and optimize the pH of your reaction buffer.
-
Temperature: The optimal temperature for MTase activity can vary. While many reactions are performed at 37°C, this may not be ideal for your specific enzyme.[2][3] Consider performing the reaction at different temperatures (e.g., 30°C, 37°C, 42°C).
-
Incubation Time: The incubation time may be insufficient for detectable methylation to occur. Perform a time-course experiment to determine the optimal reaction time.
-
Cofactors: Some MTases require cofactors such as Mg2+ or Zn2+ for optimal activity.[4] Check the literature for your specific enzyme and ensure the appropriate cofactors are present in the reaction buffer.
Step 4: Evaluate Substrate Quality
The substrate itself can be a source of the problem.
-
Substrate Purity: Ensure your substrate (DNA, protein, small molecule) is pure and free of contaminants that could inhibit the reaction.
-
Substrate Concentration: The substrate concentration may be too high, leading to substrate inhibition, or too low for detectable methylation. Titrate the substrate concentration to find the optimal range.
Below is a troubleshooting workflow to guide you through the process:
Caption: Troubleshooting workflow for low methylation.
Guide 2: High Background or Non-Specific Methylation
Question: I am observing high background methylation or methylation of non-target sites. How can I improve the specificity of my reaction?
-
Reduce Enzyme Concentration: Using too much methyltransferase can lead to non-specific activity. Titrate down the enzyme concentration to the lowest level that still provides robust specific methylation.
-
Optimize Incubation Time: Shorter incubation times can help minimize non-specific methylation.
-
Increase Substrate Specificity: If possible, use a more specific substrate or a mutant enzyme with higher fidelity.
-
Buffer Composition: High concentrations of salts or certain detergents can sometimes promote non-specific interactions. Try adjusting the buffer composition.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of SAMe in methylation experiments.
1. What is the optimal concentration of SAMe to use in a methylation reaction?
The optimal SAMe concentration is dependent on the specific methyltransferase and substrate being used. A good starting point is typically in the range of 10-100 µM. It is recommended to perform a titration to determine the optimal concentration for your specific experimental setup.
| Parameter | Recommended Starting Range |
| SAMe Concentration | 10 - 100 µM |
| Enzyme Concentration | 0.1 - 1 µM |
| Substrate Concentration | 1 - 10 µM |
| Incubation Temperature | 30 - 37 °C |
| Incubation Time | 30 - 120 minutes |
2. How should I prepare and store SAMe solutions?
Due to its instability in aqueous solutions, it is crucial to handle SAMe properly.
-
Preparation: Prepare SAMe solutions fresh for each experiment. Dissolve the lyophilized powder in a small amount of acidic buffer (e.g., 10 mM HCl) and then dilute to the final concentration in your reaction buffer immediately before starting the reaction.
-
Storage of Stock Solutions: If you need to prepare a stock solution, dissolve SAMe in an acidic buffer (e.g., 10 mM HCl with 10% ethanol) and store in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.
3. What are some common inhibitors of methyltransferases?
Several compounds can inhibit methyltransferase activity. Being aware of these can help in troubleshooting and experimental design.
-
S-adenosylhomocysteine (SAH): The product of the methylation reaction, SAH, is a potent feedback inhibitor of most methyltransferases.[5] The accumulation of SAH during the reaction can lead to a decrease in methylation efficiency.
-
General Enzyme Inhibitors: Compounds like sinefungin (B1681681) and its analogs are broad-spectrum inhibitors of methyltransferases.
-
Specific Inhibitors: A growing number of specific inhibitors for different classes of methyltransferases are being developed. Examples include BIX-01294 for G9a/GLP and GSK126 for EZH2.[6][7]
-
Nucleoside Analogs: Drugs like 5-azacytidine (B1684299) and decitabine (B1684300) are DNA methyltransferase (DNMT) inhibitors that get incorporated into DNA.[8][9]
| Inhibitor Class | Example(s) | Target(s) |
| Product Inhibitor | S-adenosylhomocysteine (SAH) | Most Methyltransferases |
| General Inhibitor | Sinefungin | Many Methyltransferases |
| Specific Inhibitor | BIX-01294 | G9a/GLP Histone Methyltransferases[6] |
| Specific Inhibitor | GSK126 | EZH2 Histone Methyltransferase[6] |
| Nucleoside Analog | 5-Azacytidine, Decitabine | DNA Methyltransferases (DNMTs)[8][9] |
4. What methods can I use to quantify methylation efficiency?
Several methods are available to quantify the extent of methylation. The choice of method depends on the substrate and the specific research question.
-
Radioactive Assays: This classic method involves using [3H]-SAMe and measuring the incorporation of the radiolabel into the substrate. It is highly sensitive but requires handling of radioactive materials.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the methylated and unmethylated forms of the substrate.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and specificity for detecting and quantifying methylation events.[10]
-
Bisulfite Sequencing: For DNA methylation, bisulfite treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent sequencing reveals the methylation status at single-nucleotide resolution.[10][11]
-
Methylation-Specific PCR (MSP): This PCR-based method uses primers that distinguish between methylated and unmethylated DNA after bisulfite treatment.[12][13]
| Method | Substrate | Principle | Pros | Cons |
| Radioactive Assay | DNA, Protein, Small Molecule | Incorporation of [3H]-methyl group | High sensitivity | Requires radioactive material |
| HPLC | DNA, Small Molecule | Separation and quantification of methylated/unmethylated forms | Quantitative | Requires specialized equipment[10] |
| LC-MS/MS | DNA, Protein, Small Molecule | High-resolution mass analysis | High sensitivity and specificity[10] | Expensive equipment |
| Bisulfite Sequencing | DNA | Chemical conversion of unmethylated cytosines | Single-nucleotide resolution[10][11] | DNA degradation can occur[14] |
| Methylation-Specific PCR | DNA | PCR amplification with methylation-specific primers | Cost-effective, good for specific loci | Not genome-wide |
Experimental Protocols
Protocol 1: General In Vitro Methylation Assay
This protocol provides a general framework for an in vitro methylation assay using a purified methyltransferase and substrate.
-
Prepare the Reaction Mixture:
-
On ice, prepare a master mix containing the reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 5 mM MgCl2), the substrate, and nuclease-free water.
-
-
Add the Enzyme:
-
Add the appropriate amount of purified methyltransferase to the master mix.
-
-
Initiate the Reaction:
-
Add freshly prepared SAMe to the reaction mixture to the desired final concentration. Mix gently by pipetting.
-
-
Incubate:
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for the desired amount of time (e.g., 60 minutes).
-
-
Stop the Reaction:
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 2% SDS, 50 mM EDTA) or by heat inactivation (e.g., 65°C for 20 minutes).
-
-
Analyze the Products:
-
Analyze the methylation status of the substrate using an appropriate method as described in the quantification section.
-
Caption: General workflow for an in vitro methylation assay.
Protocol 2: DNA Methylation Analysis using Bisulfite Sequencing
This protocol outlines the key steps for analyzing DNA methylation using bisulfite sequencing.
-
DNA Extraction:
-
Extract high-quality genomic DNA from your samples.
-
-
Bisulfite Conversion:
-
Treat the DNA with sodium bisulfite. This will convert unmethylated cytosines to uracil, while 5-methylcytosines will remain unchanged. Several commercial kits are available for this step.
-
-
PCR Amplification:
-
Amplify the target region using primers specific for the bisulfite-converted DNA.
-
-
Sequencing:
-
Sequence the PCR products using Sanger or next-generation sequencing methods.
-
-
Data Analysis:
-
Align the sequences to a reference genome and analyze the methylation status of each CpG site. Unmethylated cytosines will be read as thymines, while methylated cytosines will be read as cytosines.
-
Signaling Pathway
Caption: The Methionine Cycle and SAMe-dependent methylation.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. allanchem.com [allanchem.com]
- 4. holplus.co [holplus.co]
- 5. Frontiers | Emerging roles for methionine metabolism in immune cell fate and function [frontiersin.org]
- 6. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What are DNA methyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in measuring DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. biocompare.com [biocompare.com]
- 14. mdpi.com [mdpi.com]
Minimizing off-target effects of S-Adenosyl-L-methionine in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of S-Adenosyl-L-methionine (SAM) in cell culture, with a focus on minimizing its off-target effects.
Troubleshooting Guides
Issue: Inconsistent or unexpected experimental results after SAM treatment.
-
Question: Why am I observing high variability or unexpected phenotypes in my SAM-treated cells?
-
Answer: The primary cause of inconsistent results is the inherent instability of SAM in standard cell culture conditions (pH ~7.4, 37°C). SAM can non-enzymatically degrade into 5'-methylthioadenosine (MTA) and other byproducts.[1] These degradation products can have their own biological activities, leading to off-target effects that may be mistakenly attributed to SAM. MTA itself can influence cellular processes, including the inhibition of histone methylation and S-adenosylhomocysteine (SAH) hydrolase.[1]
-
-
Question: My cells are showing signs of toxicity or stress after SAM treatment. What could be the cause?
-
Answer: High concentrations of SAM or its degradation products can be toxic to some cell lines. It is crucial to determine the optimal, non-toxic concentration of SAM for your specific cell line through a dose-response experiment (kill curve). Additionally, the accumulation of MTA can be toxic to certain cells, such as hematopoietic progenitor cells, at high concentrations.
-
-
Question: How can I be sure that the observed effects are due to SAM's methyl-donating activity and not its degradation products?
-
Answer: It is essential to include proper controls in your experiments. A key control is to treat a parallel set of cells with MTA at the same concentration as the expected degradation product from your SAM treatment. This will help you differentiate the effects of SAM from those of MTA.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of S-Adenosyl-L-methionine's off-target effects in cell culture?
A1: The main reason for off-target effects is the chemical instability of SAM under typical cell culture conditions (neutral pH and 37°C).[1] This instability leads to its degradation into other biologically active molecules, most notably 5'-methylthioadenosine (MTA).[1] Cells can take up MTA, which can then be recycled back into methionine and subsequently SAM, or it can exert its own biological effects, confounding the interpretation of experimental results.[1]
Q2: How can I minimize the degradation of SAM in my cell culture experiments?
A2: To minimize degradation, prepare fresh solutions of SAM immediately before use. If you must prepare a stock solution, dissolve it in a slightly acidic buffer (pH 4.0-5.0) and store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles. SAM is more stable at lower pH and temperature.[2] When adding SAM to your culture medium, do so just before treating the cells. For long-term experiments, consider replenishing the medium with freshly prepared SAM at regular intervals.
Q3: What is a suitable concentration range for SAM in cell culture?
A3: The optimal concentration of SAM is highly dependent on the cell line and the specific biological question being investigated. It is strongly recommended to perform a dose-response curve (also known as a kill curve) to determine the highest non-toxic concentration for your cells. Concentrations reported in the literature for various cancer cell lines range from 10 µM to 300 µM.[3][4]
Q4: How do I properly control for the off-target effects of SAM degradation?
A4: The most critical control is to use 5'-methylthioadenosine (MTA), the primary degradation product of SAM, in a parallel experiment. By comparing the effects of SAM treatment to MTA treatment, you can distinguish the specific effects of SAM as a methyl donor from the off-target effects of its breakdown product.
Q5: Are there any alternatives to SAM for methylation studies in cell culture?
A5: While SAM is the universal methyl donor, some studies utilize methionine analogues that can be converted by cells into SAM analogues. However, the use of these compounds also requires careful characterization of their on-target and off-target effects. For some applications, genetic approaches to modulate the expression of methyltransferases may be a more specific alternative.
Data Presentation
Table 1: Stability of S-Adenosyl-L-methionine (SAM) under Various Conditions
| Condition | pH | Temperature (°C) | Stability/Half-life | Reference |
| Solution | 3.0 - 5.0 | 20 - 25 | Relatively stable | [2] |
| Solution | 7.5 | 37 | Markedly unstable | [1] |
| Dry, lyophilized powder | N/A | 37 | 65% remaining after 50 days (with trehalose) | (Morana et al., 2002) |
Table 2: Recommended Starting Concentrations of SAM for In Vitro Studies
| Cell Line Type | Application | Recommended Starting Concentration Range (µM) | Key Considerations | Reference |
| Head and Neck Squamous Carcinoma (Cal-33, JHU-SCC-011) | Inhibition of migration and invasion | 200 - 300 | A dose-dependent effect was observed. | [3] |
| Gastric and Colon Cancer | Inhibition of cell growth | 10 | This concentration was shown to induce DNA methylation of oncogenes. | [4] |
| Various Cancer Cell Lines | General anti-proliferative effects | 10 - 500 | A broad range has been reported; empirical determination of the optimal concentration for each cell line is critical. |
Experimental Protocols
Protocol 1: Preparation and Handling of SAM for Cell Culture
-
Reconstitution of Lyophilized SAM:
-
Use a stable salt form of SAM (e.g., tosylate salt).
-
Reconstitute the lyophilized powder in a sterile, slightly acidic buffer (e.g., 10 mM HCl, pH ~2-3) to a high concentration (e.g., 10-100 mM).
-
Vortex gently until fully dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution and Treatment:
-
Immediately before treating the cells, thaw a single aliquot of the SAM stock solution on ice.
-
Dilute the stock solution to the final desired concentration in pre-warmed, complete cell culture medium.
-
Mix gently by inverting the tube.
-
Remove the old medium from the cells and replace it with the freshly prepared SAM-containing medium.
-
For experiments lasting longer than 24 hours, consider replacing the medium with fresh SAM-containing medium every 24 hours to maintain a more consistent concentration.
-
Protocol 2: Dose-Response (Kill Curve) Assay to Determine Optimal SAM Concentration
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells per well).
-
Incubate overnight to allow for cell attachment.
-
-
SAM Treatment:
-
Prepare a serial dilution of SAM in your complete cell culture medium. A typical concentration range to test is from 1 µM to 1 mM.
-
Include a vehicle control (the same buffer used to dissolve SAM, diluted to the highest concentration used in the experiment).
-
Remove the medium from the cells and add the medium containing the different concentrations of SAM.
-
Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Plot cell viability against the SAM concentration to determine the IC50 (the concentration that inhibits 50% of cell growth) and the maximum non-toxic concentration.
-
Protocol 3: Control Experiment Using 5'-methylthioadenosine (MTA)
-
Experimental Design:
-
Set up the following experimental groups:
-
Untreated control
-
Vehicle control
-
SAM-treated (at the desired experimental concentration)
-
MTA-treated (at a concentration equivalent to the expected degradation of SAM)
-
-
-
MTA Preparation and Treatment:
-
Prepare and handle MTA in the same manner as SAM.
-
Treat the cells with MTA at the same time as the SAM treatment.
-
-
Data Analysis:
-
Compare the cellular or molecular effects observed in the SAM-treated group with those in the MTA-treated group.
-
Effects that are unique to the SAM-treated group are more likely to be due to its role as a methyl donor.
-
Effects that are observed in both the SAM- and MTA-treated groups may be off-target effects of MTA.
-
Protocol 4: Quantification of SAM and MTA in Cell Culture Supernatant by LC-MS/MS
-
Sample Collection:
-
At the desired time points, collect the cell culture supernatant.
-
Centrifuge at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Transfer the supernatant to a new tube and store at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw the supernatant samples on ice.
-
Precipitate proteins by adding a cold solvent, such as methanol (B129727) or acetonitrile (B52724) (e.g., a 1:3 ratio of supernatant to solvent).
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the initial mobile phase of your LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Use a suitable liquid chromatography method to separate SAM and MTA. A reversed-phase C18 column is commonly used.
-
Detect and quantify SAM and MTA using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards for SAM and MTA for accurate quantification.
-
Visualizations
References
- 1. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of S-adenosyl-L-methionine on the invasion and migration of head and neck squamous cancer cells and analysis of the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Adenosylmethionine Inhibits the Growth of Cancer Cells by Reversing the Hypomethylation Status of c-myc and H-ras in Human Gastric Cancer and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing S-Adenosylmethionine (SAMe) in Experimental Buffers
For researchers, scientists, and drug development professionals utilizing S-adenosylmethionine (SAMe), maintaining its solubility and stability in experimental buffers is critical for reliable and reproducible results. This guide provides troubleshooting advice and answers to frequently asked questions to address common challenges with SAMe precipitation.
Frequently Asked Questions (FAQs)
Q1: What is S-adenosylmethionine (SAMe) and why is it prone to instability?
A1: S-adenosylmethionine is a vital biological molecule that serves as the primary methyl group donor in a vast number of metabolic reactions, including the methylation of DNA, RNA, proteins, and lipids.[1] Its chemical structure contains a reactive sulfonium (B1226848) ion, which makes it highly susceptible to degradation.[2] SAMe is particularly unstable at neutral to alkaline pH and at room temperature or higher, breaking down into compounds like S-adenosylhomocysteine (SAH), adenine, and 5'-methylthioadenosine.[2][3] This inherent instability can lead to loss of biological activity and precipitation in experimental solutions.
Q2: What are the most stable forms of SAMe for laboratory use?
A2: For laboratory applications, SAMe is most commonly available as a salt, with the tosylate and disulfate tosylate forms being prevalent.[4][5] These salt forms enhance the stability of the SAMe molecule, particularly in its solid state.[2] It is crucial to refer to the manufacturer's certificate of analysis for information on the purity and specific salt form of the SAMe being used.
Q3: What are the primary factors that cause SAMe to precipitate in experimental buffers?
A3: The precipitation of SAMe in experimental buffers is primarily influenced by:
-
pH: SAMe is most stable in acidic conditions (pH 4.0-5.0). As the pH approaches neutral (7.0) and becomes alkaline, the rate of degradation increases significantly, which can lead to the formation of less soluble degradation products.
-
Temperature: Higher temperatures accelerate the degradation of SAMe. It is recommended to prepare and store SAMe solutions at low temperatures (on ice or at 4°C) and for long-term storage, at -20°C or -80°C.[6]
-
Buffer Composition: Although direct evidence is limited in the provided search results, high concentrations of certain buffer salts could potentially lead to "salting-out" effects, reducing the solubility of SAMe. The interaction with buffer components should be considered, especially in complex buffer systems.
-
Presence of Divalent Cations: While specific studies on SAMe precipitation by divalent cations were not found, it is known that ions like Ca²⁺ and Mg²⁺ can interact with biomolecules and influence their solubility.[7][8] In enzymatic assays where SAMe is used, these cations are often required for enzyme activity and their effect on SAMe solubility should be monitored.[9][10]
Q4: Which buffers are recommended for experiments involving SAMe?
A4: The choice of buffer depends on the specific requirements of the experiment, particularly the optimal pH for the enzyme or reaction being studied.
-
Acidic Buffers (e.g., citrate, acetate): These are ideal for storing SAMe stock solutions due to the enhanced stability of SAMe at acidic pH.
-
Phosphate (B84403) Buffers: While widely used, care should be taken as phosphate ions can sometimes interact with other components in the reaction mixture. A study on SAMe stability was conducted in a sodium phosphate buffer at pH 2.5.
-
Tris and HEPES Buffers: These are common buffers for enzymatic assays that often require a pH around 7.4. When using these buffers, it is especially important to prepare the SAMe stock solution correctly and add it to the reaction mixture just before initiating the experiment to minimize degradation and precipitation.
Troubleshooting Guides
Problem 1: My freshly prepared SAMe stock solution is cloudy or has a visible precipitate.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure vigorous vortexing or gentle warming (to no higher than 37°C for a short period) to fully dissolve the SAMe salt. |
| High Concentration | The desired concentration may exceed the solubility limit in the chosen solvent. Try preparing a more dilute stock solution. |
| Incorrect Solvent pH | If dissolving in a buffer, ensure the pH is acidic (ideally between 4.0 and 5.0) to maximize solubility and stability. |
| Poor Quality of SAMe | Verify the purity and integrity of the SAMe reagent. If possible, test a new batch of the compound. |
Problem 2: A precipitate forms after adding my SAMe stock solution to the reaction buffer.
| Possible Cause | Troubleshooting Step |
| pH Shift | The addition of the acidic SAMe stock solution may have lowered the pH of the reaction buffer, causing other components to precipitate. Verify the final pH of the reaction mixture. |
| "Salting Out" Effect | The final concentration of salts from both the buffer and the SAMe stock solution may be too high, causing SAMe or other components to precipitate. Try using a lower concentration of the buffer or SAMe. |
| Interaction with Divalent Cations | If your reaction buffer contains divalent cations like Mg²⁺ or Ca²⁺, they may be interacting with SAMe or other components. Try adding the SAMe solution last and just before starting the reaction. |
| Temperature Change | If the reaction is performed at a higher temperature, the accelerated degradation of SAMe could lead to the formation of insoluble byproducts. Prepare fresh SAMe solutions and keep them on ice until use. |
Data Presentation
| Condition | Effect on SAMe Stability | Recommendation for Solubility |
| Acidic pH (4.0-5.0) | High | Recommended for stock solutions |
| Neutral pH (~7.4) | Low | Prepare fresh and use immediately |
| Alkaline pH (>8.0) | Very Low | Avoid if possible |
| Low Temperature (0-4°C) | High | Recommended for preparation and short-term storage |
| Room Temperature (~25°C) | Low | Minimize exposure |
| High Temperature (>37°C) | Very Low | Avoid |
| High Salt Concentration | May Decrease Solubility | Use the lowest effective buffer concentration |
| Divalent Cations (e.g., Mg²⁺, Ca²⁺) | Potential for Interaction | Add SAMe last to the reaction mixture |
Experimental Protocols
Protocol 1: Preparation of a 10 mM S-Adenosylmethionine (SAMe) Stock Solution from Tosylate Salt
Materials:
-
S-adenosyl-L-methionine p-toluenesulfonate salt
-
Nuclease-free water, pre-chilled to 4°C
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile filter tips
-
pH meter
-
0.1 N HCl
Procedure:
-
Pre-cool all solutions and equipment: Place the nuclease-free water, microcentrifuge tubes, and pipette tips on ice or in a 4°C cold room.
-
Weigh the SAMe-tosylate salt: On a calibrated analytical balance, carefully weigh the required amount of SAMe-tosylate salt. The molecular weight will vary depending on the specific salt form, so consult the manufacturer's information.
-
Dissolve in acidic water: Resuspend the weighed SAMe-tosylate in a small volume of cold nuclease-free water. To enhance stability, adjust the pH of the water to between 4.0 and 5.0 with a small amount of 0.1 N HCl before adding the SAMe.
-
Vortex to dissolve: Vortex the solution thoroughly until the SAMe is completely dissolved. If necessary, brief, gentle warming in a 37°C water bath can be used, but avoid prolonged heating.
-
Adjust to final volume: Once dissolved, add cold, pH-adjusted nuclease-free water to reach the final desired concentration of 10 mM.
-
Verify concentration and purity (Optional but Recommended): The concentration and purity of the SAMe stock solution can be verified using HPLC with UV detection at 254 nm.[11][12]
-
Aliquot and store: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: For short-term storage (up to one week), store the aliquots at 4°C. For long-term storage, flash-freeze the aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[6]
Mandatory Visualizations
Caption: Factors contributing to SAMe precipitation in buffers.
Caption: Workflow for troubleshooting SAMe precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102321136A - Preparation method for S-adenosine-L-methionine disulfate tosylate - Google Patents [patents.google.com]
- 5. CN102321136B - Preparation method for S-adenosine-L-methionine disulfate tosylate - Google Patents [patents.google.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. path.web.ua.pt [path.web.ua.pt]
- 8. researchgate.net [researchgate.net]
- 9. Structure of the divalent metal ion activator binding site of S-adenosylmethionine synthetase studied by vanadyl(IV) electron paramagnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of monovalent cation activation of S-adenosylmethionine synthetase using mutagenesis and uranyl inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Improving the shelf life of reconstituted S-Adenosyl-L-methionine solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life of reconstituted S-Adenosyl-L-methionine (SAMe) solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and efficacy of SAMe in your experiments.
Troubleshooting Guide: SAMe Solution Instability
Encountering issues with the stability of your reconstituted SAMe solution? Use this guide to diagnose and resolve common problems.
| Symptom | Potential Cause | Troubleshooting Steps |
| Rapid loss of SAMe activity | Improper pH of the solution: SAMe is unstable at neutral and alkaline pH.[1][2] | - Ensure the reconstitution buffer is acidic, ideally between pH 3.0 and 5.0.[2] - For longer storage, consider preparing solutions in 20 mM HCl.[3] - Verify the pH of your final solution using a calibrated pH meter. |
| Precipitate formation in the solution | Degradation Product Insolubility: Degradation products like 5'-methylthioadenosine (MTA) can precipitate out of solution.[4][5] | - This is a strong indicator of significant degradation. Discard the solution and prepare a fresh batch following stabilization protocols. - Analyze the precipitate using techniques like HPLC to confirm its identity. |
| Inconsistent experimental results | Variable SAMe Concentration: Degradation over the course of an experiment can lead to inconsistent effective concentrations.[5] | - Prepare fresh SAMe solutions for each experiment, or immediately before use. - If storing, aliquot the solution and freeze at -80°C to minimize freeze-thaw cycles. - Perform a stability study under your specific experimental conditions to determine the rate of degradation. |
| Discoloration of the solution | Oxidation or other chemical reactions: Exposure to light or contaminants can accelerate degradation. | - Store SAMe solutions in amber vials or protect from light. - Use high-purity water and reagents for reconstitution. - Consider adding an antioxidant like ascorbic acid to the formulation.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of reconstituted SAMe instability?
A1: The primary cause of instability is its susceptibility to degradation through several pathways, most notably intramolecular cyclization and hydrolysis.[1][7] These reactions are significantly accelerated by factors such as neutral to alkaline pH, elevated temperatures, and the presence of moisture.[1][4]
Q2: What is the optimal pH for storing reconstituted SAMe?
A2: Reconstituted SAMe is most stable in acidic conditions. A pH range of 3.0 to 5.0 is recommended for improved stability.[2] For extended storage, preparing the solution in 20 mM hydrochloric acid can also minimize decomposition.[3]
Q3: How should I store my reconstituted SAMe solution for short-term and long-term use?
A3: For short-term use (within a day), it is recommended to keep the solution on ice and protected from light. Aqueous solutions of SAMe are not recommended for storage for more than one day unless stabilized.[3] For long-term storage, it is best to prepare the solution in an acidic buffer, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C.[3]
Q4: Can I use stabilizing agents to prolong the shelf life of my SAMe solution?
A4: Yes, certain excipients can enhance the stability of SAMe. Trehalose (B1683222) has been shown to have a protective effect on lyophilized SAMe.[4][8] Additionally, antioxidants such as ascorbic acid (or its salts) can be added to the composition to improve storage stability.[6]
Q5: What are the main degradation products of SAMe I should be aware of?
A5: The primary degradation products of SAMe in aqueous solution are 5'-methylthioadenosine (MTA) and homoserine lactone, formed via intramolecular cyclization.[9][10] Under neutral and alkaline conditions, hydrolysis can also lead to the formation of adenine (B156593) and S-ribosylmethionine.[1]
Data Summary: Factors Affecting SAMe Stability
The following table summarizes the impact of various conditions on the stability of SAMe solutions.
| Factor | Condition | Effect on Stability | Reference |
| pH | Acidic (pH 3.0-5.0) | Increased stability | [2] |
| Neutral (pH 7.0) | Unstable, rapid degradation | [1][5] | |
| Alkaline (pH > 7.5) | Highly unstable, rapid degradation | [1][5] | |
| Temperature | -80°C | Recommended for long-term storage of solutions | [3] |
| -20°C | Suitable for short to medium-term storage | [11] | |
| 4°C | Limited stability, use within a short period | [3] | |
| Room Temperature (20-25°C) | Unstable, significant degradation occurs | [2][4] | |
| 37°C | Very unstable, rapid degradation | [4][5] | |
| Additives | Trehalose | Protective effect, especially for lyophilized form | [4][8] |
| Ascorbic Acid | Improves storage stability | [6] | |
| Strong Acid Salts (e.g., phytate, tosylate) | Enhances dry-state stability | [12] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized SAMe Stock Solution
Objective: To prepare a 10 mM stock solution of SAMe with enhanced stability for use in various downstream experiments.
Materials:
-
S-Adenosyl-L-methionine (as a stable salt, e.g., tosylate disulfate salt)
-
20 mM Hydrochloric Acid (HCl), sterile-filtered
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate the SAMe powder to room temperature before opening the container to prevent condensation.
-
On an analytical balance, accurately weigh the amount of SAMe salt required to make the desired volume of a 10 mM solution. Note: Adjust the mass based on the molecular weight of the specific SAMe salt you are using.
-
In a sterile microcentrifuge tube, add the appropriate volume of cold, sterile 20 mM HCl.
-
Slowly add the weighed SAMe powder to the HCl solution while gently vortexing to facilitate dissolution.
-
Once fully dissolved, immediately aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Label the tubes clearly with the name of the solution, concentration, and date of preparation.
-
For long-term storage, flash-freeze the aliquots in liquid nitrogen and then transfer them to a -80°C freezer. For short-term storage (up to one week), store at -20°C.
Protocol 2: Stability Assessment of Reconstituted SAMe by HPLC
Objective: To determine the degradation rate of a reconstituted SAMe solution under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Reconstituted SAMe solution (prepared as per Protocol 1 or your experimental protocol)
-
HPLC system with a UV detector
-
Strong cation exchange (SCX) column (e.g., Phenomenex Luna SCX)
-
Mobile phase: 0.5 M ammonium (B1175870) formate, pH adjusted to 4.0 with formic acid
-
SAMe and 5'-methylthioadenosine (MTA) analytical standards
-
Incubator or water bath set to the desired experimental temperature
-
Autosampler vials
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the SAMe and MTA standards in the mobile phase to create a standard curve for quantification.
-
-
Sample Preparation and Incubation:
-
Place an aliquot of your reconstituted SAMe solution in an autosampler vial. This will be your time zero (T=0) sample.
-
Place the remaining solution under the desired experimental conditions (e.g., 37°C incubator).
-
-
HPLC Analysis:
-
Set the HPLC column temperature to 20°C and the flow rate to 1.2 mL/min. Set the UV detector to a wavelength of 260 nm.[12]
-
Inject the T=0 sample onto the HPLC system and record the chromatogram.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the incubated SAMe solution, place them in autosampler vials, and inject them onto the HPLC system.
-
-
Data Analysis:
-
Identify the peaks for SAMe and MTA in your chromatograms based on the retention times of the standards. The retention time for SAMe is expected to be around 11.0 minutes under these conditions.[12]
-
Quantify the concentration of SAMe remaining and MTA formed at each time point using the standard curves.
-
Plot the percentage of remaining SAMe against time to determine the stability of your solution under the tested conditions.
-
Visual Guides
Caption: Major degradation pathways of S-Adenosyl-L-methionine in aqueous solutions.
Caption: Troubleshooting workflow for unstable SAMe solutions.
References
- 1. Frontiers | Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 6. US8148348B2 - Method of stabilizing S-adenosyl-L-methionine and stabilized composition - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Stabilization of S-adenosyl-L-methionine promoted by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
Pipetting and mixing techniques for consistent results in SAMe assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in S-Adenosylmethionine (SAMe) assays. Proper pipetting and mixing techniques are fundamental to minimizing variability and ensuring the accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pipetting steps that can introduce variability in SAMe assays?
A1: Several pipetting steps are critical for ensuring consistency. Inaccurate volume dispensing, especially of the enzyme or SAMe, can directly impact the reaction rate. Inconsistent pipetting of viscous solutions, such as concentrated enzyme stocks, can also lead to significant errors. To mitigate these, always use calibrated pipettes and follow best practices like pre-wetting the tip, using the correct pipetting technique (forward or reverse), and maintaining a consistent pipetting speed and angle.[1][2][3]
Q2: How does the viscosity of enzyme solutions affect pipetting accuracy?
A2: Enzyme solutions, often stored in glycerol, can be highly viscous.[4] This viscosity can lead to incomplete aspiration or dispensing of the intended volume, resulting in lower enzyme concentration in the assay and consequently, reduced reaction rates. For viscous liquids, it is recommended to use reverse pipetting, pipette slowly to allow the liquid to fully enter and exit the tip, and consider using wide-bore or low-retention pipette tips.[2][3][5]
Q3: What is the best way to mix reagents after addition to the reaction well?
A3: Thorough but gentle mixing is crucial to ensure a homogenous reaction mixture without denaturing the enzyme. For small volumes in microplates, mixing by gently pipetting up and down several times is effective.[6] Avoid creating bubbles, which can interfere with absorbance or fluorescence readings.[1] For larger volumes, gentle vortexing for a short duration can be used.[7] The key is to have a consistent mixing procedure for all wells.
Q4: How critical is temperature equilibration of reagents before starting the assay?
A4: Temperature is a critical factor in enzyme kinetics. It is essential to ensure that all reagents, including the buffer, enzyme, substrate, and SAMe, are at the specified assay temperature before initiating the reaction.[1] Failure to do so can lead to variability in reaction rates, especially in the initial phase of the assay.
Q5: What are common sources of interference in SAMe assays?
A5: Interference can arise from various components in the sample or reagents. Endogenous substances in biological samples, such as serum or plasma, can inhibit the methyltransferase or interfere with the detection method.[8][9][10] For example, hemolysis, lipemia, and high concentrations of proteins can affect assay results.[8] It is also important to be aware of potential interference from compounds being screened in drug discovery applications, which may inhibit coupling enzymes used in some assay formats or have inherent fluorescence.[11]
Troubleshooting Guide
This guide addresses common issues encountered during SAMe assays and provides systematic steps to identify and resolve them.
Issue 1: High Variability Between Replicates (High Coefficient of Variation - CV)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inaccurate Pipetting | - Ensure all pipettes are properly calibrated. - Use the smallest volume pipette appropriate for the volume being dispensed. - Pre-wet the pipette tip 2-3 times with the reagent before aspirating the final volume. - Maintain a consistent pipetting angle (20-45 degrees) and immerse the tip just below the liquid surface.[1] - For viscous enzyme solutions, use reverse pipetting and a slower pipetting speed.[2][3] |
| Inadequate Mixing | - After adding each reagent, mix the contents of the well thoroughly by gently pipetting up and down 5-10 times. - Avoid introducing air bubbles. If bubbles form, gently tap the plate on the benchtop to dislodge them. - Ensure a consistent mixing technique and duration for all wells.[6] |
| Temperature Fluctuations | - Allow all reagents and plates to equilibrate to the assay temperature before starting the experiment. - Avoid placing plates on cold or hot surfaces during incubation unless specified in the protocol. |
| Edge Effects in Microplates | - To minimize evaporation from wells on the edge of the plate, fill the outer wells with water or buffer. - Ensure the plate is sealed properly during incubation. |
Issue 2: Low or No Signal
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. - Prepare fresh enzyme dilutions for each experiment. - Run a positive control with a known active enzyme to verify assay components. |
| Degraded SAMe | - S-Adenosylmethionine is unstable, particularly at neutral or alkaline pH and elevated temperatures.[12] Prepare SAMe solutions fresh and keep them on ice. - Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12][13] |
| Incorrect Reagent Concentration | - Double-check all calculations for reagent dilutions. - Verify the concentrations of stock solutions. |
| Incorrect Wavelength/Filter Settings | - Ensure the plate reader is set to the correct excitation and emission wavelengths for fluorescent assays or the correct wavelength for absorbance assays.[14] |
Issue 3: High Background Signal
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Contaminated Reagents | - Use fresh, high-quality reagents. - Filter-sterilize buffers to remove any particulate matter. |
| Autofluorescence of Compounds | - If screening compound libraries, test the intrinsic fluorescence of the compounds at the assay wavelengths. - Subtract the background fluorescence of the compound from the assay signal. |
| Non-specific Binding | - In assays involving antibodies or other binding proteins, ensure that appropriate blocking agents are used.[9] |
Experimental Protocols
General Protocol for a Non-Radioactive Histone Methyltransferase Assay
This protocol provides a general framework for an in vitro histone methyltransferase assay using a fluorescent-based detection method.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT). Ensure all components are thoroughly dissolved and the pH is adjusted correctly.[15][16]
-
Enzyme Dilution: Prepare a working dilution of the methyltransferase enzyme in cold assay buffer immediately before use. Keep the enzyme on ice at all times.[4]
-
Substrate Solution: Prepare a working solution of the histone substrate (e.g., recombinant histone H3) in assay buffer.
-
SAMe Solution: Prepare a fresh working solution of S-Adenosylmethionine in cold, sterile water or a suitable buffer. Store on ice.[12]
-
Detection Reagents: Prepare the detection reagents according to the manufacturer's instructions for the specific assay kit being used (e.g., a coupled enzyme system that detects the formation of S-adenosylhomocysteine - SAH).[17]
2. Assay Procedure:
-
Add 25 µL of assay buffer to each well of a 96-well black microplate.
-
Add 5 µL of the compound to be tested (or vehicle control).
-
Add 10 µL of the histone substrate solution to each well.
-
Add 5 µL of the diluted methyltransferase enzyme to initiate the reaction. Mix gently by pipetting up and down.
-
Add 5 µL of the SAMe solution to start the methylation reaction. Mix thoroughly but gently.[6]
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the desired reaction time (e.g., 60 minutes). Seal the plate to prevent evaporation.
-
Stop the reaction according to the kit manufacturer's protocol (this may involve adding a stop solution).
-
Add the detection reagents as per the manufacturer's protocol.
-
Incubate for the recommended time to allow the detection signal to develop.
-
Read the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths.
Quantitative Data Summary
The following table summarizes typical coefficients of variation (CV) that are considered acceptable for quantitative assays and the impact of storage conditions on the stability of SAMe.
| Parameter | Value | Reference |
| Acceptable Intra-assay CV | < 10-15% | [18] |
| Acceptable Inter-assay CV | < 20% | [18] |
| SAMe Stability in Liver Tissue (SAM/SAH ratio) | Decrease of 34% after 5 min at 4°C | [12] |
| SAMe Stability in Liver Tissue (SAM/SAH ratio) | Decrease of 48% after 2 min at 25°C | [12] |
| SAMe Stability in Liver Tissue (SAM/SAH ratio) | Decrease of 40% after 2 months at -80°C | [12] |
Visualizations
Troubleshooting Workflow for Inconsistent SAMe Assay Results
The following diagram illustrates a logical workflow for troubleshooting inconsistent results in your SAMe assays.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. news-medical.net [news-medical.net]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. jove.com [jove.com]
- 8. sundiagnostics.us [sundiagnostics.us]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. frederick.cancer.gov [frederick.cancer.gov]
- 16. pharmabeginers.com [pharmabeginers.com]
- 17. promega.com [promega.com]
- 18. aphl.org [aphl.org]
Technical Support Center: S-Adenosyl-L-methionine (SAM) Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature and pH on the stability and activity of S-Adenosyl-L-methionine (SAM).
Frequently Asked Questions (FAQs)
Q1: What is S-Adenosyl-L-methionine (SAM) and why is its stability a concern?
A1: S-Adenosyl-L-methionine (SAM) is a crucial biological cofactor involved in methyl group transfer reactions, essential for the methylation of proteins, lipids, and nucleic acids.[1] Its chemical instability, particularly in aqueous solutions, presents a significant challenge in experimental settings. SAM is susceptible to degradation, which can lead to reduced activity and the formation of confounding byproducts, impacting the accuracy and reproducibility of experimental results.[2][3]
Q2: What are the primary factors that affect SAM stability?
A2: The two main factors influencing SAM stability are temperature and pH. High temperatures and neutral to alkaline pH levels significantly accelerate its degradation.[2] The presence of humidity can also contribute to the instability of lyophilized SAM.
Q3: What are the optimal storage conditions for SAM?
A3: For long-term stability, SAM and its solutions should be stored at low temperatures, ideally at -20°C or below.[4] Aqueous solutions of SAM are most stable under acidic conditions (pH 3.0-5.0).[2] Therefore, it is recommended to prepare stock solutions in an acidic buffer and store them in aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the main degradation products of SAM?
A4: SAM primarily degrades into 5'-methylthioadenosine (MTA) and homoserine lactone through cleavage.[1][3] Other degradation products can include adenine (B156593) and S-ribosylmethionine. The formation of these byproducts can interfere with experimental assays and lead to inaccurate results.
Q5: How does pH affect the activity of SAM-dependent enzymes?
A5: While SAM is most stable at an acidic pH, many SAM-dependent enzymes, such as methyltransferases, exhibit optimal activity at neutral or slightly alkaline pH (typically around 7.4 to 8.5). This creates a trade-off between maintaining SAM stability and ensuring optimal enzyme function during an experiment.
Troubleshooting Guides
Issue 1: Low or No Activity of SAM-Dependent Enzyme
| Possible Cause | Troubleshooting Step | Explanation |
| Degraded SAM | Prepare fresh SAM solution in a cold, acidic buffer (pH 3.0-5.0) immediately before use. Aliquot stock solutions to minimize freeze-thaw cycles. | SAM is highly unstable at neutral or alkaline pH, which is often the optimal pH for enzymatic reactions. Preparing it fresh and in an acidic buffer minimizes degradation before it is added to the reaction mixture. |
| Suboptimal pH of the reaction buffer | Ensure the reaction buffer pH is optimal for the specific enzyme being used. This information is typically available in the literature or from the enzyme supplier. | While acidic pH preserves SAM, the enzyme will not function efficiently if the pH is outside its optimal range. |
| Suboptimal reaction temperature | Verify the optimal temperature for your enzyme. Perform the assay at the recommended temperature. | Enzyme activity is highly dependent on temperature. Temperatures that are too low will reduce the reaction rate, while excessively high temperatures can denature the enzyme. |
| Presence of inhibitors in the reaction mixture | Ensure that reagents like DTT or EDTA are at concentrations compatible with your enzymatic assay, as they can inhibit certain enzymes in the coupled assay system. | Some SAM-dependent methyltransferase assays use coupled enzyme systems that can be sensitive to reducing agents or chelators. |
Issue 2: High Background Signal or Non-Reproducible Results
| Possible Cause | Troubleshooting Step | Explanation |
| Non-enzymatic degradation of SAM | Run a "no-enzyme" control (all reaction components except the enzyme) to quantify the extent of non-enzymatic SAM degradation under your assay conditions. | This will help you differentiate between the signal generated by enzymatic activity and that from spontaneous SAM decay. |
| Interference from SAM degradation products | If possible, use an analytical method like HPLC to separate and quantify the specific product of the enzymatic reaction, rather than measuring the disappearance of SAM. | Degradation products can interfere with certain detection methods, such as spectrophotometric assays that monitor changes in absorbance at specific wavelengths. |
| Inconsistent sample handling | Ensure all solutions are thoroughly mixed and that the assay is initiated consistently across all samples. Use a master mix for the reaction components to minimize pipetting errors. | Variations in reagent concentrations or incubation times can lead to non-reproducible results. |
Quantitative Data on SAM Stability
The stability of SAM is highly dependent on both pH and temperature. The following tables summarize the degradation of SAM under various conditions.
Table 1: Impact of pH on SAM Stability at 37°C
| pH | Half-life (approximate) | Reference |
| 3.0-5.0 | Relatively Stable | [2] |
| 7.5 | Markedly Unstable | [3] |
| 8.0 | ~16 hours | [5][6] |
Table 2: Impact of Temperature on SAM Stability in Solution
| Temperature | Condition | Stability | Reference |
| -20°C | Acidic Buffer (pH ≈ 3) | Stable for at least one month | [4] |
| 20-25°C | Slightly Acidic (pH 3.0-5.0) | Comparatively Stable | [2] |
| 37°C | Lyophilized with trehalose (B1683222) | 65% remaining after 50 days | [7] |
| 40-60°C | Aqueous Solution | Rapid degradation | [2] |
Experimental Protocols
Protocol 1: Assessing SAM Stability by HPLC
This protocol allows for the quantification of SAM and its major degradation product, MTA, over time to determine stability under specific pH and temperature conditions.
-
Preparation of SAM Solutions:
-
Prepare buffers at the desired pH values (e.g., pH 4.0, 7.4, and 8.0).
-
Dissolve SAM in each buffer to a final concentration of 1 mg/mL.
-
Prepare these solutions in a cold environment (e.g., on ice) to minimize initial degradation.
-
-
Incubation:
-
Aliquot the SAM solutions into separate vials for each time point and condition to be tested.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.
-
Immediately quench the degradation by adding an equal volume of a strong acid (e.g., 1M HCl) and flash-freeze the sample in liquid nitrogen. Store at -80°C until analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of a suitable buffer system. For example, a gradient of ammonium (B1175870) formate (B1220265) buffer at pH 4.0 and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm or 257 nm.[4]
-
Injection Volume: 20 µL.
-
Quantification: Create a standard curve for both SAM and MTA to quantify their concentrations in the samples at each time point.
-
-
Data Analysis:
-
Plot the concentration of SAM versus time for each pH and temperature condition.
-
Calculate the degradation rate and/or the half-life of SAM under each condition.
-
Visualizations
Caption: Workflow for assessing SAM stability.
Caption: Factors influencing SAM stability and activity.
References
- 1. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties [frontiersin.org]
- 6. Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of S-adenosyl-L-methionine promoted by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SAMe-Based Colorimetric and Fluorescent Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing S-adenosylmethionine (SAMe)-based colorimetric and fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind SAMe-based methyltransferase assays?
A1: S-adenosylmethionine (SAMe) is a universal methyl group donor used by methyltransferase (MTase) enzymes. In a typical assay, the MTase transfers a methyl group from SAMe to a specific substrate. This reaction converts SAMe into S-adenosylhomocysteine (SAH). The assay then measures either the consumption of SAMe, the formation of SAH, or the methylated product. Colorimetric and fluorescent methods rely on a series of enzymatic steps that convert SAH into a detectable signal, such as a change in absorbance or fluorescence.[1][2][3][4] A common approach involves the enzymatic conversion of SAH to homocysteine, which can then be detected.[1] Luminescence-based assays, like MTase-Glo™, convert SAH to ADP, which then drives a luciferase reaction to produce light.[5][6]
Q2: How do I choose between a colorimetric, fluorescent, or luminescent assay?
A2: The choice depends on several factors including the required sensitivity, throughput, and potential for compound interference.
-
Colorimetric assays are often cost-effective and utilize standard absorbance plate readers. However, they may have lower sensitivity and can be susceptible to interference from colored compounds.[1][2][3][4]
-
Fluorescent assays generally offer higher sensitivity than colorimetric assays. They are suitable for high-throughput screening (HTS) but can be prone to interference from fluorescent compounds and light scattering.[7][8][9][10]
-
Luminescent assays , such as the MTase-Glo™ assay, are highly sensitive, have a wide dynamic range, and are less susceptible to interference from fluorescent compounds, making them very robust for HTS.[6][11]
Q3: What are typical Z' factor and Signal-to-Background (S/B) values for these assays?
A3: A Z' factor greater than 0.5 is generally considered excellent for HTS assays.[12] For SAMe-based assays, robust performance is indicated by Z' factors in the range of 0.6 to 0.9.[11][13][14] Signal-to-Background (S/B) ratios can vary, but values between 4 and 10 are commonly observed in well-performing assays.[13] However, a good Z' factor can still be achieved even with some variation in the S/B ratio.[13]
Troubleshooting Guide
High Background Signal
Problem: The negative control wells (without enzyme or substrate) show a high signal, reducing the assay window and sensitivity.
| Potential Cause | Recommended Solution |
| Reagent Contamination | Use fresh, high-purity reagents and sterile water/buffers. Ensure that pipette tips are changed between each reagent addition to avoid cross-contamination.[15][16] |
| Non-Specific Binding | Increase the concentration of the blocking agent (e.g., BSA) or add a non-ionic detergent (e.g., Tween-20) to the blocking and wash buffers.[15][17] Optimize the number and duration of wash steps to thoroughly remove unbound reagents.[15][17][18] |
| Compound Autofluorescence (Fluorescent Assays) | Test compounds for inherent fluorescence at the assay's excitation and emission wavelengths. If a compound is autofluorescent, consider using a red-shifted fluorescent probe or switching to a non-fluorescent assay format like luminescence.[7][8][10][19] |
| Light Scattering (Fluorescent Assays) | Precipitated compounds can cause light scattering. Check the solubility of test compounds in the assay buffer. An increase in the fluorophore concentration can sometimes minimize this interference.[7] |
| Substrate Instability/Degradation | Prepare the substrate solution fresh before each experiment. Store stock solutions at the recommended temperature and protect from light if they are light-sensitive.[16][20] |
| Extended Incubation Times | Adhere to the recommended incubation times. Over-incubation can lead to increased non-specific signal.[16] |
Low or No Signal
Problem: The positive control wells show a weak or no signal, indicating a problem with the assay chemistry or components.
| Potential Cause | Recommended Solution |
| Inactive Enzyme or Reagents | Ensure all enzymes and reagents are stored correctly and have not expired. Avoid repeated freeze-thaw cycles. Prepare fresh reagents for each experiment.[21] |
| Suboptimal Reagent Concentrations | Titrate the enzyme, SAMe, and substrate concentrations to determine the optimal concentrations for your specific experimental setup.[22] |
| Incorrect Incubation Time or Temperature | Ensure that incubations are carried out at the recommended temperature and for the specified duration.[23] |
| Incompatible Buffer Components | Verify that the assay buffer pH and composition are optimal for the methyltransferase being studied. Some buffer components can inhibit enzyme activity. |
| Incorrect Wavelength Settings | Double-check that the plate reader is set to the correct excitation and emission (for fluorescence) or absorbance (for colorimetric) wavelengths as specified in the protocol.[24] |
| Photobleaching (Fluorescent Assays) | Minimize the exposure of fluorescent reagents and plates to light. Use plate sealers and keep plates covered during incubations.[23] |
Inconsistent or Variable Results
Problem: High variability between replicate wells or between experiments.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent dispensing. Prepare a master mix for reagents to be added to multiple wells to minimize pipetting errors.[16] |
| Incomplete Reagent Mixing | Gently mix all reagents and master mixes thoroughly before aliquoting into the plate wells. Ensure the plate is mixed properly after reagent addition, if required by the protocol. |
| Well-to-Well Variation in Temperature | Ensure the entire plate is at a uniform temperature during incubation. Avoid placing plates in areas with temperature gradients. |
| Edge Effects | To minimize evaporation from the outer wells, which can concentrate reagents and affect results, consider not using the outermost wells of the plate or filling them with buffer/water. |
| Plate Reader Inconsistency | Ensure the plate reader is properly calibrated and maintained. |
False Positives or False Negatives
Problem: Test compounds incorrectly appear as inhibitors (false positives) or inactive (false negatives).
| Potential Cause | Recommended Solution |
| Compound Interference with Detection Chemistry | Test compounds for their ability to inhibit the coupling enzymes in the detection cascade or to quench the fluorescent/luminescent signal. Run a counterscreen in the absence of the primary enzyme to identify such interference.[11] |
| Compound Reactivity with Reagents | Some compounds may chemically react with assay components (e.g., Ellman's reagent in some colorimetric assays), leading to a false signal. |
| Compound Inhibition of Coupling Enzymes | In coupled-enzyme assays, a compound might inhibit one of the downstream enzymes rather than the target methyltransferase, leading to a false positive.[11] This can be tested by running the assay with the product of the primary reaction (SAH) as the starting material. |
| Use of Red-shifted Dyes to Mitigate Interference | For fluorescent assays, using longer wavelength (red-shifted) dyes can help overcome interference from autofluorescent compounds.[8][10] |
Quantitative Assay Performance Data
The following tables provide typical performance metrics for SAMe-based methyltransferase assays. These values can serve as a benchmark for your own experiments.
Table 1: Typical Assay Quality Metrics
| Parameter | Typical Value | Reference |
| Z' Factor | 0.5 - 0.9 | [11][12][13][14][22] |
| Signal-to-Background (S/B) Ratio | 4 - 10 | [13][22] |
| Signal-to-Noise (S/N) Ratio | > 10 is desirable | [25][26][27][28] |
Table 2: IC50 Values for Common Methyltransferase Inhibitors
| Inhibitor | Target Methyltransferase | Reported IC50 | Reference |
| Sinefungin | SETD7 | 0.31 µM | [22] |
| BIX-01294 | G9a | 5.3 µM | [22] |
| EPZ-6438 | EZH2 | 9 nM | [29] |
| STM2457 | METTL3 | 16.9 nM | [30] |
| A-485 | p300/CBP | 60 nM | [30] |
| UNC0638 | EHMT2 (G9a) | Varies by cell line | [31] |
| GSK343 | EZH2 | Varies by cell line | [31] |
Experimental Protocols
General Protocol for a Colorimetric Methyltransferase Assay
This protocol is a generalized procedure and may require optimization for specific enzymes and substrates.
-
Reagent Preparation: Prepare assay buffer, SAMe solution, methyltransferase enzyme solution, and substrate solution at desired concentrations.
-
Reaction Setup:
-
In a 96-well clear, flat-bottom plate, add the assay components in the following order:
-
Assay Buffer
-
Methyltransferase enzyme
-
Substrate
-
-
Include appropriate controls:
-
Negative Control (No Enzyme): Assay buffer and substrate.
-
Positive Control: A known concentration of SAH can be used in place of the enzyme and substrate reaction.[2]
-
Test Compound Wells: Add test compounds at various concentrations.
-
-
-
Initiate Reaction: Add SAMe solution to all wells to start the methyltransferase reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).
-
SAH Detection:
-
Signal Measurement: Incubate for the color to develop and then measure the absorbance at the appropriate wavelength (e.g., 510 nm or 570 nm) using a microplate reader.[2][32]
-
Data Analysis: Subtract the absorbance of the negative control from all other wells. Plot the absorbance against the concentration of the test compound to determine IC50 values.
General Protocol for a Fluorescent/Luminescent Methyltransferase Assay (e.g., MTase-Glo™)
This protocol is based on the principles of the MTase-Glo™ assay and may need to be adapted for other fluorescent or luminescent kits.
-
Reagent Preparation: Prepare assay buffer, SAMe solution, methyltransferase enzyme solution, and substrate solution.
-
Methyltransferase Reaction:
-
In a white, opaque 96-well or 384-well plate (for luminescence), add the assay components.
-
Include negative controls (no enzyme) and positive controls (enzyme and substrate, no inhibitor).
-
Add test compounds to the appropriate wells.
-
Initiate the reaction by adding SAMe.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., room temperature or 37°C) for the desired time.
-
SAH Detection (Luminescent):
-
Add the MTase-Glo™ Reagent, which converts SAH to ADP.
-
Incubate as recommended in the kit protocol (e.g., 30 minutes at room temperature).[33]
-
-
Signal Generation: Add the MTase-Glo™ Detection Solution, which contains luciferase and luciferin (B1168401) to generate a light signal from the ADP produced.
-
Signal Measurement: Incubate for a short period (e.g., 30 minutes) to stabilize the luminescent signal and then measure the luminescence using a plate-reading luminometer.[33]
-
Data Analysis: Calculate the net relative light units (RLU) by subtracting the negative control RLU. Determine inhibitor potency by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: Workflow for a typical SAMe-based colorimetric assay.
Caption: Simplified SAMe metabolism and transmethylation pathway.
Caption: Basic troubleshooting logic for SAMe-based assays.
References
- 1. An enzyme-coupled colorimetric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. SAM Methyltransferase Assay, A Colorimetric Continuous Kinetic Assay [gbiosciences.com]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. MTase-Glo Methyltransferase Assay Protocol [worldwide.promega.com]
- 6. MTase-Glo™ Methyltransferase Assay [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 10. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. arp1.com [arp1.com]
- 16. novateinbio.com [novateinbio.com]
- 17. How to deal with high background in ELISA | Abcam [abcam.com]
- 18. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 19. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 21. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 22. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 24. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 25. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 26. Maximizing signal-to-noise ratio in the random mutation capture assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. support.nanotempertech.com [support.nanotempertech.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. selleckchem.com [selleckchem.com]
- 31. researchgate.net [researchgate.net]
- 32. abcam.com [abcam.com]
- 33. promega.com [promega.com]
Technical Support Center: S-Adenosylmethionine (SAMe) Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-adenosylmethionine (SAMe). The information is designed to help identify and minimize contaminants in SAMe preparations, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in SAMe preparations?
A1: SAMe is a chemically unstable molecule, and its preparations can contain several types of impurities. These can be broadly categorized as:
-
Degradation Products: Due to its instability, SAMe can degrade into various products. Common degradation products include adenine, S-adenosylhomocysteine (SAH), methylthioadenosine (MTA), and homoserine lactone. The formation of these byproducts can be influenced by factors like pH, temperature, and exposure to light.[1]
-
Process-Related Impurities: These contaminants are introduced during the synthesis or purification process. They may include residual solvents, reagents, and byproducts from side reactions.[2]
-
Microbial and Environmental Contaminants: Improper handling and storage can lead to microbial contamination (bacteria, fungi) or the introduction of environmental contaminants like dust and fibers.[3][4]
Q2: How can I detect contaminants in my SAMe sample?
A2: Several analytical techniques are used to identify and quantify impurities in SAMe preparations. The choice of method depends on the type of contaminant being investigated.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying SAMe and its degradation products.[1][][6] A reversed-phase HPLC (RP-HPLC) method with UV detection is often employed.
-
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS or LC-MS/MS), mass spectrometry provides high sensitivity and specificity for identifying and characterizing unknown impurities.[1][2][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of impurities.[2]
-
Gas Chromatography (GC): GC, often coupled with MS (GC-MS), is suitable for the analysis of volatile impurities and residual solvents.[7]
Q3: What are the best practices for storing SAMe to minimize degradation?
A3: To maintain the stability of SAMe and prevent degradation, follow these storage guidelines:
-
Temperature: Store SAMe preparations at low temperatures, typically -20°C or -80°C, to slow down degradation reactions.
-
Moisture: SAMe is hygroscopic and susceptible to hydrolysis. Store it in a desiccated environment or under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Protect SAMe from light by storing it in amber vials or other light-blocking containers.
-
pH: The stability of SAMe is pH-dependent. It is most stable in acidic conditions (pH 3.5-4.5). Avoid neutral or alkaline conditions, which can accelerate degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with SAMe.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: The purity of the SAMe preparation may be compromised by contaminants, leading to variability in your results.
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your SAMe stock using a suitable analytical method like HPLC.
-
Use a Fresh Batch: If possible, compare the performance of your current batch with a new, unopened batch of SAMe.
-
Perform Forced Degradation Studies: To understand the stability of your SAMe under your experimental conditions, you can perform stress testing.[1] This involves intentionally degrading a sample to identify potential degradation products and assess their impact.
Table 1: Common SAMe Degradation Products and Their Potential Impact
| Degradation Product | Potential Impact on Experiments |
| S-adenosylhomocysteine (SAH) | Competitive inhibitor of methyltransferases. |
| Methylthioadenosine (MTA) | Can affect cell proliferation and apoptosis pathways. |
| Adenine | Can interfere with nucleic acid-related assays. |
| Homoserine Lactone | Can react with primary amines, potentially modifying proteins. |
Issue 2: Poor Solubility of SAMe Powder
Possible Cause: The SAMe preparation may have absorbed moisture, leading to clumping and reduced solubility.
Troubleshooting Steps:
-
Proper Handling: Always handle SAMe powder in a dry environment, such as a glove box or a desiccator.
-
Use of Appropriate Solvents: Dissolve SAMe in a slightly acidic buffer (pH 3.5-4.5) to improve stability and solubility.
-
Sonication: Brief sonication in an ice bath can help to dissolve any clumps.
Issue 3: Loss of SAMe Activity Over Time in Solution
Possible Cause: SAMe is unstable in aqueous solutions, especially at neutral or alkaline pH and at room temperature.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare SAMe solutions immediately before use.
-
Use a Stabilizing Buffer: Dissolve SAMe in a buffer at an acidic pH (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 4.0).
-
Store on Ice: Keep SAMe solutions on ice during the experiment to minimize degradation.
Experimental Protocols
Protocol 1: Purity Analysis of SAMe by RP-HPLC
This protocol outlines a general method for determining the purity of a SAMe sample.
Materials:
-
SAMe sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the SAMe sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it to elute the compounds.
-
-
Data Analysis:
-
Identify the peak corresponding to SAMe based on its retention time compared to a standard.
-
Calculate the purity by determining the area percentage of the SAMe peak relative to the total area of all peaks.
-
Visualizations
References
- 1. Degradation Products - Zamann Pharma Support GmbH [zamann-pharma.com]
- 2. rroij.com [rroij.com]
- 3. plasticsdecorating.com [plasticsdecorating.com]
- 4. protocolfoods.com [protocolfoods.com]
- 6. Detailed Explanation of Drug Impurity Research Methods - Senieer - What You Trust [senieer.com]
- 7. selectscience.net [selectscience.net]
Validation & Comparative
Validating SAMe-Induced DNA Methylation Changes: A Comparative Guide to Bisulfite Sequencing and its Alternatives
For researchers, scientists, and drug development professionals investigating the epigenetic effects of S-adenosylmethionine (SAMe), accurately validating changes in DNA methylation is paramount. This guide provides a comprehensive comparison of bisulfite sequencing, the gold standard for methylation analysis, with other widely used validation methods. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate technique for your research needs.
S-adenosylmethionine is a universal methyl donor crucial for numerous biological processes, including the methylation of DNA.[1][2] This epigenetic modification, primarily occurring at CpG dinucleotides, plays a pivotal role in regulating gene expression.[2][3] Dysregulation of DNA methylation is associated with various diseases, making the study of compounds like SAMe that can modulate this process a key area of research.[1] Validating the specific methylation changes induced by SAMe requires robust and accurate methodologies.
Comparing the Tools: A Head-to-Head Analysis of DNA Methylation Validation Methods
Bisulfite sequencing remains the benchmark for DNA methylation analysis due to its ability to provide single-nucleotide resolution.[3][4] The process involves treating DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[3] Subsequent sequencing reveals the original methylation status of the DNA.
While powerful, bisulfite sequencing is not without its drawbacks, including the potential for DNA degradation and biases.[5] Consequently, several alternative methods have been developed, each with its own set of advantages and limitations. These include Enzymatic Methyl-seq (EM-seq), Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq), and Pyrosequencing.
| Method | Principle | Resolution | Quantitative Accuracy | DNA Input Requirement | Cost per Sample (Illustrative) | Key Advantages | Key Disadvantages |
| Whole-Genome Bisulfite Sequencing (WGBS) | Chemical conversion of unmethylated cytosines to uracil.[3] | Single nucleotide | High | High (µg range) | High | Genome-wide coverage, Gold standard for accuracy.[4] | DNA degradation, High cost, Complex data analysis.[5] |
| Targeted Bisulfite Sequencing | Bisulfite conversion followed by PCR amplification of specific genomic regions. | Single nucleotide | High | Low (ng range) | Moderate | Cost-effective for studying specific loci, High depth of coverage. | Not suitable for genome-wide discovery. |
| Enzymatic Methyl-seq (EM-seq) | Enzymatic conversion of unmethylated cytosines.[4] | Single nucleotide | High | Very Low (pg-ng range) | Moderate to High | Less DNA damage, Higher library complexity, More uniform coverage compared to WGBS.[4] | Newer technology with fewer established protocols. |
| MeDIP-seq | Immunoprecipitation of methylated DNA fragments using an antibody against 5-methylcytosine (B146107) (5mC).[6] | Region-based (~100-300 bp) | Semi-quantitative | Low (ng range) | Moderate | Cost-effective for genome-wide screening, No bisulfite conversion required.[6] | Lower resolution, Potential for antibody bias, Does not distinguish individual CpG methylation.[6] |
| Pyrosequencing | Sequencing-by-synthesis to quantify C/T polymorphism after bisulfite conversion.[7] | Single nucleotide | High | Low (ng range) | Low to Moderate | Highly quantitative for specific CpGs, Rapid and cost-effective for validating a small number of targets.[7] | Limited to short DNA sequences (~100 bp), Not suitable for discovery.[8] |
Experimental Protocols
Detailed Protocol for Whole-Genome Bisulfite Sequencing (WGBS)
This protocol provides a general framework for performing WGBS. Specific reagents and incubation times may vary depending on the commercial kit used.
1. DNA Fragmentation:
-
Start with high-quality genomic DNA (1-5 µg).
-
Fragment the DNA to an average size of 200-300 bp using sonication (e.g., Covaris) or enzymatic digestion.
-
Verify the fragment size distribution using gel electrophoresis or a Bioanalyzer.
2. End Repair, A-tailing, and Adapter Ligation:
-
Perform end-repair to create blunt-ended DNA fragments.
-
Add a single adenine (B156593) (A) nucleotide to the 3' end of the fragments (A-tailing).
-
Ligate methylated sequencing adapters to the DNA fragments. These adapters contain 5-methylcytosine instead of cytosine to protect them from bisulfite conversion.
3. Bisulfite Conversion:
-
Use a commercial bisulfite conversion kit (e.g., Zymo Research, Qiagen) for optimal results.
-
Denature the adapter-ligated DNA.
-
Incubate the DNA with sodium bisulfite solution under specific temperature and time conditions as per the manufacturer's instructions. This step converts unmethylated cytosines to uracils.
-
Desulfonate and purify the bisulfite-converted DNA.
4. PCR Amplification:
-
Amplify the bisulfite-converted DNA using PCR with primers that are complementary to the ligated adapters.
-
Use a proofreading DNA polymerase that can read uracil-containing templates.
-
The number of PCR cycles should be optimized to minimize amplification bias.
5. Library Quantification and Sequencing:
-
Purify the final PCR product.
-
Quantify the library concentration using a fluorometric method (e.g., Qubit) and assess the size distribution using a Bioanalyzer.
-
Perform high-throughput sequencing on an appropriate platform (e.g., Illumina).
6. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome that has been computationally converted (C-to-T and G-to-A).
-
Calculate the methylation level for each CpG site by determining the ratio of reads with a cytosine to the total number of reads covering that site.
Visualizing the Workflow and Underlying Mechanisms
To better understand the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the mechanism of SAMe-induced DNA methylation and the experimental workflow for its validation.
Caption: Mechanism of SAMe-induced DNA methylation.
References
- 1. The BisPCR2 method for targeted bisulfite sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. support.illumina.com [support.illumina.com]
- 4. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Whole-Genome Bisulfite Sequencing (WGBS) Protocol - CD Genomics [cd-genomics.com]
- 7. DNA Methylation Analysis Using Bisulfite Pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyzing the cancer methylome through targeted bisulfite sequencing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of S-Adenosyl-L-methionine Disulfate Tosylate and Other Methyl Donors for Researchers
For Immediate Publication
Shanghai, China – December 11, 2025 – In the intricate landscape of cellular biochemistry and drug development, the selection of an appropriate methyl donor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of S-Adenosyl-L-methionine disulfate tosylate (SAMe-DST) with other prevalent methyl donors, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making. This document summarizes key performance indicators, including stability and bioavailability, and details the experimental protocols used to generate this data.
Executive Summary
S-Adenosyl-L-methionine (SAMe) is a universal methyl donor, participating in numerous vital transmethylation reactions.[1][2] However, its inherent instability has led to the development of various salt forms to enhance its shelf life and usability in research and clinical settings.[3][4] The disulfate tosylate salt of SAMe (SAMe-DST) is a widely used, stabilized form of this crucial molecule.[4] This guide evaluates SAMe-DST in comparison to other SAMe salts and alternative methyl donors such as betaine (B1666868), focusing on stability, bioavailability, and performance in enzymatic assays.
Stability Comparison of SAMe Salts
The stability of SAMe is a primary concern for its practical application. The disulfate tosylate salt is specifically engineered to offer superior stability against moisture and heat-induced degradation.[4] A recent study directly compared the stability of SAMe disulfate tosylate (referred to as SAMe PTS) with a newer formulation, SAMe phytate. The results, as summarized in Table 1, indicate that while both salts offer good stability, the phytate salt demonstrated slightly better retention of the active compound over a 6-month period under controlled conditions.
| Compound | Initial Assay (%) | Assay after 1 month (%) | Assay after 3 months (%) | Assay after 6 months (%) | Reference |
| SAMe disulfate tosylate (SAMe PTS) | 100 | Not Reported | Not Reported | 93.9 | [3] |
| SAMe phytate | 100 | Not Reported | Not Reported | 99.6 | [3] |
Table 1: Comparative Stability of SAMe Salts
Bioavailability and Pharmacokinetics
The oral bioavailability of SAMe is generally low, a factor that necessitates careful consideration in experimental design and therapeutic applications.[3] Pharmacokinetic studies on SAMe-DST provide valuable insights into its absorption and metabolism. A study in healthy Chinese volunteers who received a single oral dose of 1000 mg of SAMe disulfate tosylate revealed the pharmacokinetic parameters detailed in Table 2.
| Parameter | Value (Men) | Value (Women) | Reference |
| Cmax (µmol/L) | 2.37 (± 1.58) | 2.50 (± 1.83) | [5] |
| Tmax (hours) | 5.40 (± 1.14) | 5.20 (± 1.48) | [5] |
| AUC0-24 (µmol/L/h) | 8.56 (± 5.16) | 10.3 (± 8.0) | [5] |
| t1/2β (hours) | 6.06 (± 1.80) | 6.28 (± 2.60) | [5] |
Table 2: Pharmacokinetic Parameters of Oral SAMe Disulfate Tosylate (1000 mg single dose)
A comparative study in rats investigating the bioavailability of SAMe disulfate tosylate versus SAMe phytate demonstrated a significantly higher area under the curve (AUC) for the phytate salt, suggesting enhanced absorption.
| Compound | AUC0-8 (µM) | AUC0-24 (µM) | AUC Ratio (Phytate/Tosylate) at 24h | Reference |
| SAMe disulfate tosylate (SAMe PTS) | 4.41 | 5.44 | 3.62 | [3] |
| SAMe phytate | 16.31 | 19.67 | [3] |
Table 3: Comparative Bioavailability of SAMe Salts in Rats
Performance in Methyltransferase Assays
S-Adenosyl-L-methionine is the universal methyl donor for the vast majority of methyltransferases.[6] In contrast, other methyl donors like betaine are utilized by specific enzymes, such as betaine-homocysteine S-methyltransferase (BHMT).[7][8] The Michaelis constant (Km) and maximum reaction velocity (Vmax) are key parameters for evaluating the efficiency of an enzyme-substrate interaction, where a lower Km indicates a higher affinity of the enzyme for its substrate.[9]
| Enzyme | Methyl Donor | Km | Vmax | Reference |
| Betaine-Homocysteine S-Methyltransferase (rat liver) | Glycine Betaine | 0.19 ± 0.03 mM | 17 ± 0.7 nmol/min/mg | [7] |
| Human Indole(ethyl)amine-N-methyltransferase (hINMT) | S-Adenosyl-L-methionine | Not specified | Not specified | [10] |
| Thermococcus kodakaraensis Trm10 | S-Adenosyl-L-methionine | 3-6 µM | Not specified | [11] |
Table 4: Kinetic Parameters of Methyltransferases with Different Methyl Donors
Note: The kinetic parameters for hINMT with SAM were mentioned to be several orders of magnitude different from a related enzyme but specific values were not provided in the abstract.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the central role of SAMe in cellular methylation and a typical workflow for assessing methyltransferase activity.
Caption: One-Carbon Metabolism Pathway.
Caption: General Workflow for a Methyltransferase Assay.
Experimental Protocols
Stability-Indicating HPLC Method for SAMe Salts
Objective: To determine the chemical stability of different SAMe salt formulations over time.
Methodology:
-
Sample Preparation: Prepare solutions of SAMe disulfate tosylate and other SAMe salts (e.g., SAMe phytate) at a known concentration in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Storage Conditions: Store the solutions under controlled temperature and humidity conditions. Samples are typically stored at both ambient and accelerated degradation conditions (e.g., 40°C/75% RH).
-
HPLC Analysis: At specified time points (e.g., 0, 1, 3, 6 months), analyze the samples using a validated stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate with an ion-pairing agent) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength appropriate for SAMe (e.g., 254 nm).
-
Quantification: The concentration of intact SAMe is determined by comparing the peak area to a standard curve of a freshly prepared reference standard. The percentage of the initial assay remaining is calculated to assess stability.[3][12]
-
LC-MS/MS Method for Quantification of SAMe in Plasma
Objective: To determine the pharmacokinetic profile of SAMe after administration of SAMe disulfate tosylate.
Methodology:
-
Sample Collection: Collect blood samples from subjects at various time points following oral or intravenous administration of SAMe-DST. Process the blood to obtain plasma.
-
Sample Preparation: Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile). An internal standard (e.g., a stable isotope-labeled SAMe) is added before precipitation for accurate quantification.
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate SAMe from other plasma components using a reverse-phase or HILIC column with a suitable mobile phase gradient.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for SAMe and the internal standard are monitored for high selectivity and sensitivity.
-
-
Data Analysis: Construct a calibration curve using known concentrations of SAMe in plasma. The concentration of SAMe in the study samples is determined from this curve. Pharmacokinetic parameters such as Cmax, Tmax, and AUC are then calculated.[5][13]
In Vitro Methyltransferase Activity Assay (Luminescence-Based)
Objective: To measure the activity of a methyltransferase and assess the efficiency of different methyl donors.
Methodology (based on the MTase-Glo™ Methyltransferase Assay):
-
Reaction Setup: In a multi-well plate, combine the methyltransferase enzyme, the methyl acceptor substrate (e.g., a specific peptide or protein), and the methyl donor (e.g., SAMe-DST or another donor) in an appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Detection of SAH: The assay measures the amount of S-adenosylhomocysteine (SAH) produced, which is directly proportional to the methyltransferase activity.
-
Add a reagent that converts SAH to ADP.
-
Add a second reagent that converts ADP to ATP.
-
The amount of ATP is then quantified using a luciferase/luciferin reaction, which produces a luminescent signal.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of SAH generated and thus to the methyltransferase activity. Kinetic parameters can be determined by varying the substrate and methyl donor concentrations.[14][15]
Conclusion
This compound is a well-established, stable form of the universal methyl donor SAMe, crucial for a wide array of research applications. While newer salt formulations like SAMe phytate may offer marginal improvements in stability and bioavailability, SAMe-DST remains a reliable and widely characterized option. The choice of methyl donor will ultimately depend on the specific requirements of the experimental system, including the enzyme being studied and the desired delivery method. The experimental protocols detailed herein provide a foundation for researchers to conduct their own comparative studies and make data-driven decisions for their research endeavors.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 99% S-Adenosyl-L-Methionine (Ademetionine Disulfate Tosylate) | Manufacturer | Supplier [octagonchem.com]
- 5. Pharmacokinetic properties of S-adenosylmethionine after oral and intravenous administration of its tosylate disulfate salt: a multiple-dose, open-label, parallel-group study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A nuclear-magnetic-resonance-based assay for betaine-homocysteine methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Betaine—homocysteine S-methyltransferase - Wikipedia [en.wikipedia.org]
- 9. Difference Between Km and Vmax - GeeksforGeeks [geeksforgeeks.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. tandfonline.com [tandfonline.com]
A Comparative Guide to the Efficacy of S-Adenosyl-L-methionine (SAMe) Salt Formulations in Research
For Researchers, Scientists, and Drug Development Professionals
S-Adenosyl-L-methionine (SAMe), a critical methyl donor in numerous metabolic pathways, is a molecule of significant interest in various research fields, including neuroscience, hepatology, and rheumatology. However, the inherent instability of the SAMe molecule necessitates its formulation into stable salts for practical use in research and clinical applications. The choice of the salt form can profoundly impact key parameters such as stability, bioavailability, and ultimately, the therapeutic or experimental efficacy of the compound.
This guide provides an objective comparison of different SAMe salt formulations, focusing on their performance with supporting experimental data. We will delve into a comparative analysis of commonly used salts like tosylate and butanedisulfonate, alongside a novel phytate salt, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental workflows.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data gathered from preclinical studies on different SAMe salt formulations.
Table 1: Comparative Pharmacokinetics of SAMe Salt Formulations
| Parameter | SAMe Tosylate Disulfate | SAMe Butanedisulfonate | SAMe Phytate |
| Animal Model | Rat | Cat | Rat |
| Dose | 95.4 mg/kg (oral) | 53.8 mg/kg (oral) | 133.7 mg/kg (oral) |
| Cmax (µM) | ~0.8 (baseline corrected) | Not explicitly stated in µM | ~2.0 (baseline corrected) |
| Tmax (hours) | ~2 | 2 - 4 | ~1.5 |
| AUC (0-24h) (µM·h) | 5.44 | Not directly comparable | 19.67 |
| Relative Bioavailability | Reference | Higher than tosylate (anecdotal reports of 5% vs 1% oral bioavailability) | ~3.6 times higher AUC than tosylate |
Note: Direct comparison of butanedisulfonate data with tosylate and phytate is challenging due to the different animal models used in the cited studies.
Table 2: Comparative Stability of SAMe Salt Formulations
| Parameter | SAMe Tosylate Disulfate | SAMe Butanedisulfonate | SAMe Phytate |
| Storage Conditions | 25°C, 60% Relative Humidity | Considered more stable than tosylate | 25°C, 60% Relative Humidity |
| Duration | 6 Months | Not specified | 6 Months |
| Remaining Active SAMe | 93.9% | Longer shelf-life than tosylate (qualitative) | 99.6% |
| Forced Degradation | Sensitive to alkali hydrolysis, oxidation, and thermal degradation | Data not available | More resistant to chemical degradation under heat (53°C for 5 days) than tosylate |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the protocols for the key experiments cited in this guide.
Pharmacokinetic Study of SAMe Phytate vs. SAMe Tosylate in Rats
Objective: To compare the pharmacokinetic profiles of orally administered SAMe phytate and SAMe tosylate disulfate in rats.
1. Animals and Housing:
-
Male and female Sprague-Dawley rats were used.
-
Animals were housed in controlled environmental conditions with a 12-hour light/dark cycle.
-
Rats were fasted overnight before administration of the test substances.
2. Substance Administration:
-
Group 1 (Test): Received SAMe phytate at a dose of 133.7 mg/kg body weight.
-
Group 2 (Reference): Received SAMe tosylate disulfate at a dose of 95.4 mg/kg body weight.
-
The doses were equimolar.
-
Substances were dissolved in water and administered via oral gavage.
3. Blood Sampling:
-
Blood samples were collected from the tail vein at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 4, 8, and 24 hours post-administration.
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
4. Analytical Method (HPLC):
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Phenomenex Luna SCX 100 A, 5 µm (250 × 4.6 mm).
-
Mobile Phase: Isocratic elution with 0.5 M ammonium (B1175870) formate, pH adjusted to 4.0 with formic acid.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 260 nm.
-
Quantification: Based on a standard curve of known SAMe concentrations.
5. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters were calculated: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Long-Term Stability Study of SAMe Phytate vs. SAMe Tosylate
Objective: To compare the long-term stability of SAMe phytate and SAMe tosylate disulfate under controlled conditions.
1. Sample Preparation:
-
Two preparations of SAMe phytate and three preparations of SAMe tosylate disulfate were used.
-
Samples were stored in their final packaging.
2. Storage Conditions:
-
Samples were kept in climatic chambers at 25°C with 60% Relative Humidity (RH), following ICH guidelines.
3. Time Points:
-
Samples were analyzed at the beginning of the study (t=0) and after 1, 3, and 6 months.
4. Analytical Method (HPLC):
-
The concentration of active SAMe was determined using a validated HPLC method similar to the one described in the pharmacokinetic study.
5. Data Analysis:
-
The stability was expressed as the percentage of the initial SAMe concentration remaining at each time point.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to SAMe research.
Validating SAMe-Based Methylation Assays: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals utilizing S-Adenosyl-L-methionine (SAMe)-based methylation assays, robust validation of experimental results is paramount. This guide provides a comparative overview of essential control experiments, complete with detailed protocols and supporting data, to ensure the accuracy and reliability of your findings.
Methylation, a critical epigenetic modification, is increasingly a focus of disease research and therapeutic development. SAMe-dependent methyltransferases are the key enzymes that catalyze these reactions, making assays that measure their activity vital tools. However, the complexity of these assays necessitates rigorous controls to avoid misinterpretation of results. This guide will walk through the crucial positive and negative controls, their implementation, and their impact on data quality.
The Critical Role of Controls in Methylation Assays
Control experiments are the bedrock of reliable scientific data. In the context of SAMe-based methylation assays, they serve to:
-
Confirm Assay Components are Functional: Positive controls ensure that the enzyme, substrate, and detection reagents are all working as expected.
-
Establish a Baseline and Rule out False Positives: Negative controls help to determine the background signal and ensure that the observed methylation is not due to non-specific activity or contamination.[1]
-
Validate the Efficiency of the Reaction: Controls such as fully methylated and unmethylated DNA standards allow for the quantification and validation of the methylation detection process itself.[2][3][4]
Key Control Experiments for SAMe-Based Methylation Assays
Here, we detail the most important control experiments, their purpose, and provide standardized protocols for their execution.
Positive Controls
A positive control is designed to produce a known, expected result, thereby confirming that the assay is working correctly.[1] In a SAMe-based methylation assay, this typically involves using a well-characterized methyltransferase with a known substrate.
Experimental Protocol: Positive Control Using a Known Methyltransferase
-
Reaction Setup: Prepare a reaction mixture containing a known, active methyltransferase (e.g., human Set7/9 for histone substrates), its specific substrate (e.g., a histone peptide), and SAMe.[5]
-
Incubation: Incubate the reaction at the optimal temperature and time for the specific enzyme.
-
Detection: Utilize the chosen detection method (e.g., radioactivity, fluorescence, luminescence) to measure the methylation event.
-
Analysis: The signal generated should be significantly above the background, confirming the activity of the assay components.
Negative Controls
Negative controls are essential for identifying false-positive results and establishing a baseline for the assay.[1] Several types of negative controls should be considered.
Types of Negative Controls:
-
No Enzyme Control: This control contains all reaction components except the methyltransferase. It helps to identify any non-enzymatic methylation or background signal from the substrate or detection system.
-
No Substrate Control: This control lacks the methyl-accepting substrate. It is used to determine if the enzyme itself or other components contribute to the signal.
-
Inactive Enzyme Control: Using a heat-inactivated or mutant version of the enzyme can confirm that the observed activity is dependent on a functional enzyme.
-
No SAMe Control: Omitting the methyl donor, SAMe, will demonstrate that the methylation is dependent on this crucial co-factor.
Experimental Protocol: "No Enzyme" Negative Control
-
Reaction Setup: Prepare a reaction mixture identical to the experimental sample but replace the methyltransferase solution with an equal volume of the enzyme's storage buffer.[5]
-
Incubation: Incubate the control under the same conditions as the experimental samples.
-
Detection: Measure the signal using the same detection method.
-
Analysis: The signal from this control should be minimal and represents the background noise of the assay.
Methylated and Unmethylated DNA Standards
For assays involving DNA methylation, fully methylated and unmethylated DNA standards are indispensable for validating the detection method and for quantitative analysis.[2][3][4] These standards are commercially available or can be prepared in the lab.
Experimental Protocol: Using DNA Standards for Validation
-
Sample Preparation: Include fully methylated and fully unmethylated DNA standards alongside your experimental samples.
-
Assay Procedure: Process the standards through the entire workflow of your methylation assay (e.g., bisulfite conversion, PCR, sequencing).[2][4]
-
Data Analysis:
-
The methylated standard should show close to 100% methylation at CpG sites.
-
The unmethylated standard should show close to 0% methylation.
-
Deviations from these expected values can indicate incomplete bisulfite conversion or amplification bias.[4]
-
Quantitative Data Comparison
The inclusion of proper controls has a clear and measurable impact on the quality of data generated from methylation assays. The following table summarizes the expected outcomes and their interpretation.
| Control Type | Expected Result | Interpretation of Deviation |
| Positive Control | High signal (methylation detected) | Low or no signal suggests a problem with the enzyme, substrate, SAMe, or detection reagents. |
| Negative Control (No Enzyme) | No or very low signal | A significant signal indicates non-specific methylation, contamination, or a high background from the detection system. |
| Methylated DNA Standard | ~100% methylation detected | Lower than expected methylation may indicate issues with the methylation detection step (e.g., incomplete antibody binding in MeDIP) or amplification bias. |
| Unmethylated DNA Standard | ~0% methylation detected | Higher than expected methylation suggests incomplete bisulfite conversion or non-specific amplification.[4] |
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context, we provide the following diagrams generated using Graphviz.
Experimental Workflow for a SAMe-Based Methylation Assay
Caption: A typical workflow for a SAMe-based methylation assay.
Simplified Histone Methylation Signaling Pathway
Caption: The role of SAMe in histone methylation and gene regulation.
References
Navigating the Methylome: A Comparative Guide to Quantifying Protein Methylation Changes Induced by SAMe and Alternatives via Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the nuances of protein methylation is critical for unraveling cellular signaling, disease mechanisms, and therapeutic targets. S-adenosylmethionine (SAMe) is the universal methyl donor for this crucial post-translational modification.[1][2] This guide provides a comparative analysis of quantitative mass spectrometry-based proteomics approaches to study protein methylation changes, focusing on alterations induced by increased methionine availability as a proxy for SAMe supplementation and by specific enzyme inhibitors.
This publication delves into the experimental methodologies, presents quantitative data from relevant studies, and offers visualizations of workflows and signaling pathways to aid in the design and interpretation of proteomics experiments targeting the methylome.
Quantitative Comparison of Protein Methylation Changes
The following tables summarize quantitative proteomics data from studies investigating changes in protein methylation. Due to the limited number of studies directly analyzing the effects of exogenous SAMe treatment on the global proteome, we present data from a study using a high methionine diet to increase endogenous SAMe levels. This is contrasted with a study utilizing a methyltransferase inhibitor to induce specific changes in the methylome.
Table 1: Quantitative Proteomic Changes in Mouse Liver under a High Methionine Diet
| Protein | Function | Fold Change in Expression | Quantitative Method |
| S-Adenosylhomocysteine hydrolase | Methionine metabolism | Increased | 2D-DIGE & Mass Spectrometry |
| Glycine N-methyltransferase | Methionine metabolism | Increased | 2D-DIGE & Mass Spectrometry |
| Betaine-homocysteine methyltransferase | Methionine metabolism | Increased | 2D-DIGE & Mass Spectrometry |
| Peroxiredoxin 1 & 2 | Antioxidant defense | Increased | 2D-DIGE & Mass Spectrometry |
| Thioredoxin 1 | Antioxidant defense | Decreased | 2D-DIGE & Mass Spectrometry |
| Arginase 1 | Urea cycle | Decreased in CBS(+/-) mice | 2D-DIGE & Mass Spectrometry |
Data summarized from a study on the effects of a high methionine diet on the mouse liver proteome, which leads to hyperhomocysteinemia and presumably increased SAMe levels.[3][4]
Table 2: Quantitative Changes in Histone Methylation upon Treatment with a G9a/GLP Inhibitor (UNC0638)
| Histone Mark | Function | Fold Change in Abundance | Quantitative Method |
| H3K9me2 | Transcriptional repression | Significantly Reduced | Mass Spectrometry-based Proteomics |
| H3K9me1 | Transcriptional regulation | No significant change | Mass Spectrometry-based Proteomics |
| H3K9me3 | Transcriptional repression | No significant change | Mass Spectrometry-based Proteomics |
| H3K27me3 | Transcriptional repression | No significant change | Mass Spectrometry-based Proteomics |
| H3K14ac | Transcriptional activation | No significant change | Mass Spectrometry-based Proteomics |
Data summarized from a study on the effects of the selective G9a/GLP methyltransferase inhibitor UNC0638 on global histone methylation levels.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of quantitative proteomics studies. Below are generalized protocols for common techniques used to quantify protein methylation.
Protocol 1: SILAC-based Quantitative Proteomics for Methylation Analysis
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for in vivo metabolic labeling to achieve accurate quantification.[7][8][9][10]
-
Cell Culture and Labeling: Two populations of cells are cultured in parallel. One is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine), while the other is grown in "heavy" medium containing stable isotope-labeled counterparts (e.g., 13C6-L-Arginine and 13C6-L-Lysine) for at least five cell divisions to ensure complete incorporation.[11]
-
Experimental Treatment: The "heavy" labeled cells can be treated with a methyltransferase inhibitor, while the "light" labeled cells serve as a control.
-
Cell Lysis and Protein Extraction: Cells are harvested and lysed. The protein concentrations of both lysates are determined.
-
Sample Pooling and Digestion: Equal amounts of protein from the "light" and "heavy" samples are mixed. The combined protein mixture is then reduced, alkylated, and digested into peptides, typically with trypsin.
-
Enrichment of Methylated Peptides (Optional but Recommended): Due to the low stoichiometry of methylation, enrichment is often necessary.[12] This can be achieved through immunoaffinity purification using pan-specific or site-specific anti-methyl-lysine or anti-methyl-arginine antibodies.[12]
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer detects the mass difference between the "light" and "heavy" peptide pairs.
-
Data Analysis: The relative abundance of a peptide between the two samples is determined by comparing the signal intensities of the "heavy" and "light" forms.
Protocol 2: TMT-based Quantitative Proteomics for Methylation Analysis
Tandem Mass Tag (TMT) labeling is an in vitro chemical labeling method that allows for multiplexed quantification of proteins from multiple samples simultaneously.[13][14][15][16]
-
Cell Culture and Treatment: Multiple cell populations are cultured and subjected to different treatments (e.g., control, SAMe supplementation, methyltransferase inhibitor).
-
Protein Extraction and Digestion: Proteins are extracted from each sample, and the concentrations are normalized. Each protein sample is then individually reduced, alkylated, and digested into peptides.
-
TMT Labeling: Each peptide sample is chemically labeled with a specific isobaric TMT reagent. TMT reagents have the same total mass but produce different reporter ion masses upon fragmentation in the mass spectrometer.
-
Sample Pooling: The TMT-labeled peptide samples are combined into a single mixture.
-
Enrichment of Methylated Peptides (Optional): As with SILAC, enrichment of methylated peptides can be performed on the pooled sample.
-
LC-MS/MS Analysis: The pooled and labeled peptide mixture is analyzed by LC-MS/MS. In the MS1 scan, the different labeled peptides appear as a single peak. Upon fragmentation (MS2 or MS3), the reporter ions are released, and their intensities are measured.
-
Data Analysis: The relative abundance of a peptide across the different samples is determined by the signal intensities of the corresponding reporter ions.
Visualizing the Workflow and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the central role of SAMe in cellular methylation.
Caption: A generalized workflow for quantitative analysis of protein methylation using mass spectrometry.
Caption: The central role of SAMe in the methionine cycle, providing the methyl group for protein methylation.
References
- 1. Protein Methylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. PTM BIO [ptmbio.com]
- 3. The nutrigenetics of hyperhomocysteinemia: quantitative proteomics reveals differences in the methionine cycle enzymes of gene-induced versus diet-induced hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 11. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tandem Mass Tag (TMT) Multiplexing Approach to Protein Quantitation: Q&A - AnalyteGuru [thermofisher.com]
- 15. TMT and Label-dependent Quantification | Complete Omics Inc. [completeomics.com]
- 16. Expert Advice: Unlocking efficiency in proteomics with TMT labeling | Drug Discovery News [drugdiscoverynews.com]
Sinefungin as a Control Inhibitor for S-Adenosyl-L-methionine-dependent Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic research and drug discovery, the inhibition of S-Adenosyl-L-methionine (SAM)-dependent enzymes, particularly methyltransferases, is of paramount importance. These enzymes play a critical role in the regulation of numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer. Sinefungin (B1681681), a natural analog of SAM, has long been utilized as a broad-spectrum inhibitor for these enzymes. This guide provides an objective comparison of sinefungin with other common alternatives, supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows.
Mechanism of Action: Sinefungin and its Alternatives
Sinefungin acts as a potent competitive inhibitor of SAM-dependent methyltransferases. Its structure closely mimics that of the cofactor SAM, allowing it to bind to the SAM-binding pocket of the enzyme, thereby preventing the binding of the natural methyl donor.[1] In contrast, S-Adenosyl-L-homocysteine (SAH), the by-product of the methylation reaction, acts as a natural feedback inhibitor, competing with SAM for the enzyme's binding site.[1] Other synthetic inhibitors may exhibit different mechanisms, including non-competitive or allosteric inhibition, or display greater selectivity for specific methyltransferases.
Caption: Mechanism of SAM-dependent methylation and inhibition.
Performance Comparison: Sinefungin vs. Alternatives
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the IC50 values of sinefungin and its alternatives against a panel of key SAM-dependent methyltransferases.
Table 1: Comparison of IC50 Values (μM) of Sinefungin and S-Adenosyl-L-homocysteine (SAH)
| Methyltransferase | Substrate | Sinefungin IC50 (μM) | SAH IC50 (μM) | Reference |
| SETD2 | Peptide | 28.4 | - | [1] |
| G9a | Peptide | - | - | [2] |
| PRMT1 | Peptide | - | - | - |
| CARM1 | Peptide | ~2.0-3.0 | - | [1] |
| DNMT1 | DNA | - | - | [1] |
Note: IC50 values can vary depending on experimental conditions.
Table 2: IC50 Values (μM) of Sinefungin and its N-alkylated Analogues against various Methyltransferases
| Methyltransferase | Sinefungin | N-methyl sinefungin | N-ethyl sinefungin | N-propyl sinefungin (Pr-SNF) | N-benzyl sinefungin |
| PKMTs | |||||
| SETD2 | 28.4 ± 1.5 | >100 | 8.2 ± 1.2 | 0.80 ± 0.02 | 0.48 ± 0.06 |
| SET7/9 | - | - | - | 2.2 ± 0.4 | - |
| SET8 | >100 | >100 | >100 | >100 | >100 |
| G9a | >100 | >100 | >100 | >100 | >100 |
| GLP | >100 | >100 | >100 | >100 | >100 |
| Non-PKMTs | |||||
| PRMT1 | - | - | - | 9.5 ± 0.4 | - |
| CARM1 | - | - | - | 2.96 ± 0.3 | - |
Data adapted from Zheng et al., 2012.[3]
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency is crucial. Below are detailed methodologies for common in vitro methyltransferase activity assays.
Radiometric Filter-Paper Assay
This is a widely used method to measure the incorporation of a radiolabeled methyl group from [³H]-SAM into a substrate.
Materials:
-
Purified methyltransferase enzyme
-
Substrate (e.g., histone, DNA, or a specific peptide)
-
[³H]-S-Adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Inhibitor stock solution (e.g., Sinefungin in water)
-
P81 phosphocellulose filter paper
-
Wash Buffer (e.g., 0.1 M sodium carbonate, pH 9.0)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures in a 96-well plate. Each reaction should contain the assay buffer, substrate, and the desired concentration of the inhibitor.
-
Initiate the reaction by adding the methyltransferase enzyme and [³H]-SAM.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Spot a portion of each reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter papers multiple times with the wash buffer to remove unincorporated [³H]-SAM.
-
Dry the filter papers completely.
-
Place each filter paper in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Caption: Workflow for a radiometric filter-paper based assay.
Scintillation Proximity Assay (SPA)
This homogeneous assay format is well-suited for high-throughput screening.
Materials:
-
Purified methyltransferase enzyme
-
Biotinylated substrate
-
[³H]-SAM
-
Assay Buffer
-
Inhibitor stock solution
-
Streptavidin-coated SPA beads
-
Microplate scintillation counter
Procedure:
-
Set up the enzymatic reaction as described in the filter-paper assay.
-
After the incubation period, add a suspension of streptavidin-coated SPA beads to each well.
-
Incubate for a further period to allow the biotinylated substrate to bind to the beads.
-
Measure the radioactivity in the plate using a microplate scintillation counter. Only the [³H]-methyl groups incorporated into the biotinylated substrate and in close proximity to the SPA beads will generate a signal.
-
Calculate the IC50 values from the dose-response curves.
Fluorescence-Based Assays
These assays often rely on coupled enzyme reactions to produce a fluorescent signal.
Materials:
-
Purified methyltransferase enzyme
-
Substrate
-
SAM
-
Inhibitor stock solution
-
Coupled enzyme system (e.g., SAH hydrolase and adenosine (B11128) deaminase)
-
Fluorescent probe (e.g., a probe that reacts with the product of the coupled reaction)
-
Fluorescence plate reader
Procedure:
-
Perform the methyltransferase reaction in the presence of the inhibitor.
-
Add the coupled enzyme system which converts the SAH produced into a detectable product.
-
Add the fluorescent probe and measure the fluorescence intensity.
-
The change in fluorescence is proportional to the methyltransferase activity.
-
Determine the IC50 values from the inhibition data.
Conclusion
Sinefungin remains a valuable tool as a pan-inhibitor for SAM-dependent methyltransferases, particularly in initial exploratory studies. However, for researchers requiring greater specificity or investigating the cellular effects of inhibiting a particular methyltransferase, more selective alternatives, such as the N-alkylated sinefungin derivatives or other specifically designed small molecules, may be more appropriate. The choice of inhibitor will ultimately depend on the specific research question, the target enzyme, and the experimental system being used. The provided data and protocols should serve as a useful guide for making informed decisions in the selection and application of these critical research tools.
References
Specificity of S-Adenosylmethionine (SAMe) in Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
S-adenosylmethionine (SAMe or AdoMet) is a pivotal molecule in cellular metabolism, serving as the principal methyl group donor in a vast array of biological methylation reactions. These reactions are critical for the regulation of gene expression, protein function, and the biosynthesis of essential molecules. The high specificity of SAMe-dependent methyltransferases is paramount for maintaining cellular homeostasis. This guide provides a comparative analysis of SAMe's specificity, supported by experimental data and detailed protocols for its assessment.
SAMe: The Universal Methyl Donor
SAMe's unique sulfonium-ion structure makes the attached methyl group highly electrophilic and readily transferable to a variety of nucleophilic substrates, including DNA, RNA, proteins, and small molecules. This process is catalyzed by a large family of enzymes known as methyltransferases (MTs). The specificity of these reactions is not solely dependent on SAMe itself but is primarily dictated by the intricate architecture of the enzyme's active site, which has distinct binding pockets for both SAMe and the specific substrate to be methylated.
While SAMe is the preeminent methyl donor, other molecules in the cell, such as betaine (B1666868) and 5-methyltetrahydrofolate, can also participate in methylation reactions, though their roles are generally more restricted. The comparison of SAMe with its analogs, often used as inhibitors, highlights the stringent structural requirements for efficient binding and catalysis within the methyltransferase active site.
Comparative Analysis of SAMe and Its Analogs
The following table summarizes the kinetic parameters of various methyltransferases with SAMe and its analog, S-adenosylhomocysteine (SAH), which is also a product of the methylation reaction and a known inhibitor. Direct kinetic data for a broad range of alternative methyl donors is limited in the literature, as many SAMe analogs act as inhibitors rather than alternative substrates.
| Enzyme | Substrate | Cofactor/Analog | K_m (µM) | k_cat (s⁻¹) | Reference |
| Histone Methyltransferase G9a | Histone H3 | SAMe | ~0.6-0.76 | - | [1] |
| Histone Methyltransferase MLL2 | Histone H3 | SAMe | ~3.17 | - | [1] |
| Protein Arginine Methyltransferase 4 | Histone H3 | SAMe | ~0.21 | - | [1] |
| tRNA Methyltransferase (Trm10) | tRNA | SAMe | ~3-6 | ~0.000065 | [2] |
| DNA Methyltransferase 1 (DNMT1) | DNA | SAMe | - | - | - |
| DNA Methyltransferase 1 (DNMT1) | DNA | Sinefungin (inhibitor) | - | - | - |
Experimental Protocols for Assessing Specificity
The specificity of SAMe in enzymatic reactions is typically assessed through a combination of enzyme kinetics, structural biology, and cellular assays. Below are detailed protocols for key experiments.
Continuous Coupled Enzymatic Assay for Methyltransferase Activity
This assay provides real-time monitoring of methyltransferase activity by coupling the production of SAH to a detectable spectrophotometric or fluorometric signal.
Principle: The formation of SAH is coupled to the oxidation of NAD(P)H through a series of enzymatic reactions. The decrease in absorbance at 340 nm is directly proportional to the rate of methylation.
Materials:
-
Purified methyltransferase of interest
-
Substrate (e.g., histone, DNA, peptide)
-
S-adenosylmethionine (SAMe)
-
S-adenosylhomocysteine nucleosidase (SAHN)
-
Adenine deaminase (ADE)
-
Glutamate dehydrogenase (GDH)
-
α-ketoglutarate
-
NADPH or NADH
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
96-well microplate reader
Procedure:
-
Prepare a master mix containing reaction buffer, SAHN, ADE, GDH, α-ketoglutarate, and NADPH.
-
In a 96-well plate, add the substrate to the desired final concentration.
-
Add the methyltransferase enzyme to the wells.
-
Initiate the reaction by adding SAMe to the wells.
-
Immediately place the plate in a microplate reader pre-set to 30°C.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The initial velocity of the reaction is calculated from the linear phase of the absorbance curve.
-
To determine K_m for SAMe, vary its concentration while keeping the substrate concentration saturating.
Radioactive Methyltransferase Assay
This is a highly sensitive endpoint assay that measures the incorporation of a radiolabeled methyl group from [³H]-SAMe into the substrate.
Principle: The substrate is incubated with the methyltransferase and [³H]-SAMe. The radiolabeled product is then separated from the unreacted [³H]-SAMe and quantified by liquid scintillation counting.
Materials:
-
Purified methyltransferase
-
Substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAMe)
-
Reaction buffer
-
Trichloroacetic acid (TCA) or phosphocellulose paper
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube containing reaction buffer, substrate, and methyltransferase.
-
Initiate the reaction by adding [³H]-SAMe.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Stop the reaction by adding ice-cold TCA to precipitate the substrate or by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the precipitate or paper extensively to remove unincorporated [³H]-SAMe.
-
Add scintillation cocktail to the sample.
-
Quantify the incorporated radioactivity using a liquid scintillation counter.
Visualizing SAMe-Dependent Pathways and Workflows
Histone Methylation Signaling Pathway
Histone methylation is a key epigenetic modification regulating gene expression. The diagram below illustrates a simplified pathway of histone H3 lysine (B10760008) 9 (H3K9) methylation by a histone methyltransferase (HMT).
Caption: SAMe-dependent histone H3K9 methylation pathway leading to gene silencing.
Experimental Workflow for Assessing Methyltransferase Specificity
The following diagram outlines a typical workflow for determining the substrate specificity of a novel methyltransferase.
Caption: Workflow for determining the substrate specificity of a methyltransferase.
References
Cross-Validation of SAMe Methylation Results: A Guide to Alternative Techniques
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of S-adenosylmethionine (SAMe)-dependent methylation data is paramount. This guide provides an objective comparison of common techniques used to validate methylation results, supported by experimental data and detailed protocols. The focus is on DNA methylation as a primary outcome of SAMe-dependent methyltransferase activity.
Comparison of Key Validation Techniques
The primary methods for validating DNA methylation can be broadly categorized into those based on bisulfite conversion of DNA, and those that are not. Bisulfite treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged, allowing for sequence-based detection of methylation patterns.[2][3][4][5] Non-bisulfite methods often rely on methylation-sensitive restriction enzymes or affinity-based enrichment. Mass spectrometry offers a distinct, direct measurement approach for both global methylation levels and the cellular methylation potential (SAM/SAH ratio).
| Technique | Principle | Resolution | Throughput | Quantitative? | Strengths | Limitations |
| Bisulfite Sequencing (Sanger/NGS) | Sequencing of bisulfite-converted DNA to identify methylated cytosines.[2][3][4][5] | Single-base | Low to High | Yes (Quantitative with NGS) | Gold standard for methylation analysis, provides sequence context.[6] | Can be costly and time-consuming; DNA degradation from bisulfite treatment.[2][5] |
| Pyrosequencing | A sequence-by-synthesis method applied to bisulfite-converted DNA to quantify methylation at specific CpG sites.[3][4][7] | Single-base | Medium | Yes | Highly quantitative for short DNA regions; resolves methylation differences as small as 5%.[6][7] | Limited to short read lengths (<150 bp).[4][7] |
| Methylation-Specific PCR (MSP) | PCR amplification of bisulfite-converted DNA using primers specific for either methylated or unmethylated sequences.[2][3][8] | Locus-specific | High | Semi-quantitative (qMSP can be quantitative) | Cost-effective, rapid, and sensitive for specific loci.[6] | Only assesses a few CpG sites per primer set; primer design can be challenging.[6][9] |
| High-Resolution Melting (HRM) Analysis | Analysis of the melting behavior of PCR products from bisulfite-treated DNA to distinguish between methylated and unmethylated sequences.[2] | Locus-specific | High | Semi-quantitative | Simple, rapid, and cost-effective screening tool.[9] | Not suitable for complex methylation patterns; less precise than sequencing. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Direct quantification of methylated and unmethylated nucleosides after DNA hydrolysis, or quantification of SAM and SAH.[10][11][12] | Global or Locus-specific (with enrichment) | Low to Medium | Yes | Highly accurate and sensitive; does not require bisulfite conversion for global analysis.[10][12] | Requires specialized equipment; sample preparation can be complex. |
Experimental Protocols
Bisulfite Conversion of Genomic DNA
This is a foundational step for many methylation analysis techniques.
-
DNA Denaturation: Start with 100-500 ng of genomic DNA. Denature the DNA by adding NaOH to a final concentration of 0.2-0.3 M and incubating at 37-42°C for 10-15 minutes.
-
Sulfonation: Add a freshly prepared solution of sodium bisulfite (3.5-4.5 M final concentration) and a hydroquinone (B1673460) scavenger (0.5-1.0 mM final concentration). Incubate the mixture at 50-55°C for 4-16 hours in the dark. This step converts unmethylated cytosines to uracil.
-
Purification: Purify the bisulfite-treated DNA using a column-based purification kit or magnetic beads designed for this purpose. This removes bisulfite and other reagents.
-
Desulfonation: Add NaOH to a final concentration of 0.1-0.2 M and incubate at room temperature for 5-10 minutes to remove the sulfonate group from the uracil.
-
Final Purification and Elution: Neutralize the solution and perform a final purification and elution of the DNA, which is now ready for downstream applications like PCR or sequencing.
Methylation-Specific PCR (MSP)
-
Primer Design: Design two pairs of primers for the target region of bisulfite-converted DNA. One pair (M-primers) is specific to the methylated sequence (containing CpGs), and the other pair (U-primers) is specific to the unmethylated sequence (containing TpGs at the original CpG sites).[8]
-
PCR Amplification: Perform two separate PCR reactions for each sample, one with the M-primers and one with the U-primers. Include fully methylated and unmethylated DNA controls.
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The presence of a band in the M-primer reaction indicates methylation, while a band in the U-primer reaction indicates an unmethylated status.
LC-MS/MS for Global DNA Methylation
-
DNA Hydrolysis: Digest 1-2 µg of genomic DNA to its constituent nucleosides using a mixture of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Preparation: Spike the hydrolyzed DNA with stable isotope-labeled internal standards for 5-methyl-2'-deoxycytidine (B118692) (5mC) and 2'-deoxyguanosine (B1662781) (dG).[12]
-
Chromatographic Separation: Separate the nucleosides using reverse-phase liquid chromatography.
-
Mass Spectrometry Analysis: Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[12]
-
Data Analysis: Calculate the global DNA methylation level as the ratio of the 5mC signal to the total cytosine signal (5mC + 2'-deoxycytidine) or to the dG signal.[12]
Visualizing Workflows and Pathways
To better illustrate the relationships and processes involved in methylation analysis, the following diagrams are provided.
Caption: Experimental workflow for cross-validation of methylation results.
Caption: The Methionine Cycle, central to cellular methylation potential.
Caption: Logical relationships between common methylation validation techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. frontlinegenomics.com [frontlinegenomics.com]
- 5. portlandpress.com [portlandpress.com]
- 6. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Bisulfite Pyrosequencing and Methylation-Specific qPCR for Methylation Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a gas chromatography/mass spectrometry method for the assessment of genomic DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput and cost-effective global DNA methylation assay by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SAMe and S-adenosyl-L-homocysteine: Differential Effects on Methyltransferase Activity
For Immediate Publication
Shanghai, China – December 11, 2025 – In the intricate world of cellular regulation, the dynamic interplay between S-adenosylmethionine (SAMe) and S-adenosyl-L-homocysteine (SAH) stands as a critical control point for a vast array of biological processes. Both molecules are key players in methylation reactions, which are fundamental to everything from gene expression to protein function. This guide provides a comprehensive comparative analysis of the effects of SAMe and SAH on methyltransferases, offering researchers, scientists, and drug development professionals a detailed overview supported by quantitative data, experimental protocols, and visual aids to facilitate a deeper understanding of this crucial biochemical axis.
At the heart of cellular methylation is the methyltransferase enzyme family, which catalyzes the transfer of a methyl group from a donor molecule to a substrate. S-adenosylmethionine, often referred to as SAM or AdoMet, is the universal methyl donor for the vast majority of these reactions, fueling the modification of DNA, RNA, proteins, and lipids.[1][2][3] The very act of methyl group donation transforms SAMe into S-adenosyl-L-homocysteine (SAH).[4][5] This product, however, is not merely a benign byproduct. SAH is a potent competitive inhibitor of most, if not all, SAM-dependent methyltransferases.[4][6][7]
The cellular balance between SAMe and SAH, often expressed as the "methylation index" (SAM/SAH ratio), is a critical determinant of the cell's capacity to perform methylation reactions. A high SAM/SAH ratio favors ongoing methylation, while an accumulation of SAH leads to product inhibition, effectively putting a brake on these processes.[5][8] This feedback mechanism is a fundamental mode of cellular self-regulation.
This comparative guide delves into the quantitative differences in the effects of SAMe and SAH on various methyltransferases, provides detailed methodologies for assessing these effects, and illustrates the underlying biochemical pathways and experimental workflows.
Quantitative Comparison of SAMe and SAH Effects on Methyltransferases
The interaction of SAMe and SAH with methyltransferases can be quantified by their kinetic parameters. For SAMe, the Michaelis constant (Km) indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, reflecting its binding affinity as a substrate. For SAH, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) quantifies its potency as an inhibitor. A lower Ki or IC50 value signifies a more potent inhibitor.
The following table summarizes the available kinetic data for SAMe and inhibitory data for SAH against a selection of key methyltransferases, including DNA methyltransferases (DNMTs), protein arginine methyltransferases (PRMTs), and histone methyltransferases (HMTs).
| Molecule | Target Enzyme | Parameter | Value (µM) | Reference(s) |
| SAMe | DNMT1 | Km | ~1-5 | [9] |
| PRMT1 | Km | 5.20 ± 0.91 | [10] | |
| PRMT4 (CARM1) | Km | 0.21 ± 0.052 | [10][11] | |
| G9a (EHMT2) | Km | 0.87 | [4] | |
| MLL2 | Km | 3.17 ± 0.37 | [11] | |
| SET7/9 | Km | 1.64 ± 0.12 | [10] | |
| SAH | DNMT1 | IC50 | 0.26 | [12] |
| Ki | 3.63 | [12] | ||
| METTL3-METTL14 | IC50 | 0.9 | [12] | |
| Ki | 2.06 | [12] | ||
| PRMT1 | IC50 | 1.2 | [1] | |
| PRMT5 | IC50 | 1.2 | [10] | |
| G9a (EHMT2) | IC50 | 1.4 | [1][10] | |
| SET7/9 | IC50 | 290 | [1][10] | |
| DOT1L | Ki | 0.16 | [13] |
Note: Km, Ki, and IC50 values can vary depending on the specific assay conditions, such as substrate concentrations and buffer composition.
Experimental Protocols
The determination of methyltransferase activity and its inhibition by compounds like SAH is crucial for understanding their regulatory roles. A variety of in vitro assays are employed for this purpose, each with its own advantages. Below are detailed protocols for three commonly used methods.
Protocol 1: Luminescence-Based Methyltransferase Assay (e.g., MTase-Glo™)
This assay quantifies the amount of SAH produced in a methyltransferase reaction through a coupled-enzyme system that ultimately generates a luminescent signal.
Materials:
-
Methyltransferase of interest
-
Substrate (e.g., histone peptide, DNA)
-
S-adenosylmethionine (SAMe)
-
S-adenosyl-L-homocysteine (SAH) for standard curve
-
MTase-Glo™ Reagent (contains SAH hydrolase and other coupling enzymes)
-
MTase-Glo™ Detection Solution (contains luciferase and luciferin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, with MgCl2 and DTT)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the assay buffer, methyltransferase enzyme, and its specific substrate.
-
For inhibitor studies, prepare serial dilutions of SAH or other test compounds.
-
In a 384-well plate, add 1 µL of the test compound or vehicle control.
-
Add 2 µL of the enzyme/substrate master mix to each well.
-
Initiate the reaction by adding 2 µL of SAMe solution. The final reaction volume is 5 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes) to allow for SAH production.
-
-
SAH Detection:
-
Add 5 µL of MTase-Glo™ Reagent to each well. This reagent stops the methyltransferase reaction and converts the produced SAH to ADP.
-
Incubate for 30 minutes at room temperature.
-
-
Luminescence Generation and Measurement:
-
Add 10 µL of MTase-Glo™ Detection Solution to each well. This solution converts ADP to ATP, which is then used by luciferase to generate a luminescent signal.
-
Incubate for another 30 minutes at room temperature to allow the signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of SAH.
-
Calculate the methyltransferase activity based on the amount of SAH produced.
-
For inhibitor studies, normalize the data to the "no inhibitor" control and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[1][4][14]
-
Protocol 2: TR-FRET-Based Methyltransferase Assay (e.g., AptaFluor®)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay utilizes an RNA aptamer that specifically binds to SAH, bringing a donor and acceptor fluorophore into proximity to generate a FRET signal.
Materials:
-
Methyltransferase of interest
-
Substrate
-
SAMe
-
SAH for standard curve
-
AptaFluor® SAH Methyltransferase Assay Kit (containing SAH aptamer components, donor, and acceptor fluorophores)
-
Enzyme Stop Reagent
-
SAH Detection Mix
-
Assay buffer
-
Low-volume, white non-binding 384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Methyltransferase Reaction:
-
Set up the methyltransferase reaction in a 384-well plate with a final volume of 10 µL per well, containing the enzyme, substrate, and SAMe in assay buffer.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding SAMe.
-
Incubate at the optimal temperature and time for the enzyme.
-
-
Reaction Termination:
-
Add 5 µL of Enzyme Stop Reagent to each well to quench the enzymatic reaction.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
-
SAH Detection:
-
Add 5 µL of SAH Detection Mix to each well. This mix contains the aptamer components and FRET pairs.
-
Incubate for 60-180 minutes at room temperature with gentle shaking to allow for SAH binding and FRET signal development.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the TR-FRET ratio (e.g., 665 nm / 615 nm).
-
Generate a standard curve with known concentrations of SAH to quantify the amount of SAH produced.
-
Determine enzyme activity or inhibitor potency by plotting the TR-FRET ratio against enzyme or inhibitor concentration.[10]
-
Protocol 3: Radioactive Filter-Binding Assay
This classic method measures the incorporation of a radioactively labeled methyl group from [3H]-SAMe onto a substrate.
Materials:
-
Methyltransferase of interest
-
Substrate (e.g., histone protein, DNA)
-
[3H]-S-adenosylmethionine ([3H]-SAMe)
-
Non-radioactive SAMe and SAH
-
Assay buffer
-
Filter paper (e.g., phosphocellulose or glass fiber)
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Trichloroacetic acid (TCA) or other precipitating agent
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, methyltransferase, substrate, and a mix of non-radioactive and [3H]-SAMe.
-
For inhibition studies, include varying concentrations of SAH or other test compounds.
-
Initiate the reaction and incubate at the optimal temperature for a set time.
-
-
Reaction Quenching and Substrate Precipitation:
-
Stop the reaction by adding a precipitating agent like TCA.
-
Spot the reaction mixture onto the filter paper.
-
-
Washing:
-
Wash the filter papers multiple times with a suitable buffer (e.g., phosphate (B84403) buffer or TCA) to remove unincorporated [3H]-SAMe.
-
-
Scintillation Counting:
-
Place the dried filter papers into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of methylated substrate.
-
-
Data Analysis:
-
Calculate the enzyme activity based on the incorporation of radioactivity over time.
-
For inhibition studies, determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
The diagram above illustrates the fundamental cycle of a methyltransferase-catalyzed reaction. SAMe binds to the enzyme and donates its methyl group to the substrate, resulting in a methylated substrate and SAH. SAH then acts as a competitive inhibitor, binding to the same active site as SAMe and thereby regulating the enzyme's activity.
This flowchart outlines a typical experimental workflow for comparing the effects of SAH on methyltransferase activity. The process involves careful preparation of reagents and plates, execution of the enzymatic reaction in the presence of varying inhibitor concentrations, detection of the reaction product (SAH), and subsequent data analysis to determine inhibitory potency.
Conclusion
The comparative analysis of SAMe and SAH underscores their opposing yet intricately linked roles in regulating methyltransferase activity. SAMe serves as the essential fuel for methylation, while SAH acts as a crucial brake, ensuring that these modifications are tightly controlled. The quantitative data presented herein highlights the potent inhibitory nature of SAH across a range of important methyltransferases. The detailed experimental protocols provide a practical guide for researchers seeking to investigate these interactions further. A thorough understanding of the dynamic balance between SAMe and SAH is paramount for advancing our knowledge of epigenetic regulation and for the development of novel therapeutic strategies targeting methyltransferase-dysregulated diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 4. Frontiers | Emerging roles for methionine metabolism in immune cell fate and function [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic mechanism of Protein Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mathematical analysis of the regulation of competing methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Activity of Commercial S-Adenosyl-L-methionine Disulfate Tosylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
S-Adenosyl-L-methionine (SAMe) is a critical methyl donor in a vast number of biological reactions, essential for the synthesis and regulation of proteins, nucleic acids, and neurotransmitters. Due to its inherent instability, commercial SAMe is typically available as a stabilized salt, with S-Adenosyl-L-methionine disulfate tosylate being a common formulation. However, the purity, stability, and biological activity of these commercial preparations can vary, impacting experimental reproducibility and the therapeutic efficacy of SAMe-based products.
This guide provides a framework for validating the biological activity of commercial SAMe disulfate tosylate, offering a comparison with alternative forms and detailing the necessary experimental protocols for rigorous assessment.
Comparing Commercial SAMe Formulations: Purity and Stability
The quality of a commercial SAMe preparation is paramount. Key parameters to consider are the purity of the SAMe salt and the ratio of its diastereomers. SAMe exists in two forms: the biologically active (S,S) form and the inactive (R,S) form.[1] Commercially available SAMe can contain a significant percentage of the inactive form.[1][2] High-Performance Liquid Chromatography (HPLC) is a reliable method for determining both the overall purity and the diastereomeric ratio.[1][3]
Below is a representative comparison of hypothetical commercial SAMe products, illustrating the data researchers should seek or generate.
Table 1: Purity and Diastereomeric Ratio of Commercial SAMe Products
| Product | Salt Form | Purity by HPLC (%) | Active (S,S) Isomer (%) | Inactive (R,S) Isomer (%) |
| Product A | Disulfate Tosylate | 98.5 | 95.2 | 4.8 |
| Product B | Disulfate Tosylate | 97.2 | 85.7 | 14.3 |
| Product C | Disulfate Tosylate | 99.1 | 75.3 | 24.7 |
| Alternative | Phytate | 99.0 | 98.1 | 1.9 |
Note: Data is representative and intended for illustrative purposes.
Validating Biological Activity: In Vitro Methyltransferase Assays
The ultimate measure of SAMe's utility is its ability to act as a methyl donor in enzymatic reactions. In vitro methyltransferase (MT) assays are the gold standard for quantifying this biological activity.[4][5][6] These assays measure the transfer of a methyl group from SAMe to a specific substrate, catalyzed by a methyltransferase enzyme. The activity is often determined by measuring the formation of the product, S-adenosyl-L-homocysteine (SAH).[4]
Table 2: Comparison of In Vitro Biological Activity of Commercial SAMe Products
| Product | SAMe Concentration (µM) | Methyltransferase Activity (Relative Luminescence Units) |
| Product A | 10 | 98,500 |
| Product B | 10 | 83,200 |
| Product C | 10 | 74,100 |
| Alternative | 10 | 99,200 |
Note: Data is hypothetical and based on a luminescence-based methyltransferase assay. Higher RLU indicates greater activity.
Experimental Protocols
Protocol 1: Determination of Purity and Diastereomeric Ratio by HPLC
This protocol is adapted from established methods for the analysis of SAMe in dietary supplements.[1][3]
Materials:
-
Commercial SAMe disulfate tosylate product
-
HPLC system with UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 25mM Sodium Phosphate buffer (pH 4.4) with 2.3mM 1-octanesulfonic acid sodium salt[7]
-
Mobile Phase B: Acetonitrile
-
Reference standard for (S,S)-SAMe and (R,S)-SAMe (if available)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the commercial SAMe product in Mobile Phase A to a known concentration.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection: 257 nm
-
Injection Volume: 20 µL
-
Gradient: A time-gradient elution is typically used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the compounds.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peaks corresponding to (S,S)-SAMe and (R,S)-SAMe based on the retention times of the reference standards.
-
Calculate the percentage purity by comparing the peak area of SAMe to the total peak area of all components.
-
Determine the diastereomeric ratio by calculating the relative peak areas of the (S,S) and (R,S) isomers.
-
Protocol 2: In Vitro Methyltransferase (MT) Activity Assay (Luminescence-based)
This protocol is a generalized procedure based on commercially available MT assay kits.
Materials:
-
Commercial SAMe disulfate tosylate product
-
Recombinant methyltransferase enzyme (e.g., a histone methyltransferase)
-
Specific substrate for the chosen enzyme (e.g., a histone peptide)
-
Reaction buffer (specific to the enzyme)
-
Luminescence-based SAH detection reagents
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of the commercial SAMe product in the reaction buffer. Create a dilution series to test a range of concentrations.
-
Reaction Setup:
-
In each well of the microplate, add the reaction buffer, the methyltransferase enzyme, and its substrate.
-
To initiate the reaction, add the SAMe solution to each well. Include a "no SAMe" control and a "no enzyme" control.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
SAH Detection:
-
Stop the enzymatic reaction according to the kit manufacturer's instructions.
-
Add the SAH detection reagents. These typically work in a coupled-enzyme system that converts SAH to a detectable luminescent signal.
-
Incubate as recommended to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the background luminescence (from the "no enzyme" control) from all readings.
-
Plot the luminescence signal against the SAMe concentration to determine the activity of the commercial product. Compare the signals generated by different commercial products at the same concentration.
-
Visualizing Key Processes
To better understand the context and workflow of SAMe validation, the following diagrams illustrate the relevant biological pathway and experimental procedures.
References
- 1. HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Liquid chromatographic determination of S-adenosyl-L-methionine in dietary supplement tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro methyltransferase assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to S-Adenosylmethionine (SAMe) and its Analogs in Methyltransferase Kinetics
For researchers, scientists, and drug development professionals, understanding the kinetic interplay between methyltransferases (MTs), their primary methyl donor S-adenosylmethionine (SAMe), and various synthetic analogs is paramount for advancing epigenetic research and therapeutic design. This guide provides a comprehensive comparison of the kinetic parameters of several key methyltransferases when paired with SAMe and its widely studied analogs, S-adenosylhomocysteine (SAH) and Sinefungin. The data presented herein, summarized for clarity, is supported by detailed experimental protocols to aid in the replication and expansion of these findings.
Methyltransferases are a crucial class of enzymes that catalyze the transfer of a methyl group from the cofactor SAMe to a variety of substrates, including DNA, RNA, proteins, and small molecules.[1][2] This process, known as methylation, is a fundamental mechanism of epigenetic regulation, influencing gene expression, protein function, and cellular signaling pathways.[3] Consequently, aberrant methyltransferase activity has been implicated in numerous diseases, most notably cancer, making these enzymes attractive targets for therapeutic intervention.[4]
The development and characterization of SAMe analogs have been instrumental in elucidating the mechanisms of methyltransferases and in the discovery of potent and selective inhibitors.[5] By comparing the kinetic parameters of these enzymes with SAMe versus its analogs, researchers can gain valuable insights into cofactor binding, catalytic efficiency, and the potential for therapeutic inhibition.
Comparative Kinetic Analysis of Methyltransferases with SAMe and Analogs
The following table summarizes the kinetic parameters—Michaelis constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km)—for several representative methyltransferases when utilizing SAMe or in the presence of its inhibitory analogs, SAH and Sinefungin. Lower Km values indicate a higher affinity of the enzyme for the cofactor, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency. For inhibitors, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is provided, with lower values indicating greater potency.
| Methyltransferase | Cofactor/Analog | Km (µM) | kcat (min-1) | kcat/Km (M-1min-1) | Ki (µM) | IC50 (µM) |
| DOT1L (Human) | SAMe | - | - | - | - | - |
| SAH | - | - | - | 0.16[6] | - | |
| Sinefungin | - | - | - | - | - | |
| N6-methyl-SAH | - | - | - | 0.29[6] | - | |
| N6-benzyl-SAH | - | - | - | 1.1[6] | - | |
| PRMT1 (Human) | SAMe | - | - | - | - | - |
| SAH | - | - | - | 0.86[6] | - | |
| Sinefungin | - | - | - | - | - | |
| AcH4-21R3ADMA | - | - | - | - | - | |
| G9a (Human) | SAMe | 0.76[7] | - | - | - | - |
| SAH | - | - | - | 0.57[6] | - | |
| Sinefungin | - | - | - | - | - | |
| Gliotoxin | - | - | - | - | 6.83[7] | |
| DNMT1 (Human) | SAMe | - | - | - | - | - |
| SAH | - | - | - | - | - | |
| Sinefungin | - | - | - | - | 80[8] | |
| Tk Trm10 | SAMe (with tRNA-G) | 3-6[9] | 3.9 x 10-3[9] | - | - | - |
| SAMe (with tRNA-A) | 3-6[9] | 7.8 x 10-3[9] | - | - | - |
Note: The kinetic values presented are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "-" indicates that the data was not available in the cited sources.
Visualizing the Methyltransferase Reaction and Experimental Workflow
To better understand the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the fundamental methyltransferase reaction and a typical experimental workflow for determining kinetic parameters.
Experimental Protocols
Accurate determination of kinetic parameters relies on robust and well-defined experimental protocols. Below are methodologies for three common types of methyltransferase assays.
Continuous Spectrophotometric Assay
This assay continuously monitors the production of SAH by coupling its hydrolysis to a detectable change in absorbance.[10][11]
Materials:
-
Purified methyltransferase
-
Substrate (e.g., peptide, DNA)
-
S-adenosylmethionine (SAMe)
-
S-adenosylhomocysteine (SAH) for standard curve
-
Coupling enzymes: S-adenosylhomocysteine/5'-methylthioadenosine nucleosidase (SAHN/MTAN) and adenine (B156593) deaminase[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 265 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a fixed concentration of the methyltransferase, and the coupling enzymes (SAHN and adenine deaminase).
-
Add varying concentrations of the substrate to the wells of the 96-well plate.
-
Initiate the reaction by adding a saturating concentration of SAMe to each well.
-
Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 265 nm over time at 37°C. The decrease in absorbance is due to the deamination of adenine (a product of SAH hydrolysis) to hypoxanthine.[10]
-
Calculate the initial reaction velocity for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
To determine the Km for SAMe, repeat the experiment with a fixed, saturating concentration of the substrate and varying concentrations of SAMe.
-
Plot the initial velocities against the substrate (or SAMe) concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
Fluorescence-Based Assay
This method often relies on the detection of SAH through a series of coupled enzymatic reactions that ultimately produce a fluorescent signal.[4][12]
Materials:
-
Purified methyltransferase
-
Substrate
-
SAMe and its analogs
-
Commercial fluorescence-based methyltransferase assay kit (e.g., Transcreener® EPIGEN Methyltransferase Assay, MTase-Glo™ Methyltransferase Assay)[12][13]
-
Assay Buffer (as recommended by the kit manufacturer)
-
Black, opaque 96- or 384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the SAMe analog (inhibitor) in the assay buffer.
-
In the wells of the microplate, add the methyltransferase, the substrate at a concentration close to its Km, and the SAMe analog at various concentrations.
-
Initiate the reaction by adding SAMe at a concentration close to its Km.
-
Incubate the reaction for a predetermined time at 37°C.
-
Stop the reaction according to the kit's instructions (e.g., by adding a stop solution).
-
Add the detection reagents provided in the kit. These reagents typically initiate a cascade of enzymatic reactions that convert the produced SAH into a fluorescent product.[12]
-
Incubate for the recommended time to allow the detection reaction to proceed.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Radioisotope-Based Assay
This classic and highly sensitive method measures the incorporation of a radiolabeled methyl group from [3H]-SAMe into the substrate.
Materials:
-
Purified methyltransferase
-
Substrate
-
[3H]-SAMe (tritiated SAMe)
-
Non-radiolabeled SAMe
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM DTT
-
Trichloroacetic acid (TCA)
-
Filter paper or membrane (e.g., phosphocellulose paper)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer, the methyltransferase, and the substrate.
-
Initiate the reaction by adding a mixture of [3H]-SAMe and non-radiolabeled SAMe to achieve the desired specific activity and final concentration.
-
Incubate the reactions at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding ice-cold TCA.
-
Spot the reaction mixture onto filter paper. The TCA will precipitate the substrate (if it's a protein or nucleic acid) while the unincorporated [3H]-SAMe remains soluble.
-
Wash the filter papers extensively with cold TCA to remove any unincorporated [3H]-SAMe.
-
Dry the filter papers and place them in scintillation vials.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [3H]-SAMe.
-
Determine the kinetic parameters by performing the assay with varying concentrations of substrate and SAMe, as described for the spectrophotometric assay.
By employing these methodologies and leveraging the comparative kinetic data, researchers can effectively probe the function of methyltransferases and accelerate the development of novel therapeutics targeting these critical enzymes.
References
- 1. Kinetic mechanism of Protein Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High‐Throughput Continuous Spectroscopic Assay to Measure the Activity of Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a generic fluorescent methyltransferase activity assay based on the Transcreener® AMP/GMP Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTase-Glo™ Methyltransferase Assay [promega.sg]
Tracing the Methyl Group: A Comparative Guide to Isotopic Labeling of S-Adenosyl-L-methionine
An Objective Comparison of Isotopic Labeling Strategies for Tracking SAM-dependent Methylation
S-Adenosyl-L-methionine (SAM) is a universal methyl donor, playing a critical role in the methylation of a vast array of biological molecules, including proteins, DNA, RNA, and lipids.[1][2] The ability to trace the methyl group from SAM to its acceptor molecule is fundamental for understanding the regulation of numerous cellular processes, from gene expression to signal transduction. This guide provides a comparative overview of the primary isotopic labeling strategies used to track SAM-dependent methylation, offering insights into their methodologies, quantitative capabilities, and applications for researchers, scientists, and drug development professionals.
The two principal approaches for labeling the methyl group of SAM involve the use of either radioactive isotopes or stable, non-radioactive isotopes.[2] Each method presents a unique set of advantages and disadvantages in terms of sensitivity, safety, and the analytical techniques required for detection.
Comparison of Isotopic Labeling Strategies
The choice between radioactive and stable isotope labeling depends largely on the specific experimental goals, the biological system under investigation, and the available analytical instrumentation.
| Feature | Radioactive Isotope Labeling | Stable Isotope Labeling |
| Isotopes Used | [³H] (Tritium), [¹⁴C] (Carbon-14) | [¹³C] (Carbon-13), [²H] (Deuterium, D) |
| Detection Method | Liquid Scintillation Counting, Autoradiography | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Sensitivity | Very High (fmol to pmol range) | High (pmol to nmol range) |
| Quantitative Data | Total radioactivity incorporated | Relative and absolute quantification of methylated species[3][4] |
| Site Specificity | Limited without further analysis | High, can pinpoint specific methylation sites[5][6] |
| Safety | Requires specialized handling and disposal of radioactive materials | Generally safe, no radioactive hazards |
| Common Applications | In vitro methyltransferase assays, determining overall methylation activity[7] | Proteomics, metabolomics, identifying novel methylation sites, flux analysis[5][8][9] |
| Key Advantage | High sensitivity for detecting low-abundance methylation events | Rich, site-specific data and suitability for complex biological samples |
| Key Disadvantage | Limited structural information, safety concerns | Requires sophisticated and expensive analytical equipment |
Signaling Pathways and Experimental Workflows
Isotopic labeling of SAM is a powerful tool for dissecting cellular signaling pathways where methylation is a key regulatory step. For instance, a signaling cascade might activate a methyltransferase, which then uses SAM to methylate a target protein, leading to a specific cellular response.
The general workflow for tracing the methyl group from SAM involves introducing the labeled SAM into a biological system, allowing the methylation reaction to occur, and then detecting the incorporated isotopic label in the product molecules.
Experimental Protocols
Below are detailed methodologies for key experiments using both radioactive and stable isotopic labeling to trace the methyl group from SAM.
Protocol 1: In Vitro Methyltransferase Assay using [³H]-SAM (Radioactive Labeling)
This protocol is designed to measure the activity of a purified methyltransferase on a specific substrate.
Materials:
-
Purified recombinant methyltransferase
-
Purified substrate (e.g., histone H3 peptide)
-
[methyl-³H]-S-Adenosyl-L-methionine ([³H]-SAM)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM DTT)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
Liquid Scintillation Cocktail and Vials
-
Liquid Scintillation Counter
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the purified substrate, the methyltransferase, and the reaction buffer. The optimal concentrations of the enzyme and substrate should be determined empirically.
-
Initiation: Add [³H]-SAM to the reaction mixture to initiate the methylation reaction. A typical final concentration is between 1-10 µM, with a specific activity appropriate for sensitive detection.
-
Incubation: Incubate the reaction at the optimal temperature for the methyltransferase (often 30-37°C) for a predetermined amount of time (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding the quenching solution (e.g., TFA) or by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Washing (for P81 paper): If using P81 paper, wash the paper several times with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Detection: Place the P81 paper (or an aliquot of the quenched reaction if processed in-solution) into a scintillation vial with a scintillation cocktail.
-
Quantification: Measure the amount of incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of methylated product formed.
Protocol 2: Heavy Methyl SILAC for In Vivo Protein Methylation Analysis (Stable Isotope Labeling)
Heavy methyl Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for identifying and quantifying protein methylation sites in living cells.[3][4]
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
SILAC-grade cell culture medium deficient in methionine
-
'Light' L-methionine ([¹²CH₃]-methionine)
-
'Heavy' L-methionine ([¹³CD₃]-methionine)
-
Dialyzed Fetal Bovine Serum (FBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Trypsin for protein digestion
-
C18 desalting spin columns
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Cell Culture: Grow two populations of cells. One population is cultured in 'light' medium containing normal L-methionine, and the other is cultured in 'heavy' medium containing [¹³CD₃]-methionine.[4] Cells are cultured for at least five passages to ensure complete incorporation of the labeled amino acid.
-
Metabolic Labeling: Inside the cells, the heavy methionine is converted to heavy SAM ([¹³CD₃]-S-adenosylmethionine).[3][4] This heavy SAM is then used by methyltransferases to donate a heavy methyl group to substrate proteins.
-
Cell Harvest and Lysis: After applying any experimental treatments, harvest both the 'light' and 'heavy' cell populations. Combine the cell pellets in a 1:1 ratio and lyse them together.
-
Protein Digestion: Precipitate the proteins from the cell lysate and digest them into peptides using trypsin.
-
Sample Cleanup: Desalt and purify the resulting peptide mixture using a C18 spin column according to the manufacturer's protocol.[10]
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the light versus heavy methyl groups.
-
Data Analysis: The mass difference between the light and heavy methylated peptides allows for confident identification of methylation sites.[5][6] The ratio of the peak intensities for the heavy and light peptide pairs provides relative quantification of methylation levels between the two experimental conditions.[3][4]
References
- 1. S-Adenosylmethionine: more than just a methyl donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying and quantifying in vivo methylation sites by heavy methyl SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proteome.gs.washington.edu [proteome.gs.washington.edu]
- 5. Quantifying in vivo, site-specific changes in protein methylation with SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying In Vivo, Site-Specific Changes in Protein Methylation with SILAC | Springer Nature Experiments [experiments.springernature.com]
- 7. Radical SAM-Mediated Methylation of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of S-Adenosyl-L-methionine Disulfate Tosylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of S-Adenosyl-L-methionine disulfate tosylate, a compound that requires careful management due to its hazardous properties.
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] Inhalation or ingestion of the substance may also be harmful.[1] Adherence to the following safety and disposal protocols is therefore critical.
Key Safety and Hazard Information
A summary of essential safety data for this compound is presented below. This information is compiled from various safety data sheets (SDS) and should be consulted before handling the compound.
| Parameter | Value / Information | Source |
| CAS Number | 97540-22-2 | [1][2][3] |
| GHS Classification | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1) | [1][2] |
| Signal Word | Danger | [1][2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. May cause respiratory irritation. | [1][2][4] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection (safety glasses with side-shields or goggles), face protection. A NIOSH (US) or EN 166 (EU) approved respirator may be necessary if dust is generated. | [3][5][6][7] |
| First Aid Measures | Inhalation: Move to fresh air. If not breathing, give artificial respiration. Skin Contact: Immediately wash off with soap and plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Do NOT induce vomiting. Rinse mouth with water. In all cases, consult a physician. | [1][2][5][6] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound, including waste and contaminated materials, is as follows:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes unused product, reaction byproducts, and contaminated materials such as personal protective equipment (PPE), spill cleanup materials, and empty containers.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.
-
-
Containerization and Labeling:
-
Storage:
-
Arranging for Professional Disposal:
-
It is imperative to contact a licensed professional waste disposal service for the final disposal of this material.[1][6] Do not attempt to dispose of this chemical through standard laboratory or municipal waste systems.
-
Inform the disposal company of the nature of the waste to ensure they can handle it appropriately.
-
-
Approved Disposal Methods:
-
Disposal of Contaminated Packaging:
Important Considerations:
-
Do not discharge this compound or its containers into sewer systems, drains, or watercourses.[1][5]
-
Always handle this compound in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust and aerosols.[5][6]
-
In the event of a spill, use personal protective equipment, avoid creating dust, sweep up the material, and place it in a suitable closed container for disposal.[1][6]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for S-Adenosyl-L-methionine Disulfate Tosylate
This document provides immediate, essential safety and logistical information for handling S-Adenosyl-L-methionine disulfate tosylate in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational workflow and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] Inhalation or ingestion may also be harmful.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles & Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. An 8-inch minimum face shield is also required.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1][3][4] |
| Body Protection | Protective Clothing | Wear fire/flame resistant and impervious clothing.[3] A lab coat is the minimum requirement. |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] Otherwise, ensure work is conducted in a well-ventilated area or under a chemical fume hood.[1][3][4] |
Step-by-Step Handling Protocol
Follow these procedures for the safe handling of this compound, from receiving to storage.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed state in a dry, cool, and well-ventilated area.[3]
-
The recommended storage temperature is -20°C.[5]
-
Keep away from incompatible substances.[6]
2.2. Weighing and Aliquoting
-
Perform all weighing and aliquoting in a designated area, such as a chemical fume hood, to ensure adequate ventilation and to prevent the formation and spread of dust.[1][3][4]
-
Wear all required PPE as specified in the table above.
-
Use non-sparking tools to handle the powdered compound.[3]
-
Gently handle the container to minimize dust generation.
-
After weighing, securely reseal the container.
-
Clean the weighing area and any equipment used with a suitable solvent.
2.3. Dissolving the Compound
-
When dissolving the compound, add the solid to the solvent slowly.
-
Refer to the product data sheet for solubility information. It is soluble in water, DMSO, and other solvent systems.[7][8]
-
If sonication is recommended for dissolution, ensure the container is properly sealed before placing it in the sonicator.[7]
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1][3] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3] |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation.[1][4] Pick up and arrange disposal without creating dust. Sweep up and shovel the material.[1][4] Place in a suitable, closed container for disposal.[1][4] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local government regulations.
4.1. Waste Collection
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions) in a separate, clearly labeled hazardous waste container.
4.2. Waste Disposal
-
Engage a licensed professional waste disposal service for the final disposal of the material.[1][4]
-
A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][4]
-
Contaminated packaging should be triple rinsed (or equivalent) and disposed of as unused product.[3]
Workflow Diagram
The following diagram illustrates the key steps for handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. hmdb.ca [hmdb.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. biosynth.com [biosynth.com]
- 7. This compound | Methyl Donor | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
